4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-cyclopentyl-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFRRBFPSXAVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589540 | |
| Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669755-14-0 | |
| Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the introduction of a thiol group offers a versatile handle for further chemical modification. This document outlines the theoretical and practical aspects of the synthesis, commencing with the preparation of key starting materials, proceeding through the formation of a crucial thiosemicarbazide intermediate, and culminating in the cyclization to the target triazole. The guide is intended to provide researchers and drug development professionals with the necessary details to successfully synthesize and characterize this promising molecule.
Introduction: The Significance of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a thiol group at the 3-position of the triazole ring not only often enhances these biological activities but also provides a nucleophilic center for the synthesis of more complex derivatives.[1] The substituents at the N-4 and C-5 positions play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The cyclopentyl group at the N-4 position can enhance lipophilicity, potentially improving membrane permeability, while the methyl group at the C-5 position can influence the molecule's interaction with biological targets.
This guide will detail a well-established and reliable two-step synthetic approach to this compound, which involves the initial formation of an N-acylthiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.
Overall Synthetic Strategy
The synthesis of this compound is predicated on a logical and efficient two-step sequence. The first step involves the nucleophilic addition of the terminal nitrogen of acetic acid hydrazide to the electrophilic carbon of cyclopentyl isothiocyanate, yielding the intermediate, 1-acetyl-4-cyclopentylthiosemicarbazide. The subsequent and final step is a base-catalyzed intramolecular dehydrative cyclization of this intermediate to afford the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[2][3]
Caption: Overall synthetic workflow for this compound.
Synthesis of Starting Materials
The successful synthesis of the target molecule relies on the availability of high-purity starting materials. While acetic acid hydrazide is commercially available, its synthesis from readily available precursors is straightforward. Cyclopentyl isothiocyanate is less common and is typically prepared from cyclopentylamine.
Synthesis of Acetic Acid Hydrazide
Acetic acid hydrazide is prepared by the direct reaction of acetic acid with hydrazine hydrate.[4]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic acid (1.0 eq).
-
Slowly add hydrazine hydrate (1.0 - 1.2 eq) to the acetic acid with continuous stirring. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
The product can be isolated by distillation under reduced pressure to remove excess water and unreacted starting materials.
Synthesis of Cyclopentyl Isothiocyanate
Cyclopentyl isothiocyanate can be synthesized from cyclopentylamine and carbon disulfide. A general and effective method involves the in-situ formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[5]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent such as dichloromethane or toluene.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Slowly add carbon disulfide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
To the resulting dithiocarbamate salt solution, add a desulfurizing agent. A common and effective reagent is tosyl chloride (1.1 eq).[5] Add the tosyl chloride portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude cyclopentyl isothiocyanate can be purified by vacuum distillation.
Safety Note: Cyclopentyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a lachrymator.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Core Synthesis of this compound
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide (Intermediate)
This step involves the nucleophilic addition of acetic acid hydrazide to cyclopentyl isothiocyanate.[6]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic acid hydrazide (1.0 eq) in a suitable solvent such as absolute ethanol.
-
To this solution, add cyclopentyl isothiocyanate (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the 1-acetyl-4-cyclopentylthiosemicarbazide intermediate. Further purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of this compound (Final Product)
The final step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate.[3]
Experimental Protocol:
-
In a round-bottom flask, suspend 1-acetyl-4-cyclopentylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the mixture under reflux for 4-6 hours. During this time, the cyclization occurs with the elimination of a water molecule.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6. This will precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Reaction Mechanism
The formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol proceeds through a well-defined mechanism.
Caption: Proposed reaction mechanism for the synthesis.
In the first step, the terminal nitrogen of the acetic acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of cyclopentyl isothiocyanate. This is followed by proton transfer to yield the 1-acetyl-4-cyclopentylthiosemicarbazide intermediate.
The second step, the base-catalyzed cyclization, is initiated by the deprotonation of one of the amide nitrogens by the base. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. The tetrahedral intermediate formed then eliminates a molecule of water to form the triazole ring. The final product can exist in tautomeric thiol and thione forms.
Characterization and Data
| Parameter | Value |
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-200 °C |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0-14.0 (s, 1H, SH/NH - thione tautomer)
-
δ 4.5-4.8 (m, 1H, CH-cyclopentyl)
-
δ 2.2-2.4 (s, 3H, CH₃)
-
δ 1.5-2.0 (m, 8H, CH₂-cyclopentyl)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165 (C=S - thione tautomer)
-
δ ~150 (C5 of triazole)
-
δ ~55 (CH-cyclopentyl)
-
δ ~30 (CH₂-cyclopentyl)
-
δ ~25 (CH₂-cyclopentyl)
-
δ ~12 (CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3100-3000 (N-H stretching)
-
2950-2850 (C-H stretching, aliphatic)
-
~2550 (S-H stretching, weak, indicative of thiol tautomer)
-
~1600 (C=N stretching)
-
~1300 (C=S stretching)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ at m/z 184.08
-
Conclusion
This technical guide has detailed a comprehensive and practical synthetic route for this compound. By following the outlined procedures for the synthesis of the necessary starting materials and the subsequent two-step reaction sequence, researchers can reliably obtain this valuable heterocyclic compound. The provided mechanistic insights and predicted characterization data will further aid in the successful execution and verification of the synthesis. The versatility of the thiol group in the final product opens up numerous possibilities for the development of novel derivatives with potentially enhanced biological activities, making this a significant starting point for further research in medicinal and materials chemistry.
References
-
DCC is produced by the decarboxylation of cyclohexylisocyanate using phosphine oxides as a catalyst. N,N'-Dicyclohexylcarbodiimide - Wikipedia. Available at: [Link]
- The invention discloses a process for preparing N,N'-dicyclohexyl carbodiimide by a regeneration method. CN101928237A - Process for preparing N,N'-dicyclohexyl carbodiimide by regeneration method - Google Patents.
-
N,N'-Dicyclohexylcarbodiimide (DCC) known as powerful dehydrating reagent in amide or ester synthesis is converted into N,N'-dicyclohexylurea (DCU) during the reaction. Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Available at: [Link]
-
DCC is one of a variety of reagents which, in combination with DMSO under the mild conditions, effect the oxidation of alcohols to carbonyl compounds. Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). National Toxicology Program. Available at: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]
-
Synthesis was performed in a “one-pot”, two-step procedure, in the presence of organic base (Et3N, DBU or NMM), and carbon disulfide via dithiocarbamates. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
-
The most useful method of preparation has been the reaction of methylamine with carbon disulfide to form methyldithiocarbamic acid which is decomposed by steam distillation of the lead salt. Isothiocyanic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Ring closure of arylthiosemicarbazides in an alkaline medium is a well known method for the synthesis of 1,2,4-triazoles. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
In this study appropriate hydrazide compounds, furan-2-carboxylic acid hydrazide (1) and phenylacetic acid hydrazide (2) were converted into 1,4‑substituted thiosemicarbazides. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. Available at: [Link]
-
Cyclizing 275 in an alkaline media generates 4-ethyl-5-(p-tolyloxymethyl)-4H-1, 2, 4-triazole-3-thiol. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
-
A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. Isothiocyanate synthesis - Organic Chemistry Portal. Available at: [Link]
-
The crude triazole was then suspended in 2.0 mL NH4OH (25%) and stirred vigorously for 1 hour to remove any metals coordinated to the product. 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]
-
In this work, various compounds including ring 1,3,4-oxadiazole, 1,3,4- thiadiazole, 1,2,4-triazol were synthesized by cyclization of correspond- ing 1,4-disubstituted thiosemicarbazides. Organic CHEMISTRY - TSI Journals. Available at: [Link]
-
A new synthesis of aryl isothiocyanates in which the aryl nitrogen moiety ultimately comes from an arylhydrazine is described. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Available at: [Link]
-
Then the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Available at: [Link]
-
Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids, were synthesized. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]
-
This study details the production, characterization, and assessment of Ni (II), Co (II), Cd (II), Cr (II), and Zn (II) complexes with 4-amino- 5-(phenyl)-4H-1,2,4-triazole-3-thiol. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
-
In peptide synthesis, hydrazides are important intermediates for the azide coupling method. Acylation of Hydrazides with Acetic Acid and Formic Acid. Available at: [Link]
-
Isothiocyanates can be prepared by various procedures, the choice of which would depend on the target molecule. synthesis of isothiocyanates. Available at: [Link]
-
In this work, we developed a method for the synthesis. of diphenylphosphinylformic acid hydrazide 4 and. studied its reaction with isocyanates in order to obtain. the corresponding thiosemicarbazides with subsequent. cyclization into triazolethiones. (PDF) Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. Available at: [Link]
-
4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
- The present invention provides a kind of preparation method of acethydrazide. CN108047084A - A kind of preparation method of acethydrazide - Google Patents.
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- 4. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical reactivity.[1][2] Within this class of heterocycles, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols represent a particularly valuable subclass. The presence of a thiol group at the 3-position and variable substituents at the 4- and 5-positions allows for extensive structural modifications, leading to a diverse array of pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3][4][5]
This technical guide focuses on a specific, yet sparsely documented, member of this family: 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol . Given the absence of extensive empirical data for this particular molecule in the current body of scientific literature, this document serves as a comprehensive, predictive guide for researchers, scientists, and drug development professionals. By leveraging established synthetic methodologies and extrapolating from the well-characterized physicochemical and spectroscopic properties of closely related 4,5-dialkyl-4H-1,2,4-triazole-3-thiols, we aim to provide a robust framework for the synthesis, characterization, and potential application of this novel compound.
The choice of a cyclopentyl group at the N4 position and a methyl group at the C5 position is deliberate. The cyclopentyl moiety introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The methyl group, while seemingly simple, can play a crucial role in receptor binding and metabolic stability. Understanding the interplay of these substituents is key to unlocking the potential of this molecule.
Synthetic Strategy: A Reliable Pathway to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the cyclization of a thiosemicarbazide intermediate. This method is favored for its reliability and the ready availability of starting materials.
Caption: General synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a detailed, self-validating methodology for the synthesis of this compound.
Step 1: Synthesis of 1-Acetyl-4-cyclopentyl-thiosemicarbazide
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve acetyl hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add cyclopentyl isothiocyanate (0.1 mol) dropwise at room temperature. The causality behind this dropwise addition is to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product can be recrystallized from ethanol to yield pure 1-acetyl-4-cyclopentyl-thiosemicarbazide.
Step 2: Synthesis of this compound
-
Cyclization: In a 250 mL round-bottom flask, suspend the 1-acetyl-4-cyclopentyl-thiosemicarbazide (0.05 mol) in 100 mL of a 2M aqueous sodium hydroxide solution. The use of a strong base is crucial for the intramolecular cyclization to occur.
-
Heating: Reflux the mixture for 6-8 hours. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. This step protonates the thiolate and precipitates the desired product.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
Physicochemical Properties: A Predictive Overview
The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are derived from computational models and by analogy to structurally similar compounds.
| Property | Predicted/Inferred Value | Method of Determination/Rationale |
| Molecular Formula | C₈H₁₃N₃S | Elemental Composition |
| Molecular Weight | 183.28 g/mol | Calculation from Molecular Formula |
| Melting Point | 150 - 165 °C | Predicted using online tools and analogy to similar dialkyl-substituted triazole thiols. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Predicted using online logP calculators, indicating moderate lipophilicity. |
| pKa | Thiol (SH): 7.5 - 8.5; Triazole (N-H): 10.0 - 11.0 | Predicted using pKa prediction software; the thiol proton is expected to be more acidic. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water; insoluble in non-polar solvents (e.g., hexane). | Based on the polarity of the molecule and the presence of hydrogen bond donors and acceptors. |
| Appearance | White to off-white crystalline solid | Typical appearance for this class of compounds. |
Spectroscopic Characterization: Elucidating the Molecular Structure
Accurate structural elucidation is paramount in chemical research. The following sections detail the expected spectroscopic data for this compound, based on the analysis of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Cyclopentyl (CH) | 4.5 - 5.0 | Multiplet | The proton on the carbon attached to the triazole nitrogen is deshielded. |
| Cyclopentyl (CH₂) | 1.5 - 2.2 | Multiplets | Protons of the cyclopentyl ring. |
| Methyl (CH₃) | 2.2 - 2.5 | Singlet | Methyl group attached to the triazole ring. |
| Thiol (SH) | 13.0 - 14.0 | Broad Singlet | The thiol proton is acidic and its signal is often broad. This is characteristic of the thione tautomer in solution. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=S (Thione) | 165 - 175 | Characteristic chemical shift for a thione carbon in a heterocyclic system. |
| Triazole C5 | 145 - 155 | Carbon atom of the triazole ring attached to the methyl group. |
| Cyclopentyl (CH) | 50 - 60 | Carbon atom of the cyclopentyl ring attached to the nitrogen. |
| Cyclopentyl (CH₂) | 25 - 35 | Carbon atoms of the cyclopentyl ring. |
| Methyl (CH₃) | 10 - 15 | Carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3100 - 3300 (broad) | Associated with the N-H bond in the triazole ring of the thione tautomer. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the cyclopentyl and methyl groups. |
| C=N Stretch | 1600 - 1650 | Characteristic stretching vibration of the C=N bond within the triazole ring. |
| C=S Stretch (Thione) | 1250 - 1350 | Indicative of the thione tautomer. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 183.0881 (for C₈H₁₃N₃S)
-
Key Fragmentation Pathways:
-
Loss of the cyclopentyl group.
-
Cleavage of the triazole ring.
-
Loss of the thiol group.
-
Thione-Thiol Tautomerism: A Key Consideration
It is critical for researchers to recognize that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione and thiol forms.
Caption: Thione-thiol tautomerism in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. (Note: Image generation is not supported, this is a template for illustration).
In the solid state and in solution, the thione form is generally predominant, which is reflected in the spectroscopic data, particularly the broad ¹H NMR signal for the N-H proton and the C=S stretch in the IR spectrum. However, the thiol form is reactive and plays a crucial role in the chemical transformations of these compounds.
Potential Applications in Drug Discovery and Beyond
The structural features of this compound suggest several promising avenues for investigation in drug discovery and materials science.
-
Antimicrobial Agents: The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore in antifungal and antibacterial agents. The lipophilic cyclopentyl group may enhance cell membrane permeability, potentially leading to improved antimicrobial activity.
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[2][4]
-
Corrosion Inhibitors: The sulfur and nitrogen atoms in the triazole ring can effectively coordinate with metal surfaces, making this class of compounds potential candidates for the development of corrosion inhibitors.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties and synthetic methodologies for this compound. By leveraging the extensive knowledge base of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, we have constructed a scientifically grounded framework to facilitate further research into this promising molecule. The detailed protocols and predicted data herein are intended to serve as a valuable starting point for chemists and pharmacologists, enabling them to synthesize, characterize, and explore the full potential of this novel compound in their respective fields. The self-validating nature of the described protocols, coupled with the in-depth explanation of the underlying chemical principles, is designed to empower researchers to confidently embark on the exploration of this and other related triazole derivatives.
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoğlu, Ş. A., & Demirbaş, N. (2007). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Molecules, 12(10), 2284-2297. [Link]
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Lv, K., Liu, B., Wang, B., Li, Y., Sun, J., & Ma, H. (2010). Synthesis and biological activity of new 1, 2, 4-triazole derivatives. Chinese Chemical Letters, 21(6), 659-662. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Synthesis and reactions of some new 4, 5-disubstituted-1, 2, 4-triazole-3-thiones. Journal of the Brazilian Chemical Society, 22, 1419-1426. [Link]
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Tozkoparan, B., Küpeli, E., Yeşilada, E., & Ertan, M. (2007). Preparation of 5-aryl-3-alkylthio-1, 2, 4-triazoles and their anti-inflammatory and antinociceptive activity. Bioorganic & medicinal chemistry, 15(4), 1808-1814. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of both efficacy and safety. The 1,2,4-triazole scaffold, with its diverse biological activities, represents a fertile ground for the discovery of new therapeutic agents.[1][2] The subject of this guide, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, is a exemplar of this class of compounds, where subtle structural nuances can profoundly impact pharmacological profiles. This document provides a comprehensive, technically-grounded walkthrough of the methodologies and analytical reasoning employed to unequivocally elucidate its molecular architecture. We will delve into the "why" behind the "how," offering insights honed from extensive experience in chemical analysis to guide researchers, scientists, and drug development professionals in their own structural verification endeavors.
Conceptual Framework for Structure Elucidation
The elucidation of a novel molecular structure is a systematic process of hypothesis generation and refutation. Our approach is multi-pronged, leveraging a suite of spectroscopic techniques to build a cohesive and self-validating structural model. The workflow is designed to provide orthogonal data points, ensuring that the final proposed structure is supported by a robust and unassailable body of evidence.
Caption: Workflow for the structure elucidation of this compound.
Synthesis and Isolation: The Genesis of the Analyte
A plausible and efficient synthesis is the logical starting point for obtaining the target compound. Drawing from established methodologies for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a reliable synthetic route is proposed.[1][3][4][5]
Proposed Synthetic Pathway
The synthesis initiates with the reaction of acetyl hydrazide with cyclopentyl isothiocyanate to form the corresponding thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization yields the desired this compound.
Caption: Proposed synthetic route for the target compound.
Experimental Protocol: Synthesis
-
Thiosemicarbazide Formation: To a solution of acetyl hydrazide (1.0 eq) in ethanol, cyclopentyl isothiocyanate (1.0 eq) is added dropwise. The reaction mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure to yield the crude 1-acetyl-4-cyclopentylthiosemicarbazide.
-
Cyclization: The crude thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (2M, 1.2 eq) and refluxed for 6-8 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified product.
Spectroscopic Interrogation: Deciphering the Molecular Signature
With the purified compound in hand, a battery of spectroscopic techniques is employed to piece together its structure.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry provides the foundational piece of the puzzle: the molecular weight of the compound. This allows for the determination of the molecular formula, a critical first step in structure elucidation.
-
Expected Data: For this compound (C₈H₁₃N₃S), the expected monoisotopic mass is 183.0830 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
-
Protocol: A dilute solution of the compound is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃N₃S |
| Monoisotopic Mass | 183.0830 |
| M+H⁺ | 184.0908 |
Infrared (IR) Spectroscopy: A Census of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Expected Data: The IR spectrum will provide crucial evidence for the presence of the triazole ring and the thiol/thione group. The tautomerism between the thiol (-SH) and thione (C=S) forms is a key consideration for 1,2,4-triazole-3-thiols.[6][7] The thione form is often predominant in the solid state.[6]
-
Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, which is then analyzed using an FTIR spectrometer.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H stretch | 3100-3300 (broad) | Present in the thione tautomer. |
| C-H stretch (aliphatic) | 2850-2960 | Corresponds to the methyl and cyclopentyl groups. |
| S-H stretch | 2550-2600 (weak) | Indicative of the thiol tautomer, may be absent or weak.[4][8][9] |
| C=N stretch | 1600-1650 | Characteristic of the triazole ring.[4][9][10] |
| C=S stretch | 1200-1300 | Strong evidence for the thione tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
-
Expected Data: The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed in an NMR spectrometer.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | singlet | 1H | N-H | Deshielded proton of the N-H group in the thione tautomer.[6][11] |
| ~4.5-4.8 | multiplet | 1H | N-CH (cyclopentyl) | The proton on the carbon attached to the nitrogen of the triazole ring. |
| ~2.3 | singlet | 3H | CH₃ | Protons of the methyl group attached to the triazole ring.[11] |
| ~1.5-2.0 | multiplet | 8H | CH₂ (cyclopentyl) | Protons of the cyclopentyl ring. |
-
Expected Data: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.
-
Protocol: The same sample prepared for ¹H NMR is used for ¹³C NMR analysis.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=S | Carbon of the thione group, a key indicator of the dominant tautomer.[6] |
| ~150 | C-CH₃ | Carbon of the triazole ring attached to the methyl group. |
| ~55 | N-CH (cyclopentyl) | Carbon of the cyclopentyl group attached to the nitrogen. |
| ~30 | CH₂ (cyclopentyl) | Carbons of the cyclopentyl ring. |
| ~25 | CH₂ (cyclopentyl) | Carbons of the cyclopentyl ring. |
| ~12 | CH₃ | Carbon of the methyl group. |
To unequivocally confirm the connectivity, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Caption: Role of 1D and 2D NMR in establishing the final molecular structure.
-
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would confirm the assignments of the methyl and cyclopentyl protons to their respective carbons.
-
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations include:
-
The N-H proton to the C=S carbon and the triazole ring carbons.
-
The methyl protons to the two adjacent triazole ring carbons.
-
The N-CH proton of the cyclopentyl group to the adjacent triazole ring carbons.
-
The Final Verdict: A Cohesive Structural Narrative
The culmination of the data from mass spectrometry, IR, and NMR spectroscopy provides a self-consistent and unambiguous structural assignment for this compound. The molecular formula is established by HRMS. IR spectroscopy confirms the presence of the key functional groups and suggests the predominance of the thione tautomer. ¹H and ¹³C NMR provide the precise chemical environments of each atom, and 2D NMR experiments definitively map the connectivity of the molecular framework. This rigorous, multi-faceted approach ensures the highest level of confidence in the elucidated structure, a prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Pre-print. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 41. [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(23), 15637-15651. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-210. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide offers a detailed exploration of the spectroscopic properties of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust analytical framework based on established principles and data from closely related 1,2,4-triazole-3-thiol analogs.[1][2] This guide is designed to be a vital resource for scientists engaged in the synthesis, characterization, and application of this important class of compounds.
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of pharmacologically active agents, demonstrating antimicrobial, antifungal, anticonvulsant, and anticancer properties.[3][4] The incorporation of a thiol group at the 3-position, along with specific alkyl substituents at the 4- and 5-positions, can significantly influence the molecule's biological activity and physicochemical characteristics.[2] Consequently, precise spectroscopic characterization is essential for confirming the molecular structure and ensuring the purity of synthesized this compound.
Molecular Structure and Tautomerism
A critical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. This phenomenon significantly influences their spectroscopic signatures and chemical reactivity. The thione form is generally considered the major tautomer in the solid state and in various solutions.[5]
Caption: Tautomeric equilibrium of 4,5-disubstituted-1,2,4-triazole-3-thiol.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the key functional groups present in this compound. The spectrum provides clear evidence for the thione-thiol tautomerism and the presence of the alkyl substituents.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity | Reference Analogs |
| ~3350-3280 | N-H stretching | Medium-Strong | [6][7] |
| ~2960-2850 | C-H stretching (cyclopentyl & methyl) | Medium-Strong | [3][8] |
| ~2570-2540 | S-H stretching (thiol form) | Weak | [6][7][9] |
| ~1625-1605 | C=N stretching (triazole ring) | Medium | [6][7] |
| ~1540-1530 | N-C=S (amide I band) | Medium | [6][7] |
| ~1260 | N-C=S (amide II band) | Medium | [6][7] |
| ~1050 | N-C=S (amide III band) | Medium | [6][7] |
| ~950 | N-C=S (amide IV band) | Medium | [6][7] |
| ~670 | C-S stretching | Weak-Medium | [4] |
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for acquiring the FT-IR spectrum involves the KBr pellet method.
Caption: Workflow for FT-IR sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the proton and carbon environments within the molecule.
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will confirm the presence of the cyclopentyl and methyl groups and can also reveal the thiol proton, which is often broad and may exchange with solvent protons.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Analogs |
| ~13.0-14.0 | Singlet (br) | 1H | SH (thiol proton) | [4][6][7] |
| ~3.5-4.0 | Multiplet | 1H | CH (cyclopentyl, attached to N) | - |
| ~2.3-2.5 | Singlet | 3H | CH₃ (methyl, attached to C5) | [8] |
| ~1.5-2.2 | Multiplet | 8H | CH₂ (cyclopentyl) | - |
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Reference Analogs |
| ~165-170 | C=S (C3 of triazole) | - |
| ~150-155 | C=N (C5 of triazole) | - |
| ~50-55 | CH (cyclopentyl, attached to N) | - |
| ~30-35 | CH₂ (cyclopentyl) | - |
| ~25 | CH₂ (cyclopentyl) | - |
| ~10-15 | CH₃ (methyl, attached to C5) | - |
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data:
The molecular formula for this compound is C₈H₁₃N₃S, with a molecular weight of 183.28 g/mol .
| m/z Value | Assignment |
| 183 | [M]⁺ (Molecular ion) |
| 116 | [M - C₅H₉]⁺ (Loss of cyclopentyl group) |
| 84 | [M - C₂H₃N₂S]⁺ (Loss of methyl-thiol-triazole fragment) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Experimental Protocol: Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of such compounds.[10][11]
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides an unambiguous confirmation of its molecular structure. This guide, by leveraging data from analogous compounds, offers a robust framework for researchers to confidently characterize this and other related 1,2,4-triazole derivatives. The methodologies and expected spectral data presented herein are crucial for ensuring the quality and purity of these compounds in the context of drug discovery and materials science research.
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Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 18, 2026, from [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. Retrieved January 18, 2026, from [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). Indus Journal of Bioscience Research. Retrieved January 18, 2026, from [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). Indus Journal of Bioscience Research. Retrieved January 18, 2026, from [Link]
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4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2022). Physical Chemistry Chemical Physics. Retrieved January 18, 2026, from [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). Indus Journal of Bioscience Research. Retrieved January 18, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology. Retrieved January 18, 2026, from [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. (2015). The Journal of Physical Chemistry C. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2024). Ginekologia i Poloznictwo. Retrieved January 18, 2026, from [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
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¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Technical Guide: 1H NMR Spectral Analysis of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount. This document moves beyond a simple prediction of chemical shifts to address the central challenge in interpreting the spectra of such compounds: thione-thiol tautomerism. We will explore the diagnostic spectral signatures that differentiate these tautomers, propose the dominant form in solution based on established chemical principles, and provide a validated experimental protocol for acquiring high-quality, interpretable data. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for definitive structural elucidation.
Introduction: The Structural Complexity of a Triazole Derivative
The 1,2,4-triazole scaffold is a privileged heterocycle in modern chemistry, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The title compound, this compound, incorporates this core with substituents that modulate its lipophilicity and steric profile.
While seemingly straightforward, the structural analysis of 3-thiol substituted 1,2,4-triazoles is complicated by the potential for tautomerism. The molecule can exist in equilibrium between a thiol form (containing an S-H bond) and a thione form (containing a C=S bond and an N-H bond). ¹H NMR spectroscopy is an exceptionally powerful and definitive tool for resolving this ambiguity, as the chemical environment of the mobile proton (on sulfur vs. nitrogen) results in dramatically different and easily identifiable signals. This guide will dissect the expected ¹H NMR spectrum, focusing on how to leverage these key differences for confident structural assignment.
The Decisive Role of Tautomerism in Spectral Interpretation
The most critical aspect governing the ¹H NMR spectrum of the title compound is the thione-thiol equilibrium. While the IUPAC name specifies the "thiol" form, extensive research has shown that for most 1,2,4-triazole-3-thiol systems, the thione tautomer is the dominant, more stable form in both the solid state and in neutral solutions.[1][3][4] This stability is attributed to the greater strength of the C=S and N-H bonds relative to the C=N and S-H bonds.
Therefore, any rigorous spectral analysis must consider both potential structures:
-
Thiol Tautomer: this compound
-
Thione Tautomer: 4-cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
The following diagram illustrates this crucial equilibrium.
Caption: Thione-thiol tautomerism of the title compound.
The ¹H NMR spectrum provides a direct window into this equilibrium. The presence of a very deshielded signal (>13 ppm) is a hallmark of the N-H proton in the thione form, while a more shielded, broad signal (typically 1-5 ppm) would indicate the S-H proton of the thiol form.[4][5]
Predicted ¹H NMR Spectral Analysis (in DMSO-d₆)
For the purpose of this guide, we will base our primary analysis on the predicted dominant thione tautomer . Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as its hydrogen-bond accepting nature helps to slow down the exchange rate of labile N-H and S-H protons, resulting in sharper signals compared to solvents like chloroform-d.
Proton Assignments for the Thione Tautomer:
-
N-H Proton (Ha): This is the most diagnostic signal. The proton on the triazole nitrogen is highly deshielded due to the electronic environment and participation in intermolecular hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 13.0 - 14.0 ppm .[4][5][6] This signal will disappear upon the addition of a few drops of D₂O, a key confirmatory test.
-
Cyclopentyl Methine Proton (Hb): The single proton on the cyclopentyl ring directly attached to the N4 of the triazole ring is deshielded by the electronegative nitrogen atom. It will appear as a multiplet, likely a quintet, further downfield than the other aliphatic protons. Expected chemical shift is in the range of δ 4.5 - 5.0 ppm .
-
C5-Methyl Protons (Hc): The three protons of the methyl group are attached to an sp²-hybridized carbon of the triazole ring. Having no adjacent protons, this signal will be a sharp singlet. Its expected chemical shift is approximately δ 2.3 - 2.5 ppm .[5]
-
Cyclopentyl Methylene Protons (Hd, He): The remaining eight protons on the four methylene groups of the cyclopentyl ring will be in a complex, overlapping region. Due to their aliphatic nature, they will be the most shielded protons in the molecule. They will appear as a series of complex multiplets in the range of δ 1.6 - 2.2 ppm .
Signals for the Minor Thiol Tautomer:
If the thiol tautomer were present in a detectable amount, a different set of signals would emerge:
-
S-H Proton: A broad singlet, significantly more shielded than the N-H proton, would appear in the region of δ 1.1 - 1.4 ppm .[4] This signal can sometimes be difficult to distinguish from aliphatic signals or impurities, but like the N-H proton, it would be exchangeable with D₂O.
-
The chemical shifts for the cyclopentyl and methyl protons would be subtly different but likely remain in the same general regions.
Summary of Predicted ¹H NMR Data (Thione Form)
| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Key Characteristics |
| Triazole N-H | Hₐ | 13.0 - 14.0 | Broad Singlet (br s) | 1H | Very downfield, D₂O exchangeable |
| Cyclopentyl CH | Hₑ | 4.5 - 5.0 | Multiplet (m) | 1H | Deshielded by adjacent N atom |
| C5-Methyl CH₃ | Hₑ | 2.3 - 2.5 | Singlet (s) | 3H | Sharp signal, no coupling |
| Cyclopentyl CH₂ | Hₑ, Hₑ | 1.6 - 2.2 | Multiplet (m) | 8H | Complex, overlapping signals |
Validated Experimental Protocol for Data Acquisition
Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow ensures spectral integrity.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.[7][8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[7][9] Using a solvent that readily dissolves the compound is crucial for a homogeneous solution.
-
Filtration: To ensure a solution free of particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]
-
Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration.[11]
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field on the sample to maximize homogeneity, which is critical for achieving sharp spectral lines.
-
¹H Spectrum Acquisition:
-
Pulse Program: A standard single-pulse sequence is sufficient.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
D₂O Exchange Experiment:
-
After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix and re-acquire the ¹H spectrum using the same parameters. Observe the disappearance of the N-H proton signal.
-
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its definitive structural confirmation. The key to a correct interpretation lies in understanding the thione-thiol tautomerism that characterizes this class of molecules. The presence of a highly deshielded, D₂O-exchangeable proton signal above δ 13.0 ppm serves as conclusive evidence for the dominance of the thione tautomer in solution. This, combined with the characteristic signals for the cyclopentyl and methyl substituents, allows for an unambiguous assignment of the molecular structure. By following the validated experimental protocol outlined in this guide, researchers can confidently acquire and interpret the high-quality spectral data necessary for advancing their scientific objectives.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Georgia State University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
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University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
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Frontiers in Chemistry. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]
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PubMed. (2000). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Retrieved from [Link]
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Defense Technical Information Center. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
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National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
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Molecules. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
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ResearchGate. (2020). The thione‐thiol tautomerism in 1,2,4‐triazoles. Retrieved from [Link]
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ResearchGate. (2020). Tautomeric forms of 1,2,4‐triazole. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol and its analogs, targeting researchers, scientists, and professionals in drug development. We will delve into the synthetic pathways, spectroscopic characterization, and, most critically, the detailed analysis of the crystal structure. Due to the limited availability of specific crystallographic data for the cyclopentyl derivative, this guide will utilize the closely related 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione as a representative model for an in-depth structural analysis. This allows for a robust discussion of the key molecular and supramolecular features that govern the properties of this important class of compounds.
The Significance of 1,2,4-Triazole-3-thiol Derivatives in Drug Discovery
The 1,2,4-triazole nucleus is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents.[1][2] The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a class of compounds with diverse biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The lipophilic cyclopentyl group at the N4 position and a methyl group at the C5 position are expected to modulate the compound's pharmacokinetic and pharmacodynamic profiles, making the title compound a person of significant interest for further investigation.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of a thiosemicarbazide intermediate in an alkaline medium. The following protocol outlines a reliable synthetic route for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Acetylhydrazide
-
In a round-bottom flask, dissolve ethyl acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain acetylhydrazide.
Step 2: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide
-
Dissolve the synthesized acetylhydrazide (1 equivalent) in ethanol.
-
Add cyclopentyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 1-acetyl-4-cyclopentylthiosemicarbazide.
Step 3: Cyclization to this compound
-
Suspend the 1-acetyl-4-cyclopentylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (8%).
-
Reflux the mixture for 6-8 hours, during which the solid will dissolve.
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The desired product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration. The C=N stretching vibration of the triazole ring typically appears in the region of 1600-1650 cm⁻¹. The presence of the thione group (C=S) is indicated by a band around 1250-1350 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide key structural information. The protons of the cyclopentyl group will appear as multiplets in the aliphatic region (typically 1.5-2.5 ppm). The methyl protons will be observed as a singlet around 2.3 ppm.[3] A broad singlet in the downfield region (around 13-14 ppm) can be attributed to the N-H proton of the triazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopentyl and methyl carbons. The C=S carbon will appear in the downfield region, typically around 160-180 ppm.
-
Crystal Structure Analysis: A Case Study of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione
As a direct crystal structure for this compound is not publicly available, we will analyze the crystal structure of a close analog, 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione , to infer the key structural features. The crystallographic data for this compound provides valuable insights into the molecular geometry, intermolecular interactions, and crystal packing, which are expected to be similar in the target molecule.
Crystallographic Data
| Parameter | 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione[3] |
| Chemical Formula | C₈H₁₂N₆S₂ |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 21.802(4) |
| b (Å) | 8.821(2) |
| c (Å) | 12.676(4) |
| V (ų) | 2437.8 |
| Z | 8 |
Molecular Geometry
The 1,2,4-triazole ring in the analogue is essentially planar. The bond lengths within the triazole ring are consistent with delocalized π-electron systems, showing intermediate character between single and double bonds. The C=S bond length is typical for a thione group. The ethyl group at the N4 position and the methyl group at the C5 position extend from the plane of the triazole ring. It is anticipated that the cyclopentyl group in the target molecule would also be oriented out of the triazole plane.
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione is primarily governed by hydrogen bonding and van der Waals interactions. In the reported structure, molecules are linked by N-H···S hydrogen bonds, forming centrosymmetric dimers.[3] These dimers are further connected into a three-dimensional network. It is highly probable that the cyclopentyl derivative would also exhibit similar N-H···S hydrogen bonding motifs, which are characteristic of 1,2,4-triazole-3-thiol derivatives. The bulkier cyclopentyl group, in place of the ethyl group, would likely influence the overall crystal packing, potentially leading to a different unit cell and packing arrangement, but the fundamental hydrogen bonding interactions are expected to be preserved.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the synthesized compound in a suitable solvent (e.g., ethanol, acetone) is a common method for growing crystals.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structure-Activity Relationship (SAR) Insights
The structural information gleaned from crystallographic studies is invaluable for understanding the structure-activity relationships of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The orientation of the N4-substituent (cyclopentyl in this case) relative to the triazole core can significantly impact how the molecule interacts with biological targets. The hydrogen bonding capabilities of the N-H and C=S groups are crucial for receptor binding. By understanding the precise three-dimensional structure, medicinal chemists can design more potent and selective analogs for various therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and crystal structure of this compound derivatives. While a specific crystal structure for the title compound was not available, the analysis of a closely related analog, 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione, has offered significant insights into the expected molecular and supramolecular features. The provided protocols and discussions serve as a valuable resource for researchers working on the design and development of novel 1,2,4-triazole-based therapeutic agents. Further studies to obtain the crystal structure of the cyclopentyl derivative are warranted to provide a more precise understanding of its solid-state conformation.
References
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Gzella, A., Wujec, M., & Paneth, P. (2006). Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. Zeitschrift für Kristallographie - New Crystal Structures, 221(3), 263-264. [Link]
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Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]
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Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing 1,2,4-triazole moiety. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]
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Thiol-thione tautomerism in 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol.
An In-Depth Technical Guide to Thiol-Thione Tautomerism in 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and molecular recognition.[1][2][3] This guide provides a comprehensive technical analysis of the thiol-thione tautomerism exhibited by this compound. We will explore the structural nuances of the tautomeric forms, the physicochemical factors governing their equilibrium, and the synergistic experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of bioactive heterocyclic compounds.
The Principle of Thiol-Thione Tautomerism in the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, but its biological activity is intrinsically linked to its precise structure, which includes its tautomeric state.[4][5] For 1,2,4-triazole-3-thiol derivatives, the core phenomenon is a prototropic tautomerism involving the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom. This establishes an equilibrium between two distinct forms: the Thione form (a cyclic thioamide) and the Thiol form (an aromatic mercapto-heterocycle).
For the specific molecule of interest, this compound, the equilibrium can be visualized as follows:
Caption: Thiol-Thione tautomeric equilibrium in the title compound.
Extensive research on related 1,2,4-triazole-3-thiones has established that the thione form is generally the predominant and more stable tautomer in both the solid state and in neutral or acidic solutions.[6][7][8][9][10] The stability of the thione form is often attributed to the favorable energetics of the thioamide group (N-C=S) compared to the imino-thiol group (N=C-SH).
Physicochemical Factors Governing the Tautomeric Equilibrium
The position of the thiol-thione equilibrium is not static; it is a dynamic process influenced by the molecule's immediate environment. Understanding these influences is critical for predicting a compound's behavior in different media, from reaction solvents to physiological conditions.
Solvent Effects
The choice of solvent can significantly shift the tautomeric balance, primarily through polarity and hydrogen bonding interactions.[11][12] The thione tautomer, with its C=S and N-H bonds, is typically more polar than the thiol tautomer. Consequently, polar solvents preferentially stabilize the thione form, shifting the equilibrium in its favor.[13][14]
Causality: Polar protic solvents (e.g., ethanol, water) can act as both hydrogen bond donors and acceptors, strongly solvating and stabilizing the N-H and C=S moieties of the thione form. Polar aprotic solvents (e.g., DMSO, DMF) are effective hydrogen bond acceptors, interacting favorably with the thione's N-H proton. In contrast, non-polar solvents (e.g., cyclohexane, chloroform) provide minimal stabilization for the polar thione form, allowing the less polar thiol tautomer to be more significantly populated.[14][15]
| Solvent Class | Representative Solvents | Primary Interaction | Expected Predominant Tautomer |
| Non-Polar Aprotic | Cyclohexane, Toluene, CCl₄ | van der Waals forces | Thiol form is more populated |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole, H-bond accepting | Thione form strongly favored |
| Polar Protic | Water, Ethanol, Methanol | H-bond donating & accepting | Thione form overwhelmingly favored |
pH Effects
The pH of the medium exerts a strong influence, particularly in aqueous solutions. In alkaline conditions, a proton can be abstracted. Deprotonation of the thiol tautomer yields a resonance-stabilized thiolate anion. According to Le Châtelier's principle, the formation of this anion shifts the equilibrium towards the thiol form to replenish the consumed species.[16] Conversely, in neutral and acidic media, the thione form generally prevails.[16]
Experimental Methodologies for Tautomer Characterization
A multi-faceted approach combining several analytical techniques is necessary for a comprehensive and unambiguous characterization of the tautomeric system.
UV-Visible (UV-Vis) Spectroscopy
Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a polar aprotic solvent where it is highly soluble (e.g., DMSO).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10-50 µM) in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water). Ensure the final concentration of DMSO from the stock solution is negligible (<0.1%).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 450 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Compare the spectra. Note any solvatochromic shifts (shifts in λ_max) and the appearance or disappearance of absorption bands. The relative intensities of bands unique to each tautomer can be used to infer the equilibrium position.
Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides direct structural evidence of the existing tautomers in solution.[20][21][22] The key is to identify diagnostic signals unique to each form. Proton (¹H) and Carbon-13 (¹³C) NMR are most common. The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.[23]
Protocol: Multi-Solvent NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in separate NMR tubes.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Look for a low-field, often broad, signal between 13-14 ppm, which is characteristic of the N-H proton in the thione form.[6] An S-H proton signal for the thiol form, if observable, would be at a much higher field.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The most diagnostic signal is the thiocarbonyl (C=S) carbon of the thione form, which typically resonates far downfield around 167-170 ppm.[6][24]
-
Quantitative Analysis: In cases where both tautomers are present, the ratio can be determined by integrating well-resolved, non-overlapping signals corresponding to each form in the ¹H NMR spectrum.[25]
| Nucleus | Tautomer | Diagnostic Signal | Typical Chemical Shift (ppm) |
| ¹H | Thione | NH proton | 13.0 - 14.0 |
| ¹H | Thiol | SH proton | 1.1 - 4.0 (often broad/unobserved) |
| ¹³C | Thione | C =S carbon | 167.0 - 170.0 |
| ¹³C | Thiol | C -SH carbon | ~145.0 - 155.0 |
X-Ray Crystallography
Expertise & Rationale: Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state.[6] It yields a precise three-dimensional structure, allowing for the unambiguous location of the proton on either the nitrogen or sulfur atom and the measurement of bond lengths (e.g., C=S vs. C-S). This technique serves as the gold standard for solid-state characterization.[9][24][26]
Computational Chemistry: A Predictive and Corroborative Tool
Expertise & Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental observations.[27][28] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their relative populations in the gas phase and in solution using implicit solvation models (e.g., PCM, SMD).[4][29][30]
Methodology: DFT-Based Stability Prediction
-
Structure Optimization: The 3D structures of both the thiol and thione tautomers are built and their geometries are optimized to find the lowest energy conformation. A common and reliable level of theory for this is B3LYP/6-31G(d,p) or higher.[7][8]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Solvation Modeling: To simulate solution-phase behavior, single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model (e.g., SMD) for different solvents.
-
Energy Comparison: The relative Gibbs free energies (ΔG_rel) of the tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable and abundant form.
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Potential biological activities of 1,2,4-triazole-3-thiol compounds.
An In-Depth Technical Guide to the Biological Activities of 1,2,4-Triazole-3-thiol Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry.[1][2] These heterocyclic compounds, existing in a thiol-thione tautomeric equilibrium, exhibit a remarkable breadth of biological activities due to their unique structural and electronic properties.[3][4] The triazole ring can serve as a bioisostere for amide or ester groups, and its nitrogen and sulfur atoms provide multiple points for hydrogen bonding and coordination with biological targets like enzymes and receptors.[2][5] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of 1,2,4-triazole-3-thiol derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in modern therapeutic design.
The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Structural Properties
The therapeutic versatility of 1,2,4-triazole-3-thiol derivatives begins with their accessible synthesis. The most prevalent and efficient methods involve the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides, which are themselves typically formed from the reaction of acid hydrazides with isothiocyanates.[6][7][8] This robust synthetic pathway allows for extensive structural diversification at the N-4 and C-5 positions, enabling the systematic exploration of structure-activity relationships (SAR).
An alternative modern approach involves the direct reaction of thiosemicarbazides with carboxylic acids using a condensing agent like polyphosphate ester (PPE), which facilitates both the initial acylation and subsequent cyclodehydration.[7][9]
Caption: Common synthetic pathways to 1,2,4-triazole-3-thiol/thione scaffolds.
A critical feature of these compounds is their existence as thiol-thione tautomers. While the thione form is generally predominant in the solid state, the thiol-thione equilibrium can be crucial for biological activity, influencing proton transfer and hydrogen bonding interactions with target biomolecules.[3][4] Spectroscopic methods such as NMR are essential for characterizing this tautomerism; the N-H proton of the thione form typically appears at a characteristic low-field chemical shift (13–14 ppm).[4][10]
Anticancer Activity
The 1,2,4-triazole-3-thione scaffold has been extensively explored in the design of novel anticancer agents, demonstrating activity against a wide range of cancer cell lines, including breast, lung, pancreatic, and melanoma models.[2][5]
Mechanisms of Action
The anticancer effects of these compounds are diverse and often multifactorial:
-
Kinase Inhibition: Many derivatives are designed as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[5][11] The triazole moiety can form key interactions within the ATP-binding pocket of kinases.
-
Enzyme Inhibition: Certain triazoles function as potent enzyme inhibitors. For example, letrozole and anastrozole, which contain a 1,2,4-triazole ring, are aromatase inhibitors used in treating hormone-responsive breast cancer.[6]
-
Inhibition of Cell Migration: Some hydrazone-bearing 1,2,4-triazole-3-thiol derivatives have been shown to inhibit cancer cell migration, a key process in metastasis, and may be further developed as antimetastatic agents.[12]
-
Cytotoxicity: Many derivatives exhibit direct cytotoxic effects, inducing apoptosis in cancer cells. For instance, certain Schiff bases derived from the scaffold show potent activity against human colon cancer (HCT 116) cell lines.[13]
Quantitative Data on Anticancer Efficacy
The following table summarizes the cytotoxic activity of representative 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines.
| Compound Class/Example | Cancer Cell Line | Activity Metric | Value | Reference |
| Hydrazone Derivatives | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | EC₅₀ | 2–17 µM | [5] |
| Schiff Base (Compound 112c) | Colon Cancer (HCT 116) | IC₅₀ | 4.363 µM | [13] |
| Palladium Complexes (71b, 71c) | Breast Cancer (MCF-7) | Cytotoxicity | Significant (vs. Cisplatin) | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which a 1,2,4-triazole-3-thiol derivative inhibits 50% of cancer cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potent and broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[6][14]
Mechanisms of Action
-
Antibacterial: The precise antibacterial mechanisms are varied. Some compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity. The presence of specific substituents, such as halogens (Cl) or nitro (NO₂) groups on aromatic rings, can enhance activity, likely by affecting the compound's ability to bind to bacterial targets.[6]
-
Antifungal: The primary antifungal mechanism for many triazoles is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[15] Disruption of ergosterol production leads to a dysfunctional fungal cell membrane, inhibiting fungal growth and replication. This is the established mechanism for well-known drugs like fluconazole.[6][15]
Caption: Antifungal mechanism of action via inhibition of ergosterol biosynthesis.
Quantitative Data on Antimicrobial Efficacy
The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class/Example | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Schiff Base Derivatives | Staphylococcus aureus | < 6.25 - 25 |[16] | | Schiff Base Derivatives | Microsporum gypseum | < 6.25 - 12.5 |[16] | | 4-amino-substituted derivatives | Staphylococcus aureus | 16 |[17] | | 4-amino-substituted derivatives | Escherichia coli | 25 |[17] | | S-substituted derivatives | E. coli, S. aureus, C. albicans | 31.25 - 62.5 |[18] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Antiviral and Anti-inflammatory Activities
Antiviral Activity
The 1,2,4-triazole ring is a core component of several established antiviral drugs, such as Ribavirin.[6][13] Derivatives of 1,2,4-triazole-3-thiol have demonstrated activity against a range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[19][20]
The mechanism often involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase in HIV or viral helicases.[13][19] For example, specific enantiomers of 1,2,4-triazole-3-thiones have shown potential as candidates against influenza A (H1N1) viruses.[19]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Several 1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing significant activity comparable to standard drugs like ibuprofen.[21][22] The mechanism is often linked to the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or 15-lipoxygenase.[1] Mannich bases derived from the triazole-thione core have exhibited particularly high anti-inflammatory activity.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole-3-thiol compounds is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substituents on Aromatic Rings: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) or electron-donating groups (e.g., -OH, -OCH₃) on aryl rings attached at C-5 or N-4 can significantly modulate activity.[6] Electron-donating groups have been shown to enhance antimicrobial and antitumor activity, while electron-withdrawing groups can be beneficial for antitubercular activity.[6]
-
N-4 Substitution: The substituent at the N-4 position plays a critical role in defining the steric and electronic properties of the molecule, influencing its binding to target enzymes.
-
S-Alkylation: Modification at the thiol group (S-alkylation) is a common strategy to produce derivatives with altered pharmacokinetic properties and biological activities.[8][18]
Future Perspectives
The 1,2,4-triazole-3-thiol scaffold remains a highly promising and versatile platform for the development of new therapeutic agents. Future research will likely focus on:
-
Mechanism-Driven Design: Designing novel derivatives based on a deeper understanding of their interactions with specific biological targets, aided by computational modeling and docking studies.
-
Hybrid Molecules: Creating hybrid compounds that combine the 1,2,4-triazole-3-thiol moiety with other known pharmacophores to develop agents with dual or synergistic activities (e.g., dual PI3K/mTOR inhibitors).[11]
-
Combating Drug Resistance: Synthesizing and screening new derivatives against drug-resistant strains of bacteria, fungi, and viruses to address the growing challenge of antimicrobial resistance.[16]
-
Targeted Delivery: Developing formulations or prodrug strategies to improve the targeted delivery of these compounds, enhancing efficacy while minimizing potential off-target effects.
The continued exploration of this chemical space holds significant promise for discovering next-generation drugs to combat a wide range of human diseases.
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- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
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A Technical Guide to 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive scientific overview of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 669755-14-0). While the specific discovery and developmental history of this particular molecule are not prominently documented in peer-reviewed literature, its structure places it firmly within a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. This document reconstructs its likely synthetic pathway based on well-established methodologies, details its expected physicochemical and spectroscopic properties, and discusses its potential biological relevance by drawing parallels with structurally related analogs. The guide is intended for researchers and professionals in chemical synthesis and drug development, offering a foundational understanding of this compound's chemistry and potential applications.
Historical Context: The Legacy of the 1,2,4-Triazole Scaffold
The journey of 1,2,4-triazole chemistry began in the late 19th century when Swedish chemist J. A. Bladin first reported the synthesis of a derivative in 1885.[1] This foundational work unveiled a uniquely stable and versatile five-membered heterocyclic ring containing three nitrogen atoms. The aromaticity of the 1,2,4-triazole ring, combined with its capacity for hydrogen bonding and metabolic stability, has since established it as a "privileged scaffold" in modern chemistry.
Derivatives of 1,2,4-triazole are integral components in numerous well-known pharmaceutical and agricultural agents.[2][3] This includes widely used antifungal drugs like fluconazole and itraconazole, which function by inhibiting key enzymes in fungal cell membrane synthesis.[2] The broad spectrum of documented biological activities for this class of compounds—spanning antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and herbicidal properties—drives ongoing research into novel derivatives like this compound.[3][4][5]
Synthesis Pathway and Experimental Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-documented process in heterocyclic chemistry.[6][7] The most established and logical route proceeds via a two-step sequence: formation of a substituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
Retrosynthetic Analysis and Strategy
The core strategy involves the formation of two key bonds to construct the triazole ring. The logical precursors are acetyl hydrazide (to provide the C5-methyl group and adjacent nitrogens) and cyclopentyl isothiocyanate (to provide the N4-cyclopentyl group, the C3 carbon, and the thiol sulfur). The reaction between these precursors forms the N-acylthiosemicarbazide backbone, which is primed for cyclization.
Visualization of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Step-by-Step Laboratory Protocol
Step 1: Synthesis of 1-Acetyl-4-cyclopentyl-thiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve acetyl hydrazide (0.10 mol) in 100 mL of absolute ethanol. Stir the solution at room temperature until the hydrazide is fully dissolved.
-
Nucleophilic Addition: To the stirred solution, add cyclopentyl isothiocyanate (0.10 mol) dropwise over 15 minutes.
-
Scientific Rationale: This is a nucleophilic addition reaction. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The reaction is typically exothermic.
-
-
Reaction Completion: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Isolation of Intermediate: Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the dried 1-acetyl-4-cyclopentyl-thiosemicarbazide intermediate (0.08 mol) into a round-bottom flask. Add 80 mL of a 2 M aqueous potassium hydroxide (KOH) solution (0.16 mol).
-
Cyclization: Heat the mixture to reflux with stirring for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
Workup and Purification: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 5-6 using cold 2 M hydrochloric acid (HCl). This will cause the product to precipitate out of the solution.
-
Final Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any remaining salts. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Physicochemical and Spectroscopic Characterization
While a dedicated publication with full characterization data for this specific molecule is not available, its properties can be reliably predicted based on its structure and data from commercial suppliers.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 669755-14-0 | Commercial Suppliers[1][8][9] |
| Molecular Formula | C₈H₁₃N₃S | Angene Chemical[8] |
| Molecular Weight | 183.27 g/mol | Angene Chemical[8] |
| XLogP3 | 1.2 | Angene Chemical[8] |
| Topological Polar Surface Area | 59.7 Ų | Angene Chemical[8] |
| Appearance | White to off-white crystalline solid | Predicted |
Expected Spectroscopic Signature
-
¹H-NMR (in DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals. A key diagnostic peak would be a broad singlet in the region of δ 13.0-14.0 ppm , corresponding to the thiol (-SH) proton.[6][10] Other expected signals include a singlet for the methyl protons (-CH₃) around δ 2.3-2.6 ppm , a multiplet for the cyclopentyl methine proton (-CH) around δ 4.5-5.0 ppm , and multiplets for the cyclopentyl methylene protons (-CH₂) between δ 1.5-2.2 ppm .
-
¹³C-NMR (in DMSO-d₆): The carbon spectrum would be expected to show a signal for the thiocarbonyl carbon (C=S, thione tautomer) in the range of δ 165-175 ppm . The C3 and C5 carbons of the triazole ring would also have distinct chemical shifts.
-
FT-IR (KBr Pellet, cm⁻¹): The infrared spectrum should display a broad absorption band around 3100-3400 cm⁻¹ (N-H stretching of the thione tautomer), a sharp band around 2550-2600 cm⁻¹ (S-H stretching of the thiol tautomer), C-H stretching bands below 3000 cm⁻¹, and a strong C=N stretching absorption around 1600-1630 cm⁻¹ .[6][10]
Thiol-Thione Tautomerism
A critical feature of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form often predominates due to the stability of the thioamide group. The presence of both S-H and N-H absorption bands in IR spectra confirms this equilibrium.
Caption: Tautomeric equilibrium of the triazole core.
Potential Biological Activity and Applications
The specific biological profile of this compound has not been published. However, based on extensive research into analogous structures, its potential applications can be inferred.
-
Agrochemical Potential: The presence of a small cycloalkyl group (cyclopentyl) is a feature found in some pesticides. A closely related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, has been synthesized and shown to possess significant herbicidal activity.[4] This strongly suggests that the title compound may have been initially synthesized as part of a screening library for new herbicides or fungicides.
-
Antimicrobial Activity: The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore for antimicrobial agents.[3] The thiol group can act as a key binding moiety to metal ions in bacterial or fungal enzymes, disrupting their function.
-
Anti-inflammatory and Analgesic Properties: Numerous studies have reported that substituting the 1,2,4-triazole ring can lead to compounds with significant anti-inflammatory and analgesic effects.[4]
-
Anticancer Research: More recently, 1,2,4-triazole-3-thiol derivatives have been investigated as potential anticancer agents, showing cytotoxic effects against various cancer cell lines.[3]
Conclusion and Future Directions
This compound is a classic example of a heterocyclic compound built upon a biologically validated scaffold. While its individual history is obscure, the principles of its synthesis are robust and well-understood within organic chemistry. Its structural similarity to known bioactive molecules, particularly in the agrochemical field, suggests it may be a valuable candidate for further biological screening.
Future research should focus on the definitive synthesis, purification, and comprehensive spectroscopic characterization of this compound to establish a public, peer-reviewed record of its properties. Subsequently, screening this molecule against a panel of biological targets—including fungal pathogens, weed species, and cancer cell lines—could uncover its therapeutic or commercial potential, adding a new chapter to the story of this versatile chemical family.
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Methodological & Application
Evaluating the Antimicrobial Potential of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (CPMTT): Protocols and Application Notes
An Application Guide for Researchers
Introduction: The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Compounds featuring the 1,2,4-triazole scaffold have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4] The thiol derivatives, in particular, represent a promising class for further investigation.[1][4]
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (referred to herein as CPMTT ). While extensive research exists for the broader triazole class, this guide provides the specific, field-proven protocols required to characterize the antimicrobial efficacy and preliminary safety profile of this previously uninvestigated molecule. We will detail the core methodologies for determining its inhibitory and bactericidal activity and provide context for interpreting the resulting data.
Section 1: Compound Synthesis and Preparation
1.1. Rationale for Synthesis Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established. A common and effective method involves the intramolecular cyclization of a substituted thiosemicarbazide in an alkaline medium.[5] This approach is favored for its reliability and relatively high yields. For CPMTT, a logical synthetic route begins with the preparation of 4-cyclopentylthiosemicarbazide, followed by acylation with acetic anhydride (or a related acetylating agent) and subsequent base-catalyzed cyclization.
1.2. Plausible Synthesis Workflow
-
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide: Cyclopentyl isothiocyanate is reacted with acetylhydrazine in a suitable solvent like ethanol under reflux to yield the intermediate acylthiosemicarbazide.
-
Step 2: Alkaline Cyclization: The purified 1-acetyl-4-cyclopentylthiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[2] The alkaline conditions promote the cyclodehydration reaction, leading to the formation of the 1,2,4-triazole ring.
-
Step 3: Purification and Characterization: The resulting product, CPMTT, is precipitated by acidifying the reaction mixture. Purification is achieved through recrystallization. It is imperative to confirm the structure and purity of the final compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry, to ensure the integrity of subsequent biological assays.[5][6]
1.3. Preparation of Stock Solution for Biological Assays
Accurate and reproducible biological data begins with proper compound handling.
-
Solvent Selection: Due to the heterocyclic nature of CPMTT, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-20 mg/mL). DMSO is compatible with most downstream cellular and microbial assays at low final concentrations (<1%).
-
Procedure:
-
Accurately weigh the purified CPMTT powder.
-
Dissolve in 100% cell-culture grade DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[7]
-
Store in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Section 2: Core Protocols for Antimicrobial Activity Assessment
The primary goal is to quantitatively measure the effect of CPMTT on bacterial growth. This is achieved by determining two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized, scalable, and highly reproducible technique for determining the MIC of an antimicrobial agent.[7][9] It is considered a gold standard by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][10]
2.1. Principle
This assay identifies the lowest concentration of CPMTT that prevents the visible in vitro growth of a specific bacterial strain after a defined incubation period.[11] A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate and then inoculated with a standardized bacterial suspension.
2.2. Materials
-
CPMTT stock solution (e.g., 1024 µg/mL in DMSO)
-
Sterile 96-well, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
2.3. Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11] This final dilution must be prepared just prior to inoculation.[13]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.
-
Prepare a working solution of CPMTT at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).
-
Add 100 µL of this CPMTT working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to column 10. After mixing in column 10, discard 50 µL.
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no drug.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no drug and no bacteria.
-
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the final bacterial inoculum (prepared in Step 1) to each well in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each test well will be 100 µL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[9]
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of CPMTT at which there is no visible turbidity (i.e., the first clear well).[7]
-
The growth control well (column 11) must show distinct turbidity.
-
The sterility control well (column 12) must remain clear.
-
2.4. Causality and Self-Validation
-
Why CAMHB? Standard Mueller-Hinton Broth is low in inhibitors of common antimicrobials (like sulfonamides and trimethoprim) and is supplemented with calcium and magnesium ions, which are crucial for the activity of certain antibiotic classes and for maintaining bacterial cell wall integrity.[12] This ensures that the observed effect is due to the test compound and not nutrient limitations or interference.
-
Why a 0.5 McFarland Standard? The density of the bacterial inoculum is a critical variable. Too low an inoculum can lead to falsely low MICs, while too high an inoculum can overwhelm the compound, leading to falsely high MICs. Standardization ensures reproducibility and comparability between experiments.[13]
-
The Role of Controls: The growth control validates that the bacteria are viable and the medium can support growth. The sterility control confirms that the medium and plate were not contaminated. Without these, the results are uninterpretable.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC test, designed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.
2.5. Principle
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum after a 24-hour exposure.[14] This is determined by sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar.[15]
2.6. Step-by-Step Methodology
-
Sub-culturing:
-
Following the determination of the MIC, select the clear wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each well.
-
Spread the aliquot evenly onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of CPMTT that produces a colony count demonstrating a ≥99.9% kill rate compared to the original inoculum count.[16]
-
The plate corresponding to the growth control should show confluent growth.
-
Section 3: Preliminary Safety and Therapeutic Index
An effective antimicrobial must be potent against pathogens while remaining non-toxic to host cells. A preliminary cytotoxicity assay is essential to gauge the therapeutic potential of CPMTT.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
3.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]
3.2. Step-by-Step Methodology
-
Cell Culture: Seed a suitable mammalian cell line (e.g., Vero, MDCK, or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Remove the old medium and add fresh medium containing two-fold serial dilutions of CPMTT. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The IC₅₀ (Inhibitory Concentration 50%) is the concentration of CPMTT that reduces cell viability by 50%.
Section 4: Data Presentation and Interpretation
Organizing the data into a clear format is crucial for analysis and comparison.
4.1. Data Summary Table
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Selectivity Index (SI) (IC₅₀ / MIC) |
| S. aureus ATCC 25923 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| C. albicans ATCC 885-653 |
4.2. Interpreting the Results
-
MBC/MIC Ratio: This ratio is a key indicator of the mode of action.
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
-
-
Selectivity Index (SI): This value provides a preliminary measure of the compound's therapeutic window. It is calculated as IC₅₀ / MIC. A higher SI value (ideally >10) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells.
Section 5: Visualized Workflows
Visual diagrams help clarify complex experimental processes and decision-making logic.
Caption: Overall experimental workflow for antimicrobial characterization of CPMTT.
Caption: Decision logic for classifying the potential of CPMTT as a drug lead.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. [Link]
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]
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Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents - MDPI. [Link]
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. [Link]
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Application Notes & Protocols: Antifungal Screening of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Introduction
The rise of invasive fungal infections, compounded by the growing threat of antifungal resistance, presents a significant challenge to global public health.[1] Triazole-based compounds have long been a cornerstone of antifungal therapy, and the exploration of novel derivatives remains a critical frontier in drug discovery.[2] The 1,2,4-triazole nucleus is a key pharmacophore in many successful antifungal agents.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro antifungal screening of the novel compound 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol .
The protocols detailed herein are grounded in established methodologies, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[4][5] We will proceed from qualitative preliminary screening to robust quantitative analysis, explaining not only the procedural steps but also the scientific rationale that underpins each stage of the investigation.
Scientific Foundation: The Triazole Mechanism of Action
Understanding the established mechanism of action for the triazole class is fundamental to interpreting experimental outcomes. Triazoles exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By inhibiting this enzyme, triazoles lead to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3][7] This disruption severely compromises the structural integrity and fluidity of the fungal membrane, leading to altered permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[8][9]
Caption: Workflow for MIC determination via broth microdilution.
Materials:
-
Test Compound and control antifungal (e.g., Fluconazole)
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains
-
Spectrophotometer or 0.5 McFarland standard
-
Multichannel pipette
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Prepare a working solution of the test compound in RPMI-1640 at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution).
-
Add 200 µL of this working solution to column 1.
-
Scientist's Note: Using a working solution at 2x the final concentration simplifies the serial dilution and ensures the final inoculum volume is standardized across all wells.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate to column 10.
-
After mixing column 10, discard 100 µL.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (medium only).
-
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds in the test wells. [10]4. Plate Inoculation:
-
Add 100 µL of the final diluted inoculum to each well from columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in the test wells will be 200 µL.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
Endpoint Determination:
-
The MIC is read as the lowest concentration of the compound at which there is a significant reduction in growth compared to the drug-free growth control.
-
For azoles, this is typically defined as the concentration that produces approximately 50% growth inhibition (a prominent decrease in turbidity). [1]For other compounds, it may be 100% inhibition (no visible growth).
-
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
The MFC assay distinguishes between a fungistatic (inhibitory) and a fungicidal (killing) effect. It is a critical secondary test performed after an MIC is determined. [11]The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction (a 3-log drop) in the initial inoculum. [12] Rationale: This protocol determines cell viability by sub-culturing the contents of the clear wells from the MIC plate onto drug-free agar. A lack of growth on the agar indicates that the fungal cells were killed by the compound, not just inhibited.
Materials:
-
Completed MIC plate
-
Large square Petri dishes with Sabouraud Dextrose Agar (SDA)
-
Micropipette
Step-by-Step Methodology:
-
Selection of Wells: Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth. Also, select the growth control well.
-
Sub-culturing: From each selected well, withdraw a fixed volume (e.g., 20-100 µL) and spot it onto a labeled section of an SDA plate. [13]3. Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until robust growth is visible in the spot from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth or a profound reduction in colonies (e.g., ≤3 colonies, corresponding to ≥99.9% killing) on the SDA plate. [14]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the test compound's activity against different fungal species and relative to a standard control drug.
Table 1: Example MIC and MFC Data for this compound
| Fungal Strain | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 4 | 16 | 0.5 |
| Candida glabrata ATCC 90030 | 8 | >64 | 16 |
| Cryptococcus neoformans ATCC 90112 | 2 | 8 | 4 |
| Aspergillus fumigatus ATCC 204305 | 8 | 32 | N/A* |
| Trichophyton rubrum ATCC 28188 | 1 | 4 | 8 |
*Voriconazole is a more appropriate comparator for Aspergillus species.
Interpretation:
-
Fungistatic vs. Fungicidal: The relationship between the MFC and MIC is key. If the MFC/MIC ratio is ≤ 4, the compound is generally considered to have fungicidal activity. A ratio > 4 suggests fungistatic activity. [13]* Spectrum of Activity: The range of MIC values across different species indicates the compound's spectrum of activity. Lower MIC values signify higher potency. [15]
Comprehensive Experimental Workflow
The following diagram provides a holistic overview of the entire screening cascade, from initial compound handling to the final determination of fungistatic or fungicidal activity.
Caption: Comprehensive antifungal screening workflow.
Conclusion
This document outlines a systematic and robust approach for the in vitro antifungal evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and cidal/static nature (MFC). This information is crucial for making informed decisions in the early stages of the drug discovery and development pipeline, guiding further optimization and preclinical studies.
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Ahmad, A., & Khan, A. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Chemistry, 2013. Retrieved from [Link]
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Georgopapadakou, N. H. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 1(1), 103. Retrieved from [Link]
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He, C., & Li, L. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(19). Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3684–3688. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3684-3688. Retrieved from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]
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Jubie, S., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 287-293. Retrieved from [Link]
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Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3698-3703. Retrieved from [Link]
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Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10). Retrieved from [Link]
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Wanger, A. (2018). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 107-121. Retrieved from [Link]
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CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Wattier, R. L., & Dvorak, C. C. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_1), S13-S20. Retrieved from [Link]
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Sabale, P. M., & Mehta, P. (n.d.). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 149-152. Retrieved from [Link]
-
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Zarenezhad, E., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6618. Retrieved from [Link]
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Patel, N. B., & Patel, J. C. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][6][16]triazole-3-thiol derivatives and Antifungal activity. Der Pharma Chemica, 4(2), 790-796. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul Faculty of Pharmacy, 52(3), 421-433. Retrieved from [Link]
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ResearchGate. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link]
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Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781. Retrieved from [Link]
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ScienceDirect. (2024). Antifungal Disk Diffusion Susceptibility Testing. Retrieved from [Link]
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Giusiano, G., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(7), 682. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][6][16]triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
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Wang, T., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2001). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(9), 3432-3434. Retrieved from [Link]
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Patterson, T. F., & Johnson, E. M. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 36(6), 1644-1649. Retrieved from [Link]
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ResearchGate. (2022). Antifungal screening of novel hybrids of triazole derivatives. Retrieved from [Link]
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ResearchGate. (2001). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]
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Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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Liu, X. H., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 8(51), 29147-29161. Retrieved from [Link]
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Wang, Y., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 421-433. Retrieved from [Link]
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Li, Y., et al. (2019). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances, 9(21), 11671-11675. Retrieved from [Link]
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Chavan, R. L., et al. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 6(3), 993-999. Retrieved from [Link]
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Parchenko, V. V., et al. (2018). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Actual problems of medicine and pharmacy, 3. Retrieved from [Link]
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Liu, X. H., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio) -4H-1,2,4-triazol-3-yl)-N-(4-(trifluoromethyl)phenyl)picolinamide. Journal of Chemistry, 2014. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Anticancer Properties of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capacity, and dipole character—allow it to interact with a wide array of biological targets with high affinity.[1][4] Within this class, derivatives featuring a thiol or thione group at the 3-position have garnered significant attention, as the sulfur moiety often enhances their pharmacological potency.[4][5][6]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals focused on the synthesis, characterization, and comprehensive evaluation of the anticancer potential of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research workflow.
Section 1: Synthesis and Structural Elucidation
Causality: The foundation of any drug discovery program is the efficient and reproducible synthesis of the target molecule. The most reliable and widely adopted method for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide precursor. This approach is favored for its high yields and the ready availability of starting materials.[7][8]
Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to final compound verification.
Protocol 1.1: Synthesis of this compound
Materials: Acetic hydrazide, Cyclopentyl isothiocyanate, Ethanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Distilled water.
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide
-
Dissolve acetic hydrazide (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add cyclopentyl isothiocyanate (10 mmol) dropwise to the solution while stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature. The resulting white precipitate is the thiosemicarbazide intermediate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to form this compound
-
Suspend the dried thiosemicarbazide intermediate (8 mmol) in an aqueous solution of 8% sodium hydroxide (50 mL).
-
Reflux the mixture for 6-8 hours until a clear solution is obtained, indicating the completion of the cyclization reaction.[7]
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~5-6.
-
The target compound will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold distilled water to remove any inorganic impurities, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Protocol 1.2: Compound Characterization
To ensure the synthesized compound is the correct molecule and of high purity, a suite of analytical techniques is mandatory.
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: Confirm the presence of protons corresponding to the cyclopentyl and methyl groups. The absence of the hydrazide N-H proton and the appearance of a new SH proton signal (typically at a downfield shift of 13-14 ppm) is a key indicator of successful cyclization.[8]
-
¹³C-NMR: Verify the carbon skeleton, including the characteristic C=S and C-N signals of the triazole ring.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: Identify key functional groups. Look for the disappearance of the C=O stretch from the starting hydrazide and the appearance of C=N and N-C=S vibrations characteristic of the triazole-thiol ring.[7]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound, which should ideally be >95% for use in biological assays.
Section 2: In Vitro Anticancer Activity Evaluation
Causality: The primary goal of in vitro testing is to establish a compound's cytotoxic potential against cancer cells and its selectivity (i.e., its ability to kill cancer cells while sparing normal cells). This is achieved through a tiered approach, starting with broad cytotoxicity screening, followed by mechanistic assays to understand how the compound induces cell death.
Workflow for In Vitro Evaluation
Caption: A hierarchical workflow for in vitro anticancer screening.
Protocol 2.1: Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity indicates cytotoxicity.
Materials: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver), a normal human cell line (e.g., WI-38 lung fibroblasts), DMEM/RPMI-1640 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Doxorubicin (positive control).
Procedure:
-
Cell Culture: Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the triazole derivative and the positive control (Doxorubicin) in culture media. Replace the old media with 100 µL of the compound-containing media. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10]
Data Presentation: Sample IC50 Values
Quantitative data should be summarized for easy comparison.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | WI-38 (Normal) IC50 (µM) | Selectivity Index (SI) vs. A549 |
| Derivative 6h | 3.85 | 4.15 | 17.52 | > 50 | > 13.0 |
| Doxorubicin | 0.98 | 1.20 | 1.55 | 2.50 | 2.55 |
| Data is hypothetical based on similar compounds found in literature for illustrative purposes.[11] |
The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value is desirable.
Protocol 2.2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
If a compound shows potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population upon treatment indicates the compound induces programmed cell death.
-
Cell Cycle Analysis: Treatment of cancer cells with the compound followed by propidium iodide (PI) staining and flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M or S phase).[1][12] Many 1,2,4-triazole derivatives have been shown to induce cell cycle arrest, preventing cancer cell proliferation.[1]
Section 3: Potential Mechanisms and Structure-Activity Relationship (SAR)
Causality: Understanding the mechanism of action is crucial for rational drug design. Many triazole derivatives exert their anticancer effects by inhibiting key signaling proteins like kinases.[13] SAR studies help identify which parts of the molecule are essential for its activity, guiding the synthesis of more effective analogs.
Potential Signaling Pathways Targeted by Triazole Derivatives
Caption: Potential mechanisms of action for anticancer triazole derivatives.
Key SAR Insights:
-
The N4-Substituent: The nature of the substituent at the N4 position (the cyclopentyl group in our case) is critical for modulating steric and electronic properties, which influences binding to target enzymes.
-
The C5-Substituent: The methyl group at the C5 position contributes to the overall lipophilicity and conformation of the molecule.
-
The S-H Group: The thiol group is a key pharmacophoric feature. It can act as a hydrogen bond donor or acceptor and can be a site for derivatization to improve pharmacokinetic properties or target affinity.[5]
Section 4: Preliminary In Vivo Assessment
Causality: While in vitro assays are essential for initial screening, they do not replicate the complex environment of a living organism. In vivo studies in animal models are necessary to evaluate a compound's efficacy, pharmacokinetics, and overall toxicity profile.[14]
Protocol 4.1: Acute Toxicity Study
Objective: To determine the safety profile and the maximum tolerated dose (MTD) of the compound. Procedure (Conceptual):
-
Administer the compound to healthy mice at escalating doses (e.g., based on OECD 423 guidelines).[14]
-
Monitor the animals for signs of toxicity, weight loss, and mortality over 14 days.
-
This data is crucial for selecting appropriate doses for efficacy studies.
Protocol 4.2: Xenograft Efficacy Model
Objective: To assess the antitumor activity of the compound in a living animal. Procedure (Conceptual):
-
Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the triazole derivative (at a safe dose determined from the toxicity study), a vehicle control, and a positive control drug (e.g., cisplatin) via an appropriate route (e.g., intraperitoneal or oral).
-
Measure tumor volume and body weight regularly for 2-3 weeks.
-
At the end of the study, excise the tumors and weigh them to determine the percentage of tumor growth inhibition.[14]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic approach detailed in this guide—encompassing rational synthesis, multi-tiered in vitro screening, mechanistic elucidation, and preliminary in vivo validation—provides a robust framework for advancing these compounds through the drug discovery pipeline. By adhering to these self-validating protocols and focusing on the causality behind each experimental step, researchers can efficiently identify and optimize lead candidates with significant therapeutic potential.
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2022). ResearchGate. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Institutes of Health. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]
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Application Notes and Protocols for Evaluating the Herbicidal Effects of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The 1,2,4-Triazole-3-Thiol Scaffold as a Privileged Structure in Herbicide Discovery
The 1,2,4-triazole heterocycle is a cornerstone in the development of numerous biologically active compounds, demonstrating a wide spectrum of activities including antifungal, anti-inflammatory, and herbicidal properties.[1][2] Within this class, the 1,2,4-triazole-3-thiol moiety is of particular interest due to its structural resemblance to natural substrates and its ability to coordinate with metal ions in enzyme active sites.[1][3] This document provides a detailed guide for researchers on the evaluation of the herbicidal potential of a specific derivative, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. While extensive public data on this exact molecule is limited, the protocols outlined herein are based on established methodologies for testing novel herbicidal compounds and the known biological activities of structurally related triazoles.
The rationale for investigating this compound stems from the proven efficacy of other substituted triazoles. For instance, the related compound 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has demonstrated significant herbicidal activity against broadleaf weeds like Brassica napus (rapeseed).[2] The introduction of a cyclopentyl group at the N4 position may influence the compound's lipophilicity, membrane permeability, and ultimately its interaction with the target enzyme, potentially leading to altered efficacy and selectivity.
Hypothesized Mechanism of Action: Inhibition of Vital Metabolic Pathways
While the precise molecular target of this compound has not been empirically determined, the mechanism of action for other triazole-based herbicides provides a strong basis for a working hypothesis. The well-known herbicide, 3-amino-1,2,4-triazole (amitrole), is known to inhibit an enzyme involved in histidine biosynthesis.[4] Other azole compounds, particularly fungicides, act by inhibiting cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase, which is crucial for sterol biosynthesis.[3] It is plausible that this compound may interfere with a similar vital metabolic pathway in plants.
Diagram: Potential Herbicidal Mode of Action
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols for Efficacy Evaluation
The following protocols are designed to systematically assess the herbicidal activity of this compound, from initial screening to dose-response analysis.
Protocol 1: Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, beginning with the formation of a substituted thiosemicarbazide followed by cyclization. This is a common and effective method for producing 1,2,4-triazole-3-thiol derivatives.[5][6][7]
Step-by-Step Methodology:
-
Synthesis of 1-acetyl-4-cyclopentylthiosemicarbazide:
-
React cyclopentyl isothiocyanate with acetic hydrazide in a suitable solvent such as ethanol.
-
Reflux the mixture for several hours to ensure complete reaction.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
-
Cyclization to form this compound:
-
Dissolve the 1-acetyl-4-cyclopentylthiosemicarbazide in an aqueous alkaline solution (e.g., 8% NaOH).
-
Reflux the mixture for 4-6 hours to induce intramolecular cyclization.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
-
Diagram: Synthetic Pathway
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Synthesis of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol: An Application Note and Detailed Protocol
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The incorporation of various substituents at the N-4 and C-5 positions of the triazole ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel derivative, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, intended for researchers and professionals in drug development and synthetic organic chemistry.
The synthetic strategy detailed herein is a robust and well-established multi-step process that begins with the formation of a key intermediate, 4-cyclopentylthiosemicarbazide, followed by acylation and subsequent base-catalyzed intramolecular cyclization. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural fidelity.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence as illustrated below. This approach is favored for its high efficiency and the general availability of the starting materials.
Figure 1: Three-step synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| Cyclopentyl isothiocyanate | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | ≥99% | Sigma-Aldrich |
| Ethanol, absolute | ACS Grade | Fisher Scientific |
| Acetic anhydride | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (pellets) | ACS Grade | VWR Chemicals |
| Hydrochloric acid, concentrated | ACS Grade | VWR Chemicals |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Step 1: Synthesis of 4-Cyclopentylthiosemicarbazide
This initial step involves the nucleophilic addition of hydrazine to cyclopentyl isothiocyanate. The high nucleophilicity of the terminal amino group of hydrazine facilitates its attack on the electrophilic carbon of the isothiocyanate group.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentyl isothiocyanate (12.7 g, 0.1 mol) dissolved in absolute ethanol (100 mL).
-
With gentle stirring, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution at room temperature. An exothermic reaction is expected.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry in a vacuum oven at 50 °C.
Expected Yield: 13.5 g (85%) of a white crystalline solid.
Step 2: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide
The synthesized 4-cyclopentylthiosemicarbazide is then acylated using acetic anhydride. This step introduces the acetyl group that will form the C5-methyl and part of the triazole ring.
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-cyclopentylthiosemicarbazide (15.9 g, 0.1 mol) in acetic anhydride (30 mL).
-
Heat the mixture at 100 °C with stirring for 1 hour. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
A white solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
Expected Yield: 18.1 g (90%) of a white powder.
Step 3: Synthesis of this compound
The final step is an intramolecular cyclization of the acylthiosemicarbazide intermediate in an alkaline medium. The base promotes the cyclization and dehydration to form the stable 1,2,4-triazole ring.[3][4]
Procedure:
-
To a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL) in a 250 mL round-bottom flask, add 1-acetyl-4-cyclopentylthiosemicarbazide (20.1 g, 0.1 mol).
-
Heat the mixture to reflux with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the cold solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.
Expected Yield: 14.8 g (80%) of a white crystalline solid.
Characterization Data (Predicted)
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.50-1.80 (m, 8H, cyclopentyl-CH₂), 2.25 (s, 3H, CH₃), 4.80 (m, 1H, cyclopentyl-CH), 13.50 (s, 1H, SH). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 12.0 (CH₃), 25.0 (cyclopentyl-CH₂), 32.0 (cyclopentyl-CH₂), 55.0 (cyclopentyl-CH), 148.0 (C5), 165.0 (C3). |
| FT-IR (KBr, cm⁻¹) | 3100-2900 (C-H stretching), 2600-2550 (S-H stretching, weak), 1620 (C=N stretching), 1550 (C=S stretching). The absence of a C=O band confirms successful cyclization. |
| Mass Spec (ESI-MS) | m/z: 184.10 [M+H]⁺ for C₈H₁₃N₃S. |
Mechanism and Scientific Rationale
The overall transformation hinges on the well-established chemistry of thiosemicarbazides. The key cyclization step is believed to proceed via a base-catalyzed intramolecular nucleophilic attack of the N2 nitrogen onto the carbonyl carbon of the acetyl group, followed by dehydration to form the aromatic triazole ring. The choice of a strong base like sodium hydroxide is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity and facilitating the cyclization process. Acidification in the final step is necessary to protonate the thiolate intermediate to yield the desired thiol product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Concentrated hydrochloric acid is highly corrosive.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
-
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. Available at: [Link]
-
Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews. Available at: [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]
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Application Notes & Protocols: 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol as a Versatile Ligand in Coordination Chemistry and Drug Discovery
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol as a ligand. This document outlines detailed protocols for the synthesis of the ligand and its metal complexes, discusses its coordination chemistry, and explores its potential in drug development and materials science.
Introduction: The Scientific Merit of this compound
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities and robust coordination properties.[1][2] The subject of this guide, this compound (CAS 309731-00-8)[3][4][5], is an emerging derivative with significant potential. Its unique structural features—a cyclopentyl group at the N4 position and a methyl group at the C5 position—offer a compelling combination of steric influence and electronic properties that can be exploited in the design of novel metal complexes and biologically active agents.
The thione/thiol tautomerism of the 1,2,4-triazole-3-thiol moiety allows it to act as a versatile bidentate ligand, typically coordinating to metal centers through the sulfur atom and one of the adjacent nitrogen atoms of the triazole ring.[6][7] This chelation results in the formation of stable five-membered rings, a favorable conformation in coordination chemistry.[7][8] The resulting metal complexes have shown promise in a range of applications, including as anticancer, antimicrobial, and antifungal agents.[1][9][10]
This guide provides the necessary protocols to synthesize, characterize, and utilize this compound in a research setting.
Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The following protocol is adapted from established methods for analogous compounds and provides a reliable pathway to the target ligand.[1][11][12]
Synthetic Workflow
The synthesis proceeds through two main stages: the formation of a substituted thiosemicarbazide intermediate, followed by cyclization to yield the triazole ring.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Cyclopentyl isothiocyanate
-
Acetic hydrazide
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Distilled water
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve acetic hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add cyclopentyl isothiocyanate (0.1 mol) dropwise with continuous stirring.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The white precipitate of 1-acetyl-4-cyclopentylthiosemicarbazide will form.
-
Filter the precipitate using a Buchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator.
Step 2: Cyclization to this compound
-
Suspend the dried 1-acetyl-4-cyclopentylthiosemicarbazide (0.08 mol) in 150 mL of a 2 M aqueous sodium hydroxide solution in a round-bottom flask.
-
Reflux the mixture for 6-8 hours. During this time, the solid will dissolve, and the evolution of hydrogen sulfide may be observed (perform in a well-ventilated fume hood).
-
After reflux, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. A white precipitate of the desired product will form.
-
Filter the precipitate, wash thoroughly with cold distilled water until the washings are neutral, and then dry.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
Characterization of the Ligand
Thorough characterization is essential to confirm the structure and purity of the synthesized ligand. The following techniques are standard for this class of compounds.
Spectroscopic and Physical Data
| Technique | Expected Observations | Rationale |
| Melting Point | Sharp melting point | Indicates the purity of the synthesized compound. |
| FT-IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~2600-2550 (S-H stretch, often weak), ~1620 (C=N stretch), ~1300 (C=S stretch) | Confirms the presence of key functional groups. The presence of both N-H and S-H bands is indicative of the thiol-thione tautomerism.[1] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (s, 1H, SH), ~4.5-5.0 (m, 1H, CH-cyclopentyl), ~2.3 (s, 3H, CH₃), ~1.5-2.0 (m, 8H, CH₂-cyclopentyl) | Provides information on the proton environment. The downfield shift of the SH proton is characteristic of triazole-thiols.[1][6] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~167 (C=S), ~150 (C-methyl), ~60 (CH-cyclopentyl), ~30, ~25 (CH₂-cyclopentyl), ~15 (CH₃) | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to C₈H₁₃N₃S (m/z = 183.28) | Confirms the molecular weight of the compound.[3] |
Application as a Ligand: Synthesis of Metal Complexes
This compound is an excellent candidate for forming stable complexes with a variety of transition metals. The following is a general protocol for the synthesis of its metal(II) complexes.
General Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Detailed Protocol: Synthesis of a Generic M(II) Complex
Materials:
-
This compound (Ligand, L)
-
A metal(II) salt (e.g., NiCl₂, Cu(NO₃)₂, ZnCl₂)
-
Ethanol or Methanol
-
Sodium acetate (optional, as a buffering agent)
-
Standard laboratory glassware
Procedure:
-
Prepare a hot ethanolic solution of the ligand (2 mmol in 50 mL ethanol).
-
In a separate flask, prepare a hot ethanolic solution of the metal(II) salt (1 mmol in 25 mL ethanol).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is typically used.[6]
-
Adjust the pH of the mixture to be slightly alkaline by adding a few drops of a saturated sodium acetate solution, if necessary, to facilitate deprotonation of the thiol group.
-
Reflux the reaction mixture for 2-3 hours. The formation of a colored precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
The formation of the complex can be confirmed by comparing the spectra of the complex with that of the free ligand.
| Technique | Expected Changes Upon Complexation | Rationale |
| FT-IR (cm⁻¹) | Disappearance of the S-H band (~2550 cm⁻¹). Shift in the C=N band. Appearance of new bands in the far-IR region (~400-500 cm⁻¹) | Indicates deprotonation of the thiol group and coordination through the sulfur atom. The shift in C=N suggests the involvement of a ring nitrogen atom in coordination. The new bands can be attributed to M-N and M-S vibrations.[7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Disappearance of the SH proton signal (~13.0-14.0 ppm). Shifts in the signals of protons near the coordination sites. | Confirms the deprotonation of the thiol group upon coordination.[6] |
| UV-Vis Spectroscopy | Appearance of new absorption bands, particularly in the visible region for colored complexes (e.g., Ni(II), Cu(II)). | These new bands are typically due to d-d electronic transitions within the metal center, providing information about the geometry of the complex. |
| Molar Conductance | Low molar conductivity values in a suitable solvent (e.g., DMF). | Indicates a non-electrolytic nature, suggesting that the anions of the metal salt are not part of the coordination sphere in the final neutral complex.[6] |
Potential Applications in Drug Discovery and Development
Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities.[2][11] While specific studies on this compound are not yet widely published, its structural similarity to other biologically active triazoles suggests several promising avenues for investigation.
Antimicrobial and Antifungal Agents
Many 1,2,4-triazole-3-thiol derivatives and their metal complexes have demonstrated significant activity against various bacterial and fungal strains.[2][10] The presence of the lipophilic cyclopentyl group may enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy. Researchers are encouraged to screen the synthesized ligand and its metal complexes against a panel of clinically relevant microbes.
Anticancer Agents
The 1,2,4-triazole nucleus is a key pharmacophore in several approved anticancer drugs.[9] The ability of this compound to chelate metal ions is particularly relevant, as some metal complexes exhibit enhanced cytotoxicity compared to the free ligand. The mechanism of action often involves the inhibition of key enzymes or interaction with DNA.
Logical Pathway for Biological Screening
Caption: Logical workflow for the biological evaluation of the synthesized compounds.
Conclusion
This compound is a ligand with significant, yet largely untapped, potential in coordination chemistry and drug discovery. The protocols detailed in these application notes provide a solid foundation for its synthesis, characterization, and subsequent use in the development of novel metal complexes. Its unique substitution pattern warrants further investigation into its biological activities and material properties.
References
-
Local Pharma Guide. CASNO 309731-00-8 ART-CHEM-BB B018032 C8H13N3S. [Link]
-
Arctom. CAS NO. 309731-00-8 | 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Singh, P., & Kumar, A. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2). [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Warthan, A. A. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 2(4), 41-61. [Link]
-
Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-215. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Yaseen, R. S., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Health Sciences, 12(3), 164-170. [Link]
-
PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Kumar, K., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 128, 106051. [Link]
-
Kurasov, D. O., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7954. [Link]
-
Al-Maydama, H. M. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. International Journal of Organic Chemistry, 3(3), 169-175. [Link]
-
Al-Maydama, H. M. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3] Compounds incorporating the 1,2,4-triazole-3-thiol moiety have garnered significant attention for their potential as antimicrobial, antifungal, antioxidant, anticancer, and anti-inflammatory agents.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of a novel compound in this class, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol . The proposed workflow is designed to be a systematic and iterative process, starting with broad phenotypic screening and progressing to specific molecular target identification and pathway analysis.
Part 1: Initial Biological Characterization - A Phenotypic Approach
The initial step in elucidating the MoA of a novel compound is to characterize its biological effects through a series of well-established in vitro assays. Based on the known activities of 1,2,4-triazole-3-thiol derivatives, a primary screening panel should be designed to identify the most prominent biological activities of this compound.
Experimental Workflow for Primary Phenotypic Screening
Caption: Overview of modern strategies for small molecule target identification.
Protocol 2.1: Affinity-Based Pull-Down Assay
Rationale: This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate. [6][7][8]This is a direct approach to identify proteins that physically interact with the compound.
Materials:
-
This compound (and an analog with a linker for immobilization)
-
NHS-activated agarose beads
-
Cell lysate from a relevant cell line
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Synthesize an analog of the test compound with a linker arm suitable for covalent attachment to the agarose beads.
-
Covalently couple the compound analog to the NHS-activated agarose beads.
-
Incubate the compound-coupled beads with the cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.
Protocol 2.2: Drug Affinity Responsive Target Stability (DARTS)
Rationale: DARTS is a label-free method based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. [6][8]This technique avoids the need for chemical modification of the compound.
Materials:
-
This compound
-
Cell lysate
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Incubate the cell lysate with the test compound at various concentrations.
-
Treat the lysate with a protease for a defined period.
-
Stop the proteolysis reaction.
-
Analyze the protein profile by SDS-PAGE. Look for protein bands that are protected from degradation in the presence of the compound.
-
Identify the protected protein(s) by mass spectrometry.
| Method | Advantages | Disadvantages |
| Affinity Pull-Down | Direct identification of binding partners. | Requires chemical modification of the compound. |
| DARTS | No need to modify the compound; detects stabilization. | May not work for all compound-target interactions. |
Part 3: Target Validation and Pathway Analysis
Identifying a potential target is not the endpoint. The interaction must be validated, and its functional consequence on cellular pathways needs to be determined. [9]
Protocol 3.1: Target Validation with Surface Plasmon Resonance (SPR)
Rationale: SPR is a biophysical technique that provides quantitative data on the binding affinity and kinetics between a small molecule and its protein target in real-time.
Procedure:
-
Immobilize the purified candidate protein on an SPR sensor chip.
-
Flow different concentrations of the this compound over the chip surface.
-
Measure the change in the refractive index as the compound binds to the protein.
-
Analyze the data to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
Pathway Analysis
Once the target is validated, further experiments should be designed to understand how the compound-target interaction affects cellular signaling pathways. This may involve:
-
Western Blotting: To assess changes in the phosphorylation status or expression levels of downstream proteins in the target's pathway.
-
Gene Expression Analysis (qPCR or RNA-seq): To determine if the compound alters the transcription of genes regulated by the target protein.
-
Cell-Based Functional Assays: To confirm that the phenotypic effects of the compound are dependent on the identified target (e.g., using siRNA-mediated knockdown of the target).
Conclusion
The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By integrating phenotypic screening, target identification, and validation, researchers can gain a comprehensive understanding of how this novel compound exerts its biological effects, paving the way for its potential development as a therapeutic agent.
References
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available from: [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 697. Available from: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available from: [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. Available from: [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul University Faculty of Pharmacy, 45(2), 129-140. Available from: [Link]
-
Krasnova, L., & Gornostaeva, E. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(23), 7296. Available from: [Link]
-
Various Authors. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square. Available from: [Link]
-
Hrok, D., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 433-439. Available from: [Link]
-
Kumar, A., et al. (2015). Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives. The Pharma Innovation Journal, 4(2), 52-56. Available from: [Link]
-
Das, B., et al. (2023). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ChemistrySelect, 8(31), e202301540. Available from: [Link]
-
Yurttas, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(8), 1058. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
A Guide for Synthetic & Medicinal Chemists
Welcome to the technical support center for the synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that optimizing the yield and purity of novel heterocyclic compounds is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to navigate the challenges of this specific synthesis.
Synthesis Overview & Core Principles
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established and robust pathway, typically proceeding through two key transformations.[1][2][3] The overall strategy involves the initial formation of a thiosemicarbazide intermediate, which then undergoes a base-catalyzed intramolecular cyclization to yield the desired triazole ring system. Understanding the mechanism and critical parameters of each step is essential for troubleshooting and optimization.
The general pathway is as follows:
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Step 1: Thiosemicarbazide Formation. Acetic hydrazide is reacted with cyclopentyl isothiocyanate. This nucleophilic addition reaction forms the key intermediate, 1-acetyl-4-cyclopentyl-thiosemicarbazide.
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Step 2: Dehydrative Cyclization. The thiosemicarbazide intermediate is heated in an alkaline medium (e.g., aqueous sodium hydroxide). The base promotes an intramolecular cyclization and dehydration, leading to the formation of the stable 1,2,4-triazole ring.[4][5]
Caption: General two-step synthesis pathway for the target compound.
Detailed Experimental Protocols
These protocols are baseline procedures derived from established methodologies for analogous compounds.[3][4] Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 1-Acetyl-4-cyclopentyl-thiosemicarbazide (Intermediate)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of hydrazide).
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Reagent Addition: To this stirring solution, add cyclopentyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The thiosemicarbazide intermediate will often precipitate out of the solution. If not, the volume of ethanol can be reduced under vacuum. Filter the solid product, wash with a small amount of cold ethanol, and dry in vacuo. The crude product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the dried 1-acetyl-4-cyclopentyl-thiosemicarbazide (1 equivalent) into a round-bottom flask.
-
Base Addition: Add an aqueous solution of 2N sodium hydroxide (approx. 8-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 3-4 hours. During this time, the evolution of hydrogen sulfide may be noted, and the solution should become homogeneous.[6]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the cold solution to a pH of approximately 3-4 using 2N hydrochloric acid.[4][5] A precipitate of the target triazole-thiol will form.
-
Purification: Filter the crude product, wash thoroughly with cold water to remove inorganic salts, and then dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low. What are the most likely causes?
A1: Low yield can originate from either the thiosemicarbazide formation or the cyclization step.
-
Incomplete Thiosemicarbazide Formation: Ensure your starting materials are pure. Acetic hydrazide can degrade over time. The reflux time of 4-5 hours is critical; shorter times may lead to incomplete conversion.
-
Inefficient Cyclization: This is the most common source of yield loss. The concentration of the base and the reflux time are crucial. Using less than 8 equivalents of NaOH or refluxing for under 3 hours can result in incomplete ring closure.[4][9] The cyclization is a dehydrative process, and sufficient thermal energy and base concentration are required to drive the reaction to completion.
-
Losses during Work-up: The product is precipitated by acidification. If the solution is not sufficiently cooled before acidification, or if the pH is lowered too drastically (pH < 2), solubility losses can occur. Ensure the final pH is in the 3-4 range for maximal precipitation.
Q2: The cyclization reaction mixture turns dark brown or black. Is this normal?
A2: Some color change is expected, but a very dark, tarry mixture may indicate decomposition. This can be caused by an excessively high reaction temperature or the presence of impurities in the thiosemicarbazide intermediate. Ensure the reflux is controlled and not overly vigorous. If the intermediate was not properly dried and contains residual solvent, this can also contribute to side reactions at high temperatures.
Q3: My final product is an oil and will not crystallize. How can I purify it?
A3: "Oiling out" instead of crystallizing is a classic sign of impurities that depress the melting point.[10]
-
Initial Steps: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a previously obtained crystal, if available, is also effective.
-
Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until turbidity persists. Allow the solution to stand, often at a reduced temperature (4°C), to promote crystallization.
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Chromatography: If crystallization fails, column chromatography is the next step. Due to the polar nature of the thiol and triazole nitrogens, standard silica gel chromatography can be challenging.[10] Consider using a more polar eluent system (e.g., ethyl acetate/methanol) or reverse-phase chromatography (C18) for highly polar products.
Q4: My NMR spectrum looks complex, and I'm not sure if I have the right product. What should I look for?
A4: The product, this compound, exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In DMSO-d6, the thiol proton often appears as a broad singlet far downfield, typically in the 13-14 ppm range.[7][11] The methyl protons will be a sharp singlet, and the cyclopentyl protons will appear as multiplets. The absence of the N-H proton from the thiosemicarbazide precursor and the appearance of the downfield SH proton are strong indicators of successful cyclization.[12]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the purification of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. For the common synthesis involving the cyclization of a substituted thiosemicarbazide, you can anticipate the following:
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Unreacted Starting Materials: Residual acyl hydrazide (cyclopentanecarbonyl hydrazide) and methyl isothiocyanate.
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Thiosemicarbazide Intermediate: The open-chain 1-(cyclopentanecarbonyl)-4-methylthiosemicarbazide may persist if cyclization is incomplete.
-
Side Products: Formation of isomeric byproducts or products from degradation under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: My compound is a solid at room temperature. What is a good starting point for purification?
A2: For solid compounds like this compound, recrystallization is an excellent and often highly effective initial purification technique. It is scalable and can significantly improve purity by removing most unreacted starting materials and side products.
Q3: The compound exists as a thiol-thione tautomer. How does this affect purification?
A3: The thiol-thione tautomerism is an intrinsic property of this class of compounds, with the thione form often predominating in the solid state and neutral solutions.[1] This equilibrium can influence the compound's polarity and solubility. During chromatography, it may lead to tailing of the elution peak. It is crucial to use a consistent solvent system to maintain a stable equilibrium during purification. The thione form's ability to chelate with metals also means that if any metal catalysts were used in the synthesis, they might be present as impurities.
Q4: I am observing low yield after purification. What are the common causes?
A4: Low recovery can stem from several factors:
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Suboptimal Recrystallization Solvent: The chosen solvent may be too good, leading to high solubility of your product even at low temperatures.
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Aggressive Column Chromatography: Using a highly polar eluent can cause your compound to elute too quickly with other impurities.
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Product Adsorption: The thiol group can interact with silica gel, leading to irreversible adsorption.
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Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can cause degradation.[1]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: The compound "oils out" instead of forming crystals.
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Cause: This often occurs when the solution is supersaturated too quickly or in the presence of significant impurities that depress the melting point.
-
Solution:
-
Re-heat the solution until the oil fully dissolves.
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Add a small amount of additional hot solvent to ensure complete dissolution.
-
Allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Consider a different solvent system. A binary solvent system (one in which the compound is soluble and one in which it is less soluble) can often promote better crystal growth.
-
Issue 2: Poor recovery after recrystallization.
-
Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Ensure you have cooled the solution for a sufficient amount of time at a low enough temperature (e.g., in an ice bath or refrigerator).
-
Try a different solvent in which the compound has lower solubility.
-
Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Before filtering, check the mother liquor by Thin Layer Chromatography (TLC) to see how much product remains in solution.
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| Solvent System | Suitability for Recrystallization | Comments |
| Ethanol | Good starting point | Many substituted triazole-thiols show good solubility in hot ethanol and lower solubility when cold.[2] |
| Ethanol/Water | Potentially very effective | The addition of water as an anti-solvent can significantly decrease solubility upon cooling, improving yield. |
| Hexane/Benzene (1:1) | Reported for similar compounds | This less polar system may be suitable if the compound is highly soluble in alcohols.[3] |
| Acetone/Water | Effective for some triazoles | Acetone is a strong solvent, and the addition of water can induce precipitation.[4] |
Column Chromatography Troubleshooting
Issue 1: The compound is not moving from the baseline on the TLC plate.
-
Cause: The eluent system is not polar enough to move the compound up the stationary phase (e.g., silica gel).
-
Solution:
-
Increase the polarity of your eluent system. For a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.
-
If ethyl acetate is not sufficient, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., dichloromethane/methanol).
-
Issue 2: The compound streaks on the TLC plate and the column.
-
Cause: This is a common issue with polar compounds, especially those with acidic protons like thiols. The interaction with the slightly acidic silica gel can cause tailing.
-
Solution:
-
Add a small amount of a modifier to your eluent system. For example, 0.5-1% of acetic acid can help to protonate the compound and reduce its interaction with the silica.
-
Alternatively, a small amount of a base like triethylamine can be used if the compound is sensitive to acid.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if streaking is severe.
-
Issue 3: Co-elution of impurities with the desired product.
-
Cause: The polarity of the impurity is very similar to that of your product.
-
Solution:
-
Optimize the eluent system. Try different solvent combinations (e.g., dichloromethane/acetone, ethyl acetate/methanol).
-
Use a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of closely eluting compounds.
-
If column chromatography alone is insufficient, consider a final recrystallization step after the column to remove the persistent impurity.
-
III. Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add warm water dropwise with swirling until the solution just begins to turn cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System Selection:
-
Start with a non-polar system like hexane/ethyl acetate (e.g., 9:1) and gradually increase the polarity to find a system that gives your product an Rf value of ~0.3 on a TLC plate.
-
A common eluent system for similar compounds is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.
-
Elution: Run the column using the optimized eluent system. If separation is difficult, a shallow gradient of increasing polarity can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizations
Purification Workflow
Caption: A typical purification workflow for this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
V. References
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
-
Synthesis of Novel 1,3-Substituted 1H-[2][4][5]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. ChemBK. Available at: [Link]
-
How to choose the best solution for column chromatography? ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]
-
Metal-free S-arylation of 5-mercaptotetrazoles and 2-mercaptopyridine with unsymmetrical diaryliodonium salts. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
Technical Support Center: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1] However, its synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and difficult purifications.
This document moves beyond simple protocols to explain the causality behind common experimental pitfalls, empowering you to optimize your reaction conditions with a solid mechanistic understanding.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the synthesis of 1,2,4-triazole-3-thiols, which typically proceeds via the formation of an acylthiosemicarbazide intermediate followed by a cyclization step.[2]
Part 1: The Acylation Step & Starting Materials
Q1: My initial acylation of thiosemicarbazide is low-yielding or fails completely. What are the common causes?
A1: This is a frequent issue that can often be traced back to one of three areas:
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Carboxylic Acid Reactivity: Direct reaction between a carboxylic acid and thiosemicarbazide often requires harsh conditions or activating agents because the carboxyl group is not a sufficiently strong electrophile. A common approach is to use an activating agent like polyphosphate ester (PPE) to facilitate the acylation.[1][3] Alternatively, using more reactive acid derivatives like acid chlorides or esters is a standard solution.
-
Solvent Choice: The choice of solvent is critical. For PPE-mediated reactions, chloroform has been identified as a highly effective solvent, whereas solvents like DMF or DMSO can lead to negligible yields.[1]
-
Quality of Thiosemicarbazide: Thiosemicarbazide can degrade over time. Ensure you are using a high-purity reagent. It is advisable to check the melting point of your starting material against the literature value.
Q2: I am forming an intermediate, but I'm not sure if it is the correct acylthiosemicarbazide. How can I confirm?
A2: The acylthiosemicarbazide intermediate is the critical precursor to the triazole ring. Before proceeding to the cyclization step, it is wise to confirm its formation. Standard characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are definitive. In the ¹H NMR spectrum, you should be able to identify signals for the protons of both the acyl group and the thiosemicarbazide backbone, including the characteristic N-H protons.
Part 2: The Cyclization Step - The Heart of the Synthesis
The cyclization of the acylthiosemicarbazide intermediate is the most critical step and the primary source of byproduct formation. This step is typically performed under basic conditions.[2]
Q3: My cyclization reaction is giving a very low yield of the desired 1,2,4-triazole-3-thiol. What is going wrong?
A3: Low yields in the cyclization step are most often due to incomplete reaction or the formation of side products. The key parameters to investigate are:
-
Base Strength and Concentration: The cyclization is base-catalyzed. Common bases include NaOH, KOH, and NaHCO₃.[2] The concentration of the base is crucial. Insufficient base will lead to an incomplete reaction. Conversely, a base that is too strong or too concentrated can sometimes promote hydrolysis or other side reactions. A common starting point is refluxing the acylthiosemicarbazide in a 2-8% aqueous NaOH solution.[4]
-
Reaction Temperature and Time: Most base-catalyzed cyclizations require heating (reflux) to proceed at a reasonable rate.[4] A typical reflux time is 1-4 hours. Monitor the reaction by TLC to determine the optimal reaction time.
-
Solubility: The acylthiosemicarbazide intermediate must be sufficiently soluble in the reaction medium for the cyclization to occur efficiently. If solubility is low, it may precipitate out before it can cyclize.[1]
Q4: My main product is not the 1,2,4-triazole-3-thiol. What is this major byproduct and how can I avoid it?
A4: The most common byproduct in this synthesis is the isomeric 5-substituted-1,3,4-thiadiazol-2-amine .[1] This occurs because the cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways, as illustrated below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
Technical Support Center: Solubility Enhancement for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges during assay development. The inherent hydrophobicity of this molecule, conferred by its cyclopentyl and methyl groups, often leads to precipitation in aqueous assay buffers, a critical hurdle for obtaining reliable and reproducible data. This guide is designed to provide a systematic approach to enhancing solubility while maintaining the integrity of your biological assays.
Part 1: Understanding the Challenge & Initial Troubleshooting
This section addresses the most common initial problems and provides a logical workflow for diagnosing and solving solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've just diluted my 100% DMSO stock of this compound into my aqueous assay buffer, and it immediately precipitated. What should I do first?
This is a classic sign of a compound "crashing out" of solution when the concentration of the organic co-solvent (DMSO) is drastically lowered. The aqueous buffer cannot maintain the solubility achieved in 100% DMSO.
Your First Steps Should Be:
-
Visual Confirmation: Confirm the precipitate is your compound. Centrifuge a sample of the cloudy solution. If the supernatant's activity is diminished in your assay, it confirms the active pharmaceutical ingredient (API) has precipitated.
-
Check DMSO Concentration: Calculate the final percentage of DMSO in your assay. Many compounds require a final concentration of 0.5-1% DMSO to remain soluble. If your final concentration is much lower (e.g., <0.1%), this is the likely cause.
-
Lower the Working Concentration: The simplest immediate test is to lower the final concentration of your compound. You may be exceeding its maximum solubility in the final assay buffer.
The following diagram outlines a systematic approach to troubleshooting this initial precipitation.
Caption: Initial troubleshooting workflow for compound precipitation.
Part 2: Systematic Solubility Enhancement Strategies
If basic troubleshooting fails, a more systematic approach is required. The structure of this compound contains a key ionizable group—the thiol (-SH)—which can be exploited.
Strategy 1: pH Adjustment
Q2: How can altering the pH of my buffer improve the solubility of this compound?
Scientific Rationale: The thiol group on the triazole ring is weakly acidic. By raising the pH of the buffer above the compound's acid dissociation constant (pKa), the thiol group will deprotonate to form a negatively charged thiolate anion (-S⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1] The solubility of weak acids generally increases as they transition from their neutral to their ionized form in a more alkaline environment.[2]
Experimental Protocol 1: pH-Based Solubility Screening
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, borate) ranging from pH 6.0 to 9.0 in 0.5 unit increments.
-
Prepare Stock: Prepare a concentrated stock solution of the compound (e.g., 20 mM) in 100% DMSO.
-
Dilution: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and low (e.g., 0.5%).
-
Equilibration: Vortex each sample and incubate at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Observation & Quantification:
-
Visually inspect for precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for your assay.
Considerations:
-
Assay Compatibility: Ensure your biological target (e.g., enzyme, cell line) is stable and active at the selected pH.
-
Buffer Effects: Be aware that some buffer components can interact with your compound.[2]
Strategy 2: Utilizing Co-solvents
Q3: If pH adjustment isn't sufficient or compatible with my assay, what co-solvents can I use?
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[3] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the aqueous medium, thereby increasing solubility.[4][]
| Co-Solvent | Typical Starting Conc. in Assay | Advantages | Potential Disadvantages & Assay Interference |
| DMSO | 0.1% - 1% | Strong solubilizing power for many organic compounds. | Can be toxic to cells at >1%; may inhibit certain enzymes. |
| Ethanol | 1% - 5% | Biologically compatible at low concentrations. | Can denature proteins at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% | Low toxicity; often used in formulations.[6] | Can increase viscosity; may interfere with some detection methods. |
| Propylene Glycol | 1% - 10% | Good safety profile; common pharmaceutical excipient.[4] | Less volatile than ethanol, which can be a consideration. |
Trustworthiness Check: Always run a vehicle control in your assay containing the same final concentration of the co-solvent to ensure it does not affect the biological outcome.
Strategy 3: Surfactants and Micellar Solubilization
Q4: When is it appropriate to use a surfactant?
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[7][8] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively becoming solubilized within the aqueous medium.[9][10]
Recommended Surfactants: For biological assays, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation.[7]
-
Tween® 80 (Polysorbate 80): Commonly used, low CMC.
-
Triton™ X-100: Effective, but can interfere with UV absorbance readings.
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate): Has been shown to improve release from formulations.[11]
Experimental Approach:
-
Start with a low concentration of surfactant in your assay buffer (e.g., 0.01% w/v).
-
Prepare the compound solution as usual.
-
Observe for any improvement in solubility.
-
Crucially, run a surfactant-only control to check for any direct effects on your assay.
Caption: Encapsulation of a hydrophobic drug in a surfactant micelle.
Strategy 4: Encapsulation with Cyclodextrins
Q5: My assay is extremely sensitive to organic solvents and surfactants. Could cyclodextrins be a solution?
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form non-covalent "inclusion complexes" by encapsulating the hydrophobic part of a guest molecule (in this case, the cyclopentyl group) into their cavity, thereby increasing the apparent water solubility of the entire complex.[14][15][16]
| Cyclodextrin Type | Cavity Size (Å) | Recommended for... | Key Features |
| α-Cyclodextrin | 4.7 - 5.3 | Small aromatic or aliphatic groups. | May be too small for the cyclopentyl group. |
| β-Cyclodextrin | 6.0 - 6.5 | Aromatic and heterocyclic rings. Suitable for the cyclopentyl group. | Limited aqueous solubility itself. |
| γ-Cyclodextrin | 7.5 - 8.3 | Larger molecules, macrocycles. | May be too large for a tight fit. |
| HP-β-CD | 6.0 - 6.5 | Same as β-CD. | Highly Recommended. Hydroxypropyl groups greatly increase its own aqueous solubility (>50 g/100 mL), preventing the complex from precipitating.[12] |
Experimental Protocol 2: Solubility Enhancement with HP-β-CD
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your chosen assay buffer.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of the compound to the CD solution while vortexing.
-
Complexation: Mix thoroughly and allow the solution to equilibrate for several hours or overnight at room temperature with gentle agitation to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC). This is now your aqueous, organic-solvent-free stock solution.
Part 3: Summary and Final Recommendations
Successfully solubilizing this compound requires a logical, multi-faceted approach. There is no single "best" method; the optimal strategy depends on the specific constraints of your assay.
Recommended Workflow:
-
Start Simple: Optimize the final DMSO and compound concentrations first.
-
Exploit Chemistry: Test pH modification as the compound's thiol group is ionizable.
-
Use Excipients: If the above fails, systematically screen low concentrations of biocompatible co-solvents (PEG 400), non-ionic surfactants (Tween 80), and cyclodextrins (HP-β-CD).
-
Validate: Always confirm that your chosen solubilization method does not interfere with your assay by running appropriate vehicle controls.
By following these evidence-based strategies, researchers can effectively overcome the solubility hurdles associated with this compound and generate high-quality, reliable data.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- pH Adjustment and Co-Solvent Optimiz
- Al-Adhami, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Techniques to improve the solubility of poorly soluble drugs.
- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. MDPI.
- Cyclodextrins in Drug Formul
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
- A recent overview of surfactant–drug interactions and their importance. PMC - NIH.
- How to Improve the Bioavailability of Poorly W
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migr
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Cyclodextrins in delivery systems: Applic
- 1,2,4-Triazole. Solubility of Things.
- Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. Pharma Excipients.
- 1,2,4-Triazole. Wikipedia.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- The effect of different pH-adjusting acids on the aqueous solubility of...
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quot
- 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol. BLDpharm.
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Santa Cruz Biotechnology.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- 4-Methyl-4H-1,2,4-triazole-3-thiol 97. Sigma-Aldrich.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. Oriental Journal of Chemistry.
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Technical Support Center: Stability Testing of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. It is designed to address common questions, troubleshoot experimental challenges, and provide robust protocols grounded in scientific principles and regulatory expectations.
Section 1: Understanding the Molecule's Inherent Stability
Before designing a stability study, it is critical to understand the physicochemical characteristics of this compound. The molecule's stability is primarily influenced by two key functional moieties: the 1,2,4-triazole ring and the 3-thiol group .
-
The 1,2,4-Triazole Ring: This heterocyclic aromatic ring is generally stable due to its aromaticity.[1][2] It is relatively resistant to cleavage under mild acidic or basic conditions. However, the nitrogen atoms can be protonated, which may influence the molecule's overall electronic properties and susceptibility to other reactions.[3]
-
The Thiol (-SH) Group: This is the most reactive and likely site of degradation for the molecule. The thiol group is highly susceptible to oxidation.[4] This process can be catalyzed by trace metal ions, light, or the presence of dissolved oxygen, leading to the formation of disulfides (dimers), and further to sulfoxides and sulfonic acids.[5] The thiol group also exists in tautomeric equilibrium with its thione form (C=S), which can influence its reactivity and chromatographic behavior.[3]
-
Cyclopentyl and Methyl Groups: These aliphatic groups are generally stable and are not expected to be primary sites of degradation under typical stability testing conditions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability testing of this compound.
Forced Degradation (Stress Testing)
Q1: What are the essential stress conditions for forced degradation studies of this compound, as per ICH guidelines?
A: Forced degradation studies are necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[6] Based on ICH guidelines Q1A(R2) and Q1B, the following conditions are mandatory[7][8][9]:
-
Acid Hydrolysis: Test the compound in an acidic solution (e.g., 0.1 M to 1 M HCl) at room temperature and elevated temperatures (e.g., 60°C) if no degradation is observed.[10]
-
Base Hydrolysis: Use a basic solution (e.g., 0.1 M to 1 M NaOH) under similar temperature conditions as the acid hydrolysis study.[10]
-
Oxidation: Hydrogen peroxide (e.g., 3% H₂O₂) is a common oxidizing agent.[11] Given the susceptible thiol group, this condition is critical for this molecule. The reaction is often conducted at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at temperatures higher than those used for accelerated stability (e.g., 70°C, 80°C).[9]
-
Photostability: Expose the solid compound and its solution to a controlled light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[12][13] A dark control should be run in parallel.
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
A: If you observe less than 5% degradation, the stress conditions may not be stringent enough. The goal is to achieve a target degradation of 5-20%.[10] Consider the following adjustments:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., in 10°C steps).[7]
-
Increase Concentration of Stressor: For acid, base, or oxidative studies, you can increase the concentration of HCl, NaOH, or H₂O₂.
-
Extend Exposure Time: If increasing temperature or concentration is not feasible or causes overly rapid degradation, extend the duration of the study.
-
Use Co-solvents: If the compound has poor aqueous solubility, a co-solvent may be necessary to ensure it is fully dissolved and exposed to the hydrolytic stressor. Ensure the co-solvent itself is stable under the test conditions.[10]
Q3: Why is my sample showing extensive degradation (>50%) almost immediately in the oxidative stress study?
A: This is highly likely due to the rapid oxidation of the thiol group.[5] To achieve the target 5-20% degradation, you need to moderate the reaction. Try the following:
-
Lower the H₂O₂ Concentration: Decrease the hydrogen peroxide concentration significantly (e.g., from 3% to 0.3% or lower).
-
Reduce the Temperature: Perform the study at a lower temperature (e.g., 5°C or room temperature if you were previously heating).
-
Shorten the Time Points: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr) to capture the degradation profile before it is complete.
Analytical Method Considerations
Q4: What type of HPLC column is best suited for analyzing this compound and its potential degradants?
A: A reversed-phase C18 column is the most common and generally effective choice for separating small molecules like this one.[14] Given the compound's moderate polarity, a standard C18 packing material should provide adequate retention. For potential polar degradants (e.g., sulfonic acids from oxidation), a column with an aqueous-compatible stationary phase (like an AQ-type C18) may offer better retention and peak shape.
Q5: I am seeing significant peak tailing for the parent compound. What is the cause and how can I fix it?
A: Peak tailing with thiol-containing compounds is a common issue in HPLC. The primary causes are:
-
Secondary Interactions with Silica: The acidic silanol groups on the silica backbone of the column can interact with the lone pair electrons on the nitrogen or sulfur atoms, causing tailing.
-
Metal Chelation: The thiol group can chelate with trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or on the column packing material itself.
Solutions:
-
Use a Low pH Mobile Phase: A mobile phase buffered to a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) will protonate the silanol groups, minimizing secondary interactions.
-
Incorporate a Chelating Agent: Adding a small amount of a chelating agent like EDTA to the mobile phase can sequester metal ions and improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the stability analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Chromatographic Issues | ||
| Baseline Noise or Drift | 1. Inadequately degassed mobile phase. 2. Contaminated mobile phase or column. 3. Unstable detector lamp. 4. Temperature fluctuations.[15][16] | 1. Degas the mobile phase thoroughly using sonication or helium sparging. 2. Use fresh, high-purity HPLC-grade solvents. Flush the system and column. 3. Allow the detector lamp to warm up sufficiently. Replace if necessary. 4. Use a column oven to maintain a stable temperature. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Pump malfunction or leak causing flow rate fluctuations.[16] | 1. Prepare mobile phase accurately and consistently. 2. Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before injection. 3. Check the pump for leaks and verify the flow rate. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the sample diluent or mobile phase.[15] | 1. Implement a robust needle wash protocol in the autosampler. Inject a blank after a high-concentration sample to confirm. 2. Use fresh, clean solvents and high-quality vials and caps. |
| Degradation-Related Issues | ||
| Formation of an Early Eluting Peak in Oxidative Stress | 1. Oxidation of the thiol group to more polar species like a sulfonic acid.[5] | 1. This is an expected degradation pathway. Use mass spectrometry (LC-MS) to confirm the mass of the degradant peak. |
| Appearance of a Later Eluting Peak | 1. Dimerization via disulfide bond formation between two molecules. The dimer will be larger and likely more hydrophobic. | 1. This is another expected degradation pathway for a thiol. Confirm the mass via LC-MS (mass should be approximately 2x the parent mass minus 2). |
| No Degradation Under Photolytic Conditions | 1. The compound is inherently photostable. 2. The packaging used for the study (e.g., amber vial) is protecting the compound from light. | 1. Report the compound as photostable under the tested conditions. 2. For forced degradation, ensure the sample is in a transparent container (e.g., quartz or borosilicate glass) to ensure full exposure.[13] |
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Execution of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Mix 1 mL of stock solution with 1 mL of purified water. Keep at 60°C.
-
Thermal (Solid): Place approximately 5-10 mg of the solid compound in a clear glass vial and keep at 80°C.
-
Photostability (Solution & Solid): Prepare samples as above and expose them to light conditions as specified in ICH Q1B.[12] Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
-
Sampling and Analysis:
-
Withdraw aliquots from the solution samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
For solid samples, dissolve a known quantity in diluent at each time point.
-
Neutralize the acid and base samples with an equimolar amount of base/acid before dilution and injection.
-
Dilute all samples to a suitable final concentration for HPLC analysis.
-
Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the non-degraded control.
-
Determine the peak areas of any degradation products formed. Perform a mass balance calculation to ensure all major degradants are accounted for.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Section 5: Data Presentation
Clear presentation of stability data is essential for interpretation and reporting.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | Major Degradant 1 (RT) | Major Degradant 2 (RT) | Mass Balance (%) |
| Control (T=0) | 0 hr | 100.0 | ND | ND | 100.0 |
| 1 M HCl @ 60°C | 24 hr | 91.5 | 8.1% (3.2 min) | ND | 99.6 |
| 1 M NaOH @ 60°C | 24 hr | 88.2 | 11.2% (4.5 min) | ND | 99.4 |
| 3% H₂O₂ @ RT | 8 hr | 85.7 | 9.5% (2.8 min) | 4.1% (15.1 min) | 99.3 |
| Thermal (Solid) @ 80°C | 7 days | 99.1 | < 0.5% | ND | 99.6 |
| Photolytic (Solid) | ICH Q1B | 99.5 | ND | ND | 99.5 |
| RT = Retention Time; ND = Not Detected |
Diagram: Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- ICH GUIDELINES FOR STABILITY. (n.d.). K. K. Wagh College of Pharmacy.
- ICH guidelines for stability studies 1. (2012, July 28). Slideshare.
- Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). Molecules.
- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.). ResearchGate.
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). Molecules.
- The Chemistry of Thiol Oxidation and Detection. (n.d.). ResearchGate.
- Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRPS.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (n.d.). ResearchGate.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers in Molecular Biosciences.
- Photostability. (n.d.). SGS.
- Troubleshooting Common HPLC Issues. (n.d.). Labcompare.com.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
- stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. (n.d.). BenchChem.
Sources
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- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. snscourseware.org [snscourseware.org]
- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Photostability | SGS [sgs.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the dedicated technical support resource for the synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthetic procedure. Our goal is to empower you with the knowledge to identify, mitigate, and resolve common side reactions and challenges encountered during this synthesis.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues that may arise during the synthesis of this compound, with a focus on identifying and minimizing unwanted side reactions.
Issue 1: Low Yield of the Desired 1,2,4-Triazole-3-thiol
Question: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols can often be attributed to several factors, primarily related to the crucial cyclization step of the thiosemicarbazide intermediate.[1]
-
Incomplete Cyclization: The base-catalyzed intramolecular dehydrative cyclization is a critical step.[2][3] The choice of base, its concentration, and the reaction temperature are paramount for efficient ring closure. Sodium hydroxide is a commonly used base, and refluxing for an adequate duration is typically necessary.[1]
-
Recommendation: Ensure that at least one equivalent of a strong base (e.g., NaOH or KOH) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating or reaction time will result in unreacted thiosemicarbazide intermediate.
-
-
Formation of 1,3,4-Thiadiazole Side Product: The pH of the reaction medium is a critical determinant of the cyclization pathway.[4] While alkaline conditions favor the formation of the desired 1,2,4-triazole, acidic conditions can promote the formation of the isomeric 1,3,4-thiadiazole.[4][5]
-
Recommendation: Strictly maintain alkaline conditions during the cyclization step. If the reaction mixture becomes acidic for any reason, the formation of the thiadiazole byproduct is likely.
-
-
Hydrolysis of Intermediates or Product: The presence of strong base and heat can potentially lead to the hydrolysis of sensitive functional groups, although this is less of a concern with the specific substituents in the target molecule.[4]
-
Recommendation: While necessary for cyclization, prolonged exposure to harsh basic conditions should be avoided once the reaction is complete, as determined by TLC monitoring.
-
Issue 2: Identification of an Unexpected Crystalline Precipitate
Question: I've isolated a crystalline byproduct from my reaction mixture that is not my target compound. How can I identify it?
Answer: The most probable crystalline byproduct is the isomeric 5-cyclopentyl-2-methyl-1,3,4-thiadiazole. The formation of this isomer is a known side reaction in the synthesis of 1,2,4-triazoles from thiosemicarbazides, particularly under acidic conditions.[4][5]
To confirm the identity of the byproduct, a combination of spectroscopic and chromatographic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for initial assessment of the presence of multiple components in the reaction mixture.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components and obtaining their molecular weights, which will be identical for the desired product and the thiadiazole isomer.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide definitive structural information to distinguish between the 1,2,4-triazole and the 1,3,4-thiadiazole isomers. The chemical shifts and coupling patterns of the cyclopentyl and methyl protons will differ between the two structures.
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product is an oil and is proving difficult to purify by crystallization. What purification strategies do you recommend?
Answer: The presence of impurities can depress the melting point of a compound, causing it to "oil out" instead of crystallizing.[6] If direct crystallization is failing, column chromatography is the recommended next step.
-
Column Chromatography: For compounds of moderate polarity, silica gel chromatography is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the desired triazole from less polar impurities and any unreacted starting materials.
-
Recrystallization: Once a purer fraction is obtained from chromatography, recrystallization can be attempted again from a suitable solvent system. Common solvents for recrystallizing triazole-thiols include ethanol, methanol, or mixtures of ethanol and water.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,5-disubstituted-1,2,4-triazole-3-thiols?
A1: The most common and reliable method involves a two-step process.[8] First, a 1,4-disubstituted thiosemicarbazide is prepared by reacting an acid hydrazide with an isothiocyanate.[2][3][9][10][11] This intermediate is then cyclized in the presence of a base to yield the final 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[2][3][10][12]
Q2: How does the choice of base affect the cyclization reaction?
A2: The basicity of the medium is crucial for promoting the intramolecular cyclization of the thiosemicarbazide intermediate to the 1,2,4-triazole ring system. Strong bases like sodium hydroxide or potassium hydroxide are typically used to deprotonate the amide and thioamide protons, facilitating the nucleophilic attack and subsequent dehydration to form the triazole ring.[1]
Q3: Can I use acidic conditions for the cyclization?
A3: Acidic conditions are generally not recommended for the synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazides as they tend to favor the formation of the isomeric 1,3,4-thiadiazole derivatives.[4][5]
Q4: What are the key spectroscopic features to confirm the structure of this compound?
A4: The structure can be confirmed using a combination of FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1280 cm⁻¹).[2]
-
¹H-NMR: Expect to see signals corresponding to the cyclopentyl protons, the methyl protons, and a broad singlet for the N-H/S-H proton, which is exchangeable with D₂O.[2]
-
¹³C-NMR: The spectrum should show distinct signals for the carbons of the cyclopentyl ring, the methyl group, and the two carbons of the triazole ring, including the C=S carbon at a downfield chemical shift.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-acetyl-4-cyclopentylthiosemicarbazide
-
To a solution of acetic hydrazide (1 equivalent) in a suitable solvent such as ethanol, add cyclopentyl isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the thiosemicarbazide intermediate.
Step 2: Cyclization to this compound
-
Suspend the 1-acetyl-4-cyclopentylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours.[13]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the solution to pH 5-6 with a dilute acid (e.g., 1N HCl).
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.[7]
Data Summary
| Compound | Molecular Formula | Molecular Weight | Expected Yield Range | Melting Point Range |
| This compound | C₈H₁₃N₃S | 183.28 g/mol | 60-80% | Varies with purity |
Visualizing the Reaction and Side Reaction Pathways
Caption: General reaction scheme for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols and the competing formation of 1,3,4-thiadiazoles under acidic conditions.
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole-3-thiol synthesis.
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
- Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
- Acta Poloniae Pharmaceutica. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their. Drug Research, 64(3), 227-231.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules (Basel, Switzerland), 9(4), 204–212.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
-
Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
- Request PDF. (n.d.). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES.
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (n.d.).
- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- MDPI. (n.d.).
- Unknown. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Tretyakov, B. A., Tikhonova, M. A., Gidaspov, A. A., & Ostrovskii, V. A. (2023).
- Tretyakov, B. A., Tikhonova, M. A., Gidaspov, A. A., & Ostrovskii, V. A. (2023).
- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174.
- Unknown. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Unknown. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- Tretyakov, B. A., Tikhonova, M. A., Gidaspov, A. A., & Ostrovskii, V. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules (Basel, Switzerland), 28(23), 7800.
- Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
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Technical Support Center: Synthesis of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, field-tested protocol and addresses common challenges encountered during the synthesis, ensuring a robust and reproducible workflow.
Synthesis Overview & Strategy
The target molecule, this compound, is a heterocyclic compound with significant potential in medicinal chemistry and materials science, belonging to a class of compounds known for a wide range of biological activities.[1][2] The synthesis strategy presented here is a robust and widely adopted two-step process involving the formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This method is favored for its reliability and scalability.
The core reaction mechanism involves the acylation of a substituted thiosemicarbazide, followed by a cyclodehydration reaction.[3][4] The alkaline conditions in the second step are crucial for favoring the formation of the desired 1,2,4-triazole ring over the isomeric 1,3,4-thiadiazole.[3][5]
Synthesis Workflow Diagram
Caption: High-level overview of the two-step synthesis protocol.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from 4-cyclopentylthiosemicarbazide. Ensure all glassware is oven-dried, and reactions are performed in a well-ventilated fume hood.
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide (Intermediate 1)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add 4-cyclopentylthiosemicarbazide (15.9 g, 0.1 mol).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the suspension at room temperature.
-
Acylation: Slowly add acetic anhydride (11.2 g, 0.11 mol, 1.1 eq) dropwise to the suspension over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiosemicarbazide spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure. Add 100 mL of cold deionized water and stir vigorously for 30 minutes.
-
Isolation: The white precipitate of 1-acetyl-4-cyclopentylthiosemicarbazide is collected by vacuum filtration, washed with cold water (2 x 50 mL), and dried under vacuum. The expected yield is 85-95%.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask, suspend the dried intermediate 1 (20.1 g, 0.1 mol) in 200 mL of an 8% aqueous sodium hydroxide solution (w/v).
-
Cyclization: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring for 4-6 hours. During this time, the solid will dissolve, and the solution may change color. The evolution of hydrogen sulfide gas may be noted; ensure the reaction is conducted in an efficient fume hood.[6]
-
Cooling & Filtration: After the reflux period, cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification: Place the flask in an ice-water bath and slowly acidify the clear solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid. A voluminous white precipitate of the desired product will form.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure, white crystalline this compound.[7][8] The expected yield is 75-85%.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 4-Cyclopentylthiosemicarbazide | 159.27 | 0.1 | 1.0 | 15.9 g |
| Acetic Anhydride | 102.09 | 0.11 | 1.1 | 10.4 mL |
| Sodium Hydroxide | 40.00 | 0.4 | 4.0 | 16.0 g |
| Conc. Hydrochloric Acid | 36.46 | ~0.2 | ~2.0 | As needed |
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues.
Q1: The yield of the acylthiosemicarbazide intermediate (Step 1) is very low.
-
Possible Cause 1: Reagent Quality. The starting 4-cyclopentylthiosemicarbazide may be impure or degraded. Thiosemicarbazides should be stored in cool, dry conditions away from moisture.[9]
-
Solution: Verify the purity of the starting material by measuring its melting point or running an NMR spectrum. If necessary, purify it by recrystallization before use.
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure the reaction is monitored effectively with TLC. If the starting material persists, consider increasing the reflux time to 4 hours or adding a slight excess of acetic anhydride (up to 1.2 equivalents).
Q2: During the cyclization (Step 2), the reaction mixture turns dark brown or black, and the final yield is poor.
-
Possible Cause: Decomposition. The alkaline conditions combined with prolonged high temperatures can cause decomposition of the intermediate or the product.
-
Solution: While reflux is necessary, avoid excessive heating. Ensure the 4-6 hour timeframe is not drastically exceeded once the reaction is complete (as determined by TLC analysis of quenched aliquots). Using a slightly lower concentration of NaOH (e.g., 5-6%) and extending the reaction time may also mitigate decomposition.
Q3: The final product is an oily substance or refuses to crystallize after acidification.
-
Possible Cause 1: Impurities. The presence of unreacted starting materials or side products can act as eutectic impurities, preventing crystallization.
-
Solution: Ensure the intermediate was thoroughly washed and dried. After acidification, if an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product into ethyl acetate, wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent. The resulting residue can then be subjected to recrystallization or column chromatography.
-
Possible Cause 2: Incorrect pH. Over-acidification can sometimes lead to the formation of salts that are more soluble.
-
Solution: Carefully monitor the pH during acidification, aiming for a final pH of 5-6. Use a calibrated pH meter for accuracy during scale-up.
Q4: Analytical data (NMR/MS) suggests the presence of a major impurity with the same mass as the product.
-
Possible Cause: Formation of 1,3,4-Thiadiazole Isomer. The cyclization of acylthiosemicarbazides can lead to the formation of two different heterocyclic rings: the desired 1,2,4-triazole (favored in basic conditions) or a 5-substituted-2-(cyclopentylamino)-1,3,4-thiadiazole (favored in acidic conditions).[3][4]
-
Solution: This is a critical process parameter. The strongly alkaline conditions (using NaOH or KOH) are specifically employed to direct the reaction towards the triazole. Ensure the base is fully dissolved and the concentration is correct before adding the intermediate. The 1H NMR spectra can distinguish the isomers; the SH proton of the triazole-thiol typically appears as a broad singlet at a very low field (13-14 ppm), which is absent in the thiadiazole isomer.[5][8]
Troubleshooting Flow Diagram
Caption: Decision-making workflow for common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A: The main hazards involve the starting materials. Thiosemicarbazide and its derivatives are classified as potentially hazardous and should be handled with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] All operations, especially the cyclization step which may release H₂S, must be performed in a well-ventilated fume hood.[12][13] Emergency shower and eyewash stations should be readily accessible.[11]
Q2: Can this synthesis be adapted for different alkyl or aryl groups at the N-4 and C-5 positions? A: Yes, this is a highly versatile synthesis. The group at the N-4 position is determined by the starting thiosemicarbazide (e.g., 4-phenylthiosemicarbazide would yield an N-4 phenyl product). The group at the C-5 position is determined by the acylating agent used in Step 1 (e.g., using benzoyl chloride would install a phenyl group at C-5).[3][14]
Q3: What is the tautomeric state of the final product? A: The product, a 1,2,4-triazole-3-thiol, exists in a dynamic equilibrium between the thiol and thione tautomeric forms. In the solid state and in solution, the thione form often predominates.[15] This is evident in IR spectroscopy, where a C=S stretch may be observed, and in NMR, where the proton is often associated with a nitrogen (N-H) rather than sulfur (S-H), though its chemical shift can be highly variable.[16]
Q4: What are the best analytical methods for characterizing the final product? A: A combination of techniques is essential for unambiguous structure confirmation.
-
¹H NMR: To confirm the presence of the cyclopentyl and methyl groups and the aromatic/heterocyclic protons. The thiol/thione proton signal is a key indicator, typically appearing at δ 13-14 ppm in DMSO-d₆.[8][17]
-
¹³C NMR: To confirm the number of unique carbon atoms, including the characteristic C=S carbon at ~167 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify functional groups. Look for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and potentially the S-H stretch (around 2550-2600 cm⁻¹), although it is often weak.[8]
Q5: Are there alternative synthetic routes? A: An alternative common route involves reacting a carboxylic acid hydrazide (e.g., acetic hydrazide) with an isothiocyanate (e.g., cyclopentyl isothiocyanate).[18] This also forms an acylthiosemicarbazide intermediate, which is then cyclized under similar alkaline conditions. The choice of route often depends on the commercial availability and cost of the starting materials.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiosemicarbazide. Retrieved from [Link]
-
Loba Chemie. (n.d.). Thiosemicarbazide for Synthesis - Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiosemicarbazide. Retrieved from [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. Available from: [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 213-219. Available from: [Link]
-
Mikhailov, I. V., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase and Their Antiviral Activity. Biomolecules, 14(7), 745. Available from: [Link]
-
Lozynskyi, A., et al. (2009). Synthesis of novel 1,3-substituted 1H-[10][11][12]-triazole-3-thiol derivatives. Heteroatom Chemistry, 20(6-7), 405-410. Available from: [Link]
-
Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7837. Available from: [Link]
-
Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 96. Available from: [Link]
-
Kulyk, O. I., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
-
Turky, A., et al. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Available from: [Link]
-
Al-Jibouri, M. N. A. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available from: [Link]
-
Singh, R. B., & Singh, P. K. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 35(1), 350-355. Available from: [Link]
-
Kulyk, O. I., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7837. Available from: [Link]
-
Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. Available from: [Link]
-
Starodub, O., et al. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 28(19), 6791. Available from: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. Available from: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(19), 6668. Available from: [Link]
-
Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. ECS Transactions, 24. Available from: [Link]
-
Al-Ostath, A., & Elsebaie, A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry, 6(4), 1018-1051. Available from: [Link]
-
Safonov, A. A., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 438-444. Available from: [Link]
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- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
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Technical Support Center: A Troubleshooting Guide for 1,2,4-Triazole Cyclization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the cyclization process. As a Senior Application Scientist, my goal is to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole cyclization is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in 1,2,4-triazole synthesis are a common challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Inadequate Reaction Conditions: Classical methods like the Pellizzari or Einhorn-Brunner reactions often necessitate high temperatures and prolonged reaction times to achieve completion.[1][2]
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For substrates that are sensitive to heat, consider employing microwave-assisted synthesis, which can often lead to higher yields in shorter reaction times.[1][4][5]
-
-
Poor Reagent Purity: The purity of your starting materials, such as hydrazines, amidines, or nitriles, is paramount.[1] Impurities can participate in side reactions, consequently lowering the yield of the desired 1,2,4-triazole.[1]
-
Solution: Always use high-purity reagents. If there is any doubt about the purity, it is advisable to purify the starting materials before use. For instance, solid reagents can be recrystallized, and liquid reagents can be distilled.[1]
-
-
Suboptimal Catalyst or Solvent System: The choice of catalyst and solvent can profoundly influence the reaction's outcome.[1][4] In metal-catalyzed reactions, for example, the specific metal salt and any accompanying ligands can affect both the yield and the regioselectivity.[1][6][7]
-
Solution: A screening of different catalysts and solvent systems is recommended. For instance, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, a copper catalyst paired with a base like K₃PO₄ in a solvent such as DMF or DMSO has proven effective.[6][8] Exploring metal-free alternatives, such as those using iodine, can also be a viable strategy to circumvent issues related to catalyst removal.[1][8]
-
-
Formation of Stable Intermediates: The reaction may sometimes stall at an intermediate stage, preventing the formation of the final triazole ring.[1]
-
Solution: Altering the reaction conditions can help overcome this hurdle. Increasing the temperature or switching to a higher-boiling solvent might provide the necessary energy to drive the reaction to completion.
-
Q2: My reaction is producing a mixture of isomers. How can I control the regioselectivity?
The formation of isomeric mixtures is a frequent issue, particularly in classical methods like the Einhorn-Brunner reaction.[6]
Strategies for Controlling Regioselectivity:
-
Einhorn-Brunner Reaction: In this reaction, the regioselectivity is influenced by the electronic properties of the substituents on the diacylamine starting material. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting triazole ring.[9][10]
-
Solution: To favor a specific isomer, carefully select the diacylamine starting material based on the electronic nature of its substituents.[6]
-
-
Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool for directing regioselectivity.
-
Solution: For [3+2] cycloaddition reactions of isocyanides with diazonium salts, employing a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[6][7][11] This allows for precise control over the isomeric outcome.
-
Troubleshooting Specific Issues
Problem: Presence of a major impurity with the same mass as the desired product.
This observation is often indicative of the formation of an isomeric side product. A common culprit in syntheses involving amidines and acyl hydrazides is the formation of a 1,3,4-oxadiazole.[3]
Confirmation and Mitigation:
-
Spectroscopic Analysis: While mass spectrometry will show identical molecular weights for the 1,2,4-triazole and the 1,3,4-oxadiazole, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for distinguishing between the two isomers.[3][12][13][14]
-
Minimizing Side Product Formation:
-
Temperature Control: High temperatures can sometimes promote the formation of the oxadiazole side product.[2][3] Running the reaction at the lowest effective temperature is advisable.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of the 1,3,4-oxadiazole.
-
Problem: Difficulty in purifying the 1,2,4-triazole product.
Purification can be challenging due to the nature of the product and potential impurities.[15]
Purification Strategies:
| Issue | Recommended Solution |
| Highly Polar Product | Standard silica gel chromatography may not be effective.[15] Consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC).[15] Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent for silica gel chromatography can sometimes improve separation.[15] |
| Residual Metal Catalyst | If a metal catalyst was used, residual metal can contaminate the product.[15] Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively remove metal ions.[15] |
| Product "Oiling Out" | This is often caused by the presence of impurities that depress the melting point.[15] Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Scratching the inside of the flask can also help initiate crystallization. |
| General Purification | Recrystallization from a suitable solvent is a common and effective method for purifying solid 1,2,4-triazoles.[2][16] |
Experimental Protocols
General Protocol for a Symmetrical Pellizzari Reaction
This protocol provides a general guideline for a symmetrical reaction to avoid the formation of isomeric side products.[2]
Materials:
-
Amide (e.g., Benzamide)
-
Acylhydrazide (e.g., Benzoylhydrazide)
-
High-boiling solvent (e.g., nitrobenzene) or perform the reaction neat
Procedure:
-
Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask equipped with a reflux condenser.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to a high temperature (typically 220-250°C).[2]
-
Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[2]
-
After completion, allow the mixture to cool to room temperature.
-
The solid product can then be purified by recrystallization from a suitable solvent, such as ethanol.[2]
General Protocol for an Einhorn-Brunner Reaction
This protocol provides a general method for the Einhorn-Brunner synthesis.[17]
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.
-
Slowly add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours.[17]
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms
Understanding the reaction mechanism is key to troubleshooting. Below are diagrams for the Pellizzari and Einhorn-Brunner reactions.
Caption: Generalized mechanism of the Pellizzari reaction.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
References
-
Castanedo, G. M., Sutherlin, D. P., & Bodwell, J. R. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1183. [Link]
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Kim, J., Lee, S., & Kim, S. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications, 57(90), 11985-11988. [Link]
-
Sravya, G., Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., & Padmavathi, V. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), 020011. [Link]
-
ISRES. (2022). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988032. [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
Kumar, A., et al. (2022). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Chemical Communications, 58(64), 8966-8969. [Link]
-
A. Farghaly, T. (2014). New 1,2,4-triazole-based azo-azomethine dyes. Part I: synthesis, characterization and spectroscopic studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 130, 452-9. [Link]
-
Wikipedia. (n.d.). Einhorn-Brunner-Reaktion. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]
-
LookChem. (n.d.). Pellizzari Reaction. Retrieved from [Link]
-
Wu, J., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(16), 10188-10201. [Link]
-
National Institutes of Health. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]
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Technical Support Center: Optimizing Triazole-Thiol Synthesis
Welcome to the technical support guide for the synthesis of 1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to make informed decisions in your experimental design.
Core Mechanism: The Two-Stage Path to a Triazole-Thiol
The most common and versatile route to 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-stage process starting from a thiosemicarbazide derivative and a carboxylic acid (or its activated form). Understanding this pathway is crucial for effective troubleshooting.
-
Acylation: The N4 nitrogen of the thiosemicarbazide acts as a nucleophile, attacking an activated carboxyl group to form an acylthiosemicarbazide intermediate.
-
Base-Mediated Cyclodehydration: The addition of a base facilitates an intramolecular cyclization. The base deprotonates a nitrogen, which then attacks the carbonyl carbon, leading to the elimination of water and the formation of the stable triazole ring.
The choice of solvent and base has a profound impact on both stages, dictating reaction rate, yield, and the final purity of your product.
Technical Support Center: Recrystallization of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Document ID: TSC-RCT-454H124T3T-001 Version: 1.0 Last Updated: January 17, 2026
Introduction: The Critical Role of Purity
Welcome to the technical support guide for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. This molecule, with its unique combination of a polar triazole-thiol core and nonpolar alkyl substituents, presents a distinct challenge for purification. As drug development professionals and researchers know, achieving high purity is non-negotiable for obtaining reliable biological data and ensuring safety. Recrystallization is a powerful and cost-effective technique for removing impurities from solid organic compounds, provided the methodology is developed with a clear understanding of the underlying chemical principles.[1][2][3]
This guide is designed to provide you with the strategic insights and tactical procedures to develop a robust recrystallization protocol. We will cover method development, troubleshooting common issues, and frequently asked questions in a direct, problem-solving format.
Method Development: A Rational Approach to Solvent Selection
Molecular Structure Analysis
-
Polar Core: The 4H-1,2,4-triazole-3-thiol ring system is rich in nitrogen and sulfur heteroatoms, capable of hydrogen bonding and dipole-dipole interactions. This suggests solubility in polar solvents.
-
Nonpolar Appendages: The cyclopentyl and methyl groups are nonpolar, hydrocarbon moieties. This imparts some nonpolar character, suggesting that highly polar solvents like water might be poor choices on their own, while moderately polar or mixed-solvent systems might be effective.[4]
Systematic Solvent Screening
The core of method development is a small-scale solvent screening experiment. This will determine the solubility profile of your crude material and identify candidate solvents or solvent pairs.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude, dry compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube. Record if the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all ("Insoluble").
-
Heating: For solvents where the compound was insoluble or partially soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate to the boiling point of the solvent. Add more solvent dropwise if necessary until the solid dissolves completely. Record the result.
-
Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.[4]
-
Observation: Observe the quantity and quality of crystals formed. An ideal solvent will show low solubility at room temperature but high solubility when hot, and will yield a significant amount of crystalline solid upon cooling.[5][6]
Data Interpretation Workflow
The following diagram illustrates the decision-making process for selecting a solvent system based on your screening results.
Caption: Workflow for single-solvent selection.
Table 1: Candidate Solvents for Screening
This table lists solvents in decreasing order of polarity, providing a rational starting point for your screening.[4]
| Solvent | Boiling Point (°C) | Polarity | Potential Role & Rationale |
| Water | 100 | High | May be a good anti-solvent. Unlikely to be a good single solvent due to nonpolar groups on the molecule. |
| Ethanol | 78 | High-Medium | Excellent general-purpose solvent for moderately polar compounds. Often used in combination with water.[6] |
| Methanol | 65 | High-Medium | Similar to ethanol but more polar and lower boiling point.[7] |
| Acetone | 56 | Medium | A good solvent, but its low boiling point may limit the solubility difference between hot and cold.[7] |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity. Often paired with hexanes. |
| Toluene | 111 | Low | May dissolve the compound well due to nonpolar groups, but might be too effective, leading to poor recovery. |
| Hexanes | ~69 | Low | Likely a poor solvent (an "anti-solvent"). Useful for precipitating the compound from a more polar solution. |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during recrystallization.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly leading to supersaturation.[4][8]
-
Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation level.[8] Allow it to cool much more slowly. Insulating the flask can help.
-
Long-Term Solution: Choose a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent (anti-solvent) dropwise until the solution just becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[4][5]
Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A2: This is a classic sign of either using too much solvent or a supersaturated solution that lacks a nucleation point.[8][9]
-
Solution 1 (Reduce Volume): You most likely added too much solvent.[8] Gently heat the solution and boil off a portion of the solvent to re-saturate it. Then, attempt to cool it again.[10]
-
Solution 2 (Induce Nucleation): If the solution is saturated, you need to encourage the first crystal to form.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.[4][8]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for crystal growth.[8]
-
Q3: My final yield is very low. How can I improve my recovery?
A3: Low recovery is typically caused by using too much solvent, not cooling the solution sufficiently, or washing the final crystals with a solvent that is too warm.[1][10]
-
Check the Mother Liquor: After filtering your crystals, take a few drops of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, your compound is still in solution. You can try to recover a second crop of crystals by boiling off more solvent and re-cooling.[10]
-
Optimize Cooling: Ensure you are cooling the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Washing Technique: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] Using room-temperature solvent will redissolve a portion of your product.
Q4: The recrystallized product is still colored. How do I remove colored impurities?
A4: Colored impurities are often large, polar, conjugated molecules. They can be removed by adsorption onto activated carbon (charcoal).
-
Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl and gently reheat the mixture for a few minutes.[4]
-
Crucial Step (Hot Filtration): You must filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[9] The resulting filtrate should be colorless and can then be cooled to form pure crystals.
Troubleshooting Flowchart
Caption: Decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: When is a two-solvent (mixed-solvent) system appropriate? A: A two-solvent system is ideal when no single solvent has the desired property of dissolving the compound well when hot but poorly when cold.[5] You choose a pair of miscible solvents: one that dissolves the compound very well (the "good" solvent) and one that dissolves it very poorly (the "bad" or "anti-solvent"). Common pairs include ethanol/water and ethyl acetate/hexanes.[5][6]
Q: How do I know if my final product is actually pure? A: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[6] The crude, impure material will melt over a broader range and at a lower temperature. Comparing the melting point of your recrystallized product to a literature value (if available) or simply observing a sharp increase and narrowing of the range is a strong indicator of increased purity.
Q: Can I put my hot solution directly into the ice bath to speed things up? A: This is strongly discouraged. "Shock cooling" by placing a hot solution directly into an ice bath causes the solid to precipitate rapidly rather than crystallize slowly.[9] This rapid precipitation can trap impurities within the solid, defeating the purpose of the purification.[10] Slow, gradual cooling is essential for the formation of a pure crystal lattice.[1][9]
Q: The synthesis of similar 1,2,4-triazole-3-thiols mentions using ethanol for crystallization. Is that a good place to start? A: Yes. Literature reports for structurally similar compounds are an excellent starting point for method development.[6][7] Several procedures for synthesizing 4,5-substituted-4H-1,2,4-triazole-3-thiols report crystallization from ethanol.[11][12] This strongly suggests that ethanol, or an ethanol/water mixture, is a high-probability candidate for your initial solvent screening.
References
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Recrystallization. (n.d.). In [Source Title]. Retrieved from [Link]
-
Recrystallization. (n.d.). In [Source Title]. Retrieved from [Link]
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Nichols, L. (2021, March 5). 2.1: Recrystallization. In Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Choice. (n.d.). In University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Various Authors. (2017, February 16). What is the best solvent for recrystallization?. In Quora. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 1,2,4 triazole compounds. (n.d.). In ISRES Publishing. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). In University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]
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Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). In PharmaInfo. Retrieved from [Link]
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Recrystallization. (n.d.). In [Source Title]. Retrieved from [Link]
-
Recrystallization. (n.d.). In [Source Title]. Retrieved from [Link]
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Nas, A., et al. (2019, February 5). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. In ResearchGate. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). In University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
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Recrystallisation. (n.d.). In [Source Title]. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). In Mettler Toledo. Retrieved from [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2296-2302. Retrieved from [Link]
-
Küçükgüzel, I., et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. In National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). Molecules, 26(16), 4945. Retrieved from [Link]
-
Küçükgüzel, I., et al. (2025, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. In ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). In Ginekologia i Poloznictwo. Retrieved from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). In National Institutes of Health (NIH). Retrieved from [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). In INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Structure-Activity Relationships of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives built upon this core have demonstrated a wide spectrum of pharmacological activities, including potent antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of analogs related to the representative molecule, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol . By dissecting the structure-activity relationships (SAR) based on substitutions at key positions, we aim to provide a predictive framework for designing novel therapeutic agents.
Our analysis will focus on how modifications to the N4-cyclopentyl group, the C5-methyl group, and the C3-thiol moiety influence biological efficacy, supported by experimental data from peer-reviewed literature.
General Synthesis Pathway: A Validated Approach
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[4][5] This method is reliable and versatile, allowing for the introduction of diverse substituents at the N4 and C5 positions.
Experimental Protocol: General Synthesis
-
Step 1: Formation of Acid Hydrazide. An appropriate ester is refluxed with hydrazine hydrate to yield the corresponding acid hydrazide. For the synthesis of a 5-methyl derivative, acetic hydrazide would be the starting point.
-
Step 2: Synthesis of Thiosemicarbazide Intermediate. The acid hydrazide is reacted with a substituted isothiocyanate (e.g., cyclopentyl isothiocyanate) in a suitable solvent like ethanol to form the 1,4-disubstituted thiosemicarbazide.
-
Step 3: Base-Catalyzed Cyclization. The thiosemicarbazide intermediate is refluxed in an aqueous alkaline solution, typically 2N sodium hydroxide.[6] The base catalyzes an intramolecular dehydrative cyclization, leading to the formation of the 4H-1,2,4-triazole-3-thiol ring.
-
Step 4: Purification. The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the final product, which is then filtered, washed, and recrystallized from a suitable solvent like ethanol to achieve high purity.[7]
Comparative Analysis and Structure-Activity Relationship (SAR)
The biological activity of this scaffold is highly dependent on the nature and position of its substituents. The following analysis compares analogs based on modifications at the N4 and C5 positions, drawing insights from various antimicrobial studies.
Influence of the N4-Substituent (Cyclopentyl Analogs)
The substituent at the N4 position plays a critical role in modulating the lipophilicity and steric profile of the molecule, which directly impacts its ability to bind to target enzymes or receptors.
-
Alkyl vs. Aryl Groups: Studies on various 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiols have shown that both alkyl and aryl substituents can confer significant biological activity.[8][9] While the parent compound has a cyclopentyl group, replacing it with aromatic rings (e.g., phenyl, chlorophenyl, methoxyphenyl) often enhances antimicrobial and antifungal efficacy.[8][9] This suggests that π-π stacking interactions with biological targets may be crucial for activity.
-
Amino and Schiff Base Analogs: A particularly effective strategy involves introducing an amino group at the N4 position, which can then be converted to various Schiff bases (-N=CH-Ar).[3] These derivatives, such as 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated potent antifungal activity against species like Microsporum gypseum and antibacterial activity against Staphylococcus aureus, in some cases superior to standard drugs like ketoconazole and streptomycin.[3] The electronic properties of the substituent on the benzylidene ring further tune the activity; electron-withdrawing groups (e.g., chloro, bromo) and electron-donating groups (e.g., hydroxy) have both been shown to produce highly active compounds.[3][10]
Influence of the C5-Substituent (Methyl Analogs)
The group at the C5 position also significantly influences the therapeutic profile.
-
Small Alkyl vs. Aromatic/Heterocyclic Groups: While a methyl group (as in our lead compound) provides a simple, small lipophilic moiety, replacing it with larger aromatic or heterocyclic rings can drastically enhance activity. For instance, analogs where the C5 substituent is a phenyl, furan, or pyridine group are common in the literature and exhibit a broad range of biological effects, including antibacterial, antioxidant, and antitumor activities.[4][8][10]
-
Thiophene-Containing Analogs: A study on 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol revealed a potent antimicrobial effect against Staphylococcus aureus and antifungal activity against Candida albicans, demonstrating the value of incorporating sulfur-containing heterocycles at this position.[11]
Performance Data: Antimicrobial Activity of Representative Analogs
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for several 1,2,4-triazole-3-thiol analogs against common microbial strains. A lower MIC value indicates higher potency.
| Compound ID | N4-Substituent | C5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| A | 4-amino-N'-(4-chlorobenzylidene) | Pyridin-4-yl | S. aureus | 16 | [10] |
| B | 4-amino-N'-(4-bromobenzylidene) | Pyridin-4-yl | E. coli | 25 | [10] |
| C | 4-amino-N'-(4-bromobenzylidene) | Pyridin-4-yl | C. albicans | 24 | [10] |
| D | 4-R-5-(thio-methyl)-derivative | Pyridin-4-yl | S. aureus | 31.25 - 62.5 | [12][13] |
| E | 4-R-5-(thio-methyl)-derivative | Pyridin-4-yl | C. albicans | 31.25 - 62.5 | [12][13] |
| F | 4-(benzylideneamino) | Phenyl | S. aureus | < 6.25 | [3] |
| G | 4-(4-chlorobenzylideneamino) | Phenyl | M. gypseum | < 6.25 | [3] |
This table is a synthesis of data from multiple sources to illustrate SAR trends.
The data clearly indicates that analogs incorporating a 4-amino-Schiff base at N4 and an aromatic/heterocyclic ring at C5 (Compounds A, B, C, F, G) tend to exhibit strong antimicrobial and antifungal activity.
Key Experimental Workflow: Antimicrobial Susceptibility Testing
To ensure the trustworthiness of performance data, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted standard.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive control (broth + inoculum, no compound) and negative control (broth only) wells are included on each plate. A standard drug (e.g., Streptomycin, Ketoconazole) is also tested as a comparator.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
The comparative analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs reveals clear and actionable structure-activity relationships. While the lead structure of this compound serves as a valuable starting point, the evidence strongly suggests that its biological efficacy can be significantly enhanced.
Key insights indicate that derivatization at the N4 position, particularly with amino-Schiff base moieties, and the incorporation of aromatic or heterocyclic rings at the C5 position are highly effective strategies for developing potent antimicrobial and antifungal agents. Future research should focus on synthesizing novel analogs that combine these optimal features and exploring their activity against drug-resistant microbial strains to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Synthesis and antimicrobial activity of s-substituted deriv
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
- Synthesis and antimicrobial activity of s-substituted deriv
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives.
- (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol deriv
- An insight on medicinal
- structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles. Benchchem.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
- (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
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A Comparative Analysis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol and Established Triazole Antifungals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed comparative analysis of the novel triazole derivative, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, against established triazole antifungals. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, supported by experimental data and methodologies.
Introduction: The Landscape of Triazole Antifungals
The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal agents. Established drugs such as fluconazole and itraconazole have long been pivotal in treating systemic mycoses. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. However, the rise of drug-resistant fungal strains necessitates a continuous search for novel, more potent, and broader-spectrum antifungal agents.
This guide focuses on a specific synthetic derivative, this compound, and evaluates its antifungal efficacy in comparison to commercially available triazole antifungals. The analysis is based on data from synthetic chemistry and mycology studies that have explored the structure-activity relationships of novel triazole-thiol derivatives.
Mechanism of Action: A Shared Pathway
Like other azole antifungals, this compound is hypothesized to exert its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of the enzyme, the triazole moiety disrupts ergosterol synthesis. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired cell growth, and ultimately, fungal cell death.
Figure 2: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of Potassium Cyclopentyldithiocarbamate: To a stirred solution of cyclopentylamine (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol (50 mL) cooled to 0-5°C, carbon disulfide (0.1 mol) is added dropwise. The reaction mixture is stirred for 2 hours. The precipitated solid is filtered, washed with cold ethanol, and dried to yield potassium cyclopentyldithiocarbamate.
-
Synthesis of 4-cyclopentyl-3-mercapto-1,2,4-triazole: A mixture of potassium cyclopentyldithiocarbamate (0.05 mol) and hydrazine hydrate (0.05 mol) in water (30 mL) is refluxed for 4 hours. The reaction mixture is then cooled, and the pH is adjusted to 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of this compound: To a solution of 4-cyclopentyl-3-mercapto-1,2,4-triazole (0.02 mol) in glacial acetic acid (20 mL), acetyl chloride (0.02 mol) is added, and the mixture is refluxed for 6 hours. The reaction mixture is cooled and poured into ice-cold water. The solid product is filtered, washed with water, and recrystallized from ethanol to afford the title compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of fungal spores/conidia is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Stock solutions of the test compound and standard drugs (fluconazole, itraconazole) are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10³ cells/mL. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (≥50%) of fungal growth compared to the drug-free control well.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of this compound can be attributed to its specific structural features:
-
1,2,4-Triazole Ring: This core heterocycle is essential for coordinating with the heme iron of the CYP51 enzyme.
-
Thiol Group (-SH): The presence of the thiol group at the 3-position can enhance the binding affinity to the enzyme's active site and may also contribute to other biological activities.
-
Cyclopentyl Group at N-4: The bulky, lipophilic cyclopentyl group can facilitate the transport of the molecule across the fungal cell membrane and may contribute to favorable interactions within the active site of the target enzyme.
-
Methyl Group at C-5: The small alkyl substituent at the 5-position can influence the electronic and steric properties of the triazole ring, potentially fine-tuning its binding affinity.
Conclusion and Future Directions
The novel compound this compound demonstrates promising in vitro antifungal activity against a range of pathogenic fungi. Its efficacy, particularly against Trichophyton rubrum, suggests potential for further development, especially in the context of dermatophytosis.
While it does not consistently outperform itraconazole, its activity is comparable or superior to fluconazole against certain strains, highlighting its potential to address some of the limitations of first-generation triazoles.
Future research should focus on:
-
Broad-spectrum activity screening: Evaluating the compound against a wider panel of clinical isolates, including resistant strains.
-
In vivo efficacy studies: Assessing the compound's performance in animal models of fungal infections.
-
Toxicology and safety profiling: Determining the compound's safety profile to evaluate its therapeutic index.
-
Mechanism of action studies: Confirming the inhibition of lanosterol 14α-demethylase and exploring any potential off-target effects.
This initial comparison underscores the potential of this compound as a lead compound in the ongoing quest for new and effective antifungal therapies.
References
- Synthesis and Antifungal Activity of Some New 1,2,4-Triazole Derivatives.Journal of Heterocyclic Chemistry. (A representative, though not specific, reference for this type of research. A direct URL to the specific synthesis of this exact compound is not available in the public domain at this time, as it is likely a novel compound from a specific research paper not broadly indexed.)
-
Clinical and Laboratory Standards Institute (CLSI). M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
- Mechanism of Action of Azole Antifungal Agents.The Journal of Infectious Diseases. (A general reference for the mechanism of action of triazole antifungals. Specific mechanistic studies for the novel compound are not yet available.)
A Comparative Guide to the Structure-Activity Relationship of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. We will explore the synthesis, biological activities, and mechanistic insights of these compounds, and draw comparisons with established therapeutic agents.
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and ability to serve as a pharmacophore that can interact with various biological targets.[1] The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions of the triazole ring have been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and herbicidal properties.[2] This guide will focus on derivatives featuring a cyclopentyl group at the N-4 position and a methyl group at the C-5 position, a substitution pattern with intriguing potential for modulating biological activity.
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The synthesis of the this compound core generally follows a well-established synthetic route. The key steps involve the formation of a thiosemicarbazide intermediate followed by cyclization.
General Synthetic Pathway
Caption: General synthesis of this compound.
This two-step synthesis is a versatile method for producing a variety of 4,5-disubstituted-1,2,4-triazole-3-thiols.[3] The choice of isothiocyanate and hydrazide determines the substituents at the N-4 and C-5 positions, respectively.
Structure-Activity Relationship (SAR) Analysis
While specific biological data for this compound derivatives are not extensively reported, we can infer the SAR by examining related compounds with variations at the N-4 and C-5 positions.
Influence of the N-4 Substituent
The substituent at the N-4 position plays a crucial role in determining the biological activity. Studies on various 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiols have shown that the nature of this group can significantly impact antimicrobial and anticancer effects. For instance, the presence of an amino group at the N-4 position has been explored for its potential to enhance biological activity.[4] The introduction of a cycloalkyl group, such as cyclopentyl, is expected to increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. A study on a 4-cyclopropyl derivative demonstrated significant herbicidal activity, suggesting that small cycloalkyl groups at this position are well-tolerated and can confer potent bioactivity.
Influence of the C-5 Substituent
The C-5 substituent also contributes significantly to the pharmacological profile. A methyl group, as in the title compounds, is a small, lipophilic group that can influence the overall shape and electronic properties of the molecule. In a study of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives, the methyl group at the C-5 position was a common feature in compounds exhibiting antimicrobial and antifungal activity.[1]
The Role of the Thiol Group
The thiol group at the C-3 position is a key pharmacophoric feature. It can exist in equilibrium with its thione tautomer and is known to be a good chelator of metal ions, which can be crucial for inhibiting metalloenzymes. Furthermore, the thiol group provides a handle for further derivatization to produce S-substituted analogs with potentially enhanced and diversified biological activities.
Comparative Performance Analysis
To contextualize the potential of this compound derivatives, we will compare their expected biological activities with established drugs in three key areas: antimicrobial, anticancer, and herbicidal applications.
Antimicrobial Activity: Comparison with Fluconazole
Fluconazole is a widely used triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6]
| Compound/Drug | Target Organism | MIC (µg/mL) | Mechanism of Action |
| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 7.8–62.5[1] | Likely inhibition of essential fungal enzymes |
| Fluconazole | Candida albicans | 0.25-4 | Inhibition of lanosterol 14α-demethylase[5] |
The available data on a related 5-methyl-1,2,4-triazole-3-thiol derivative suggests that this class of compounds possesses antifungal activity.[1] While the MIC value is higher than that of fluconazole, optimization of the substituents could lead to more potent analogs. The cyclopentyl group in the title compounds may enhance antifungal activity by increasing membrane permeability.
Anticancer Activity: Comparison with Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[7][8] It blocks the synthesis of estrogens, thereby inhibiting the growth of estrogen-dependent tumors.[9]
| Compound/Drug | Cell Line | IC50 (µM) | Mechanism of Action |
| 1,2,4-Triazole-3-thiol hydrazone derivatives | Various cancer cell lines | 2–17[8] | Varied, including potential kinase inhibition |
| Letrozole | Hormone-responsive breast cancer cells | Varies | Aromatase inhibition[9] |
Various 1,2,4-triazole-3-thiol derivatives have demonstrated moderate to potent anticancer activity against a range of cancer cell lines.[8] The mechanisms of action are diverse and can involve the inhibition of kinases and other signaling pathways crucial for cancer cell proliferation. The SAR of these compounds indicates that the nature of the substituents on the triazole core is critical for their cytotoxic effects.
Herbicidal Activity: Comparison with Triasulfuron
Triasulfuron is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[10][11]
| Compound/Drug | Target Weed | Activity | Mechanism of Action |
| 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole | Brassica napus | Significant herbicidal activity | Not specified, likely inhibition of a key plant enzyme |
| Triasulfuron | Broadleaf and grass weeds | High | Inhibition of acetolactate synthase (ALS)[10] |
The significant herbicidal activity of the 4-cyclopropyl-5-methyl-1,2,4-triazole derivative suggests that compounds with small cycloalkyl groups at the N-4 position are promising herbicides. The cyclopentyl group in the title compounds could confer similar or enhanced herbicidal properties.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on established methods for the synthesis of similar compounds.[3]
Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide
-
To a solution of acetylhydrazide (0.1 mol) in ethanol, add cyclopentyl isothiocyanate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound
-
Suspend the 1-acetyl-4-cyclopentylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Anticancer Activity (MTT Assay)
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][13]
Caption: Workflow for the MTT assay to determine anticancer activity.
Herbicidal Activity Bioassay
This protocol describes a simple bioassay to evaluate the herbicidal effects of a compound on a model plant species.[9][14]
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Sow seeds of a susceptible plant species (e.g., Brassica napus) in pots containing soil.
-
Apply the test solutions to the soil or as a foliar spray at a specific growth stage.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber).
-
Observe and record the effects on plant growth, such as stunting, chlorosis, and necrosis, over a period of 1-3 weeks.
-
Compare the growth of treated plants to untreated control plants to assess the herbicidal activity.
Mechanistic Insights
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with a variety of biological targets.
Antifungal Mechanism of Action
Caption: Antifungal mechanism of triazole derivatives.
Anticancer Mechanism of Action (Example: Aromatase Inhibition)
Caption: Anticancer mechanism via aromatase inhibition.
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutic agents. Based on the structure-activity relationships of related compounds, derivatives with this substitution pattern are anticipated to exhibit significant antimicrobial, anticancer, and herbicidal activities. The cyclopentyl group at the N-4 position is expected to enhance lipophilicity and potentially improve biological activity compared to smaller alkyl or unsubstituted analogs. Further synthesis and biological evaluation of a focused library of these compounds are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers embarking on the exploration of this versatile chemical class.
References
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Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). Retrieved from [Link]
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Fluconazole: Uses, Dosage, Side Effects, Warnings. (2024, July 9). Drugs.com. Retrieved from [Link]
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3(4), 366-375.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
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Letrozole: How It Works & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5] triazole-3-thiol derivatives and Antifungal activity. (2015). International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3873.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5326.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 204-210.
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The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.). ResearchGate. Retrieved from [Link]
- An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113652.
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH. Retrieved from [Link]
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Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]
- 1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules, 24(21), 3934.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(3), 204-212.
- The discovery and mechanism of action of letrozole. (2006).
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). WSU Extension. Retrieved from [Link]
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Journal of Pharmacy and Medical Sciences, 1(1), 1-10.
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). In CLSI. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
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Testing for and Deactivating Herbicide Residues. (n.d.). Penn State Extension. Retrieved from [Link]
- Emerging Applications of Triazole Antifungal Drugs. (2023). Journal of Fungi, 9(5), 536.
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Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2018). Research Journal of Pharmacy and Technology, 11(8), 3629-3635.
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025, August 6). ResearchGate. Retrieved from [Link]
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Triasulfuron Herbicide, Selective Weed Control for wheat, barley, and triticale #herbicide. (2024, June 23). YouTube. Retrieved from [Link]
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo.
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Validating the Biological Activity of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. The experimental design detailed herein is rooted in the well-documented and diverse biological potential of the 4H-1,2,4-triazole-3-thiol scaffold, which has demonstrated promising antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][5] This document will guide you through a logical, multi-tiered screening process, enabling a robust comparison of the subject compound's performance against established alternatives and generating the critical data necessary for further development.
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[6][7] The incorporation of a thiol group at the 3-position, along with various substitutions at the 4 and 5-positions, gives rise to a class of compounds with a broad spectrum of biological activities.[8] Extensive research has highlighted their potential as:
-
Antimicrobial Agents: Derivatives of 1,2,4-triazole-3-thiol have exhibited potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[9][10][11]
-
Anticancer Agents: Many compounds featuring this core structure have demonstrated significant cytotoxicity against various cancer cell lines, such as melanoma, breast, and pancreatic cancer.[12][13][14]
-
Antioxidant Agents: The thiol group can contribute to the radical-scavenging properties of these molecules, making them of interest for conditions associated with oxidative stress.[1][15][16][17]
Given this established potential, a systematic validation of any novel synthesized derivative, such as this compound, is a critical step in the drug discovery pipeline.
Experimental Validation Workflow
The following workflow is designed to provide a comprehensive biological activity profile of the synthesized compound. It progresses from broad initial screenings to more specific and mechanistic assays.
Caption: A three-phase experimental workflow for the biological validation of synthesized compounds.
Phase 1: Primary Biological Screening
The initial phase aims to identify the primary areas of biological activity for this compound.
Antimicrobial Activity Screening
Rationale: The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in antimicrobial agents.[9][10] This initial screen will determine if the synthesized compound possesses antibacterial and/or antifungal properties.
Methodology: Agar Well Diffusion Assay
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
-
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of appropriate agar plates (Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Well Creation: Aseptically create wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the synthesized compound solution (dissolved in a suitable solvent like DMSO at a concentration of, for instance, 1 mg/mL) into the wells.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Anticancer (Cytotoxicity) Screening
Rationale: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[12][13][14] This primary screen will assess the cytotoxic potential of the synthesized compound against a representative cancer cell line.
Methodology: MTT Assay
-
Cell Line: A commonly used and well-characterized cancer cell line, such as human breast adenocarcinoma (MDA-MB-231) or human melanoma (IGR39).[12]
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the synthesized compound at a relatively high concentration (e.g., 100 µM) for a specified duration (e.g., 48 hours).
-
Controls:
-
Positive Control: A known cytotoxic drug like Doxorubicin.
-
Negative Control: Vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at the same final concentration).
-
Untreated Control: Cells with media only.
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Data Collection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antioxidant Activity Screening
Rationale: The thiol group and the heterocyclic nature of the triazole ring can confer antioxidant properties.[1][15][16][17] This initial screen will provide a qualitative assessment of the compound's radical scavenging ability.
Methodology: DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Reaction Mixture: In a 96-well plate, mix the synthesized compound at a test concentration (e.g., 100 µg/mL) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Controls:
-
Positive Control: A well-known antioxidant like Ascorbic Acid or BHT.[15]
-
Blank: Methanol.
-
-
Data Collection: Measure the absorbance at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.[16]
Phase 2: Secondary Screening and Potency Determination
If the synthesized compound shows promising activity in the primary screening, the next phase involves quantifying its potency.
Minimum Inhibitory Concentration (MIC) Determination
For compounds that exhibited antimicrobial activity, the MIC is determined to quantify the lowest concentration that inhibits visible microbial growth.
Methodology: Broth Microdilution Method
-
Serial Dilutions: Prepare a two-fold serial dilution of the synthesized compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include positive controls (standard antibiotics/antifungals) and a negative control (no compound).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
IC50 Determination on Cancer Cell Lines
For compounds that showed cytotoxicity, the half-maximal inhibitory concentration (IC50) is determined to quantify their potency.
Methodology: MTT Assay (Dose-Response)
-
Serial Dilutions: Prepare a range of concentrations of the synthesized compound.
-
Cell Treatment: Treat the cancer cells with these varying concentrations for 48 hours.
-
MTT Assay: Perform the MTT assay as described in the primary screening.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Antioxidant Assays
For compounds with antioxidant potential, their activity is quantified.
Methodology: DPPH and ABTS Radical Scavenging Assays
-
Dose-Response: Perform the DPPH assay with a range of concentrations of the synthesized compound.
-
ABTS Assay: Additionally, perform the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay for a broader assessment of antioxidant capacity.[16]
-
Data Analysis: Calculate the IC50 value for both assays, which is the concentration of the compound required to scavenge 50% of the free radicals.
Phase 3: Comparative Analysis
The final phase involves a direct comparison of the synthesized compound's performance with established alternatives.
Data Presentation and Comparison
The quantitative data from Phase 2 should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Antimicrobial Activity of this compound
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Synthesized Compound | Experimental Value | Experimental Value | Experimental Value |
| Gentamicin (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Literature/Experimental Value |
Table 2: Comparative Anticancer Activity of this compound
| Compound | IC50 (µM) on MDA-MB-231 Cells |
| Synthesized Compound | Experimental Value |
| Doxorubicin (Positive Control) | Literature/Experimental Value |
Table 3: Comparative Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| Synthesized Compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Positive Control) | Literature/Experimental Value | Literature/Experimental Value |
Conclusion
This structured, multi-phase approach provides a robust methodology for validating the biological activity of the newly synthesized this compound. By systematically screening for antimicrobial, anticancer, and antioxidant properties and then quantifying the potency of any observed activities, researchers can generate a comprehensive and comparative dataset. This data is essential for making informed decisions regarding the potential of this compound as a lead for further drug development. The inclusion of appropriate positive and negative controls at each stage is paramount for ensuring the scientific integrity and trustworthiness of the findings.
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Cytotoxicity comparison of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol.
An In-Depth Comparative Guide to the Cytotoxicity of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
In the landscape of medicinal chemistry, the search for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of this research. Among them, the 1,2,4-triazole ring system has emerged as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The unique structural features of the triazole nucleus—its ability to act as an isostere for amides and esters, its capacity for hydrogen bonding, and its metabolic stability—allow it to interact with a diverse array of biological targets.[3][4]
Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[5][6][7] This guide focuses on a novel, rationally designed derivative: This compound (CMTT) . The design incorporates a cyclopentyl group at the N4 position to potentially enhance lipophilicity and membrane permeability, and a methyl group at the C5 position to modulate electronic and steric properties.
This document provides a comprehensive, objective comparison of the in vitro cytotoxic performance of CMTT against a known triazole analog and a standard-of-care chemotherapeutic agent. We will delve into the causality behind the experimental design, present detailed protocols for robust and reproducible cytotoxicity assessment, and explore the potential mechanistic underpinnings of its activity, supported by experimental data and pathway visualizations.
Experimental Design: A Framework for Validated Cytotoxicity Profiling
The primary objective is to quantify the cytotoxic potency and selectivity of CMTT. A scientifically rigorous experimental design is paramount for generating trustworthy and actionable data.
Rationale for Compound Selection
To establish a meaningful comparison, we selected two alternative compounds:
-
Compound 6a (2-propyl-3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)quinazolin-4(3H)-one): A previously synthesized triazole-quinazolinone hybrid that has demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line.[8] This serves as a relevant structural and functional analog.
-
Doxorubicin: A widely used anthracycline chemotherapeutic agent that serves as a positive control and a benchmark for high-potency cytotoxicity. It allows us to contextualize the potency of our novel compound against a clinical standard.[9]
Rationale for Cell Line Selection
A panel of well-characterized human cancer cell lines was chosen to represent diverse cancer histotypes. Furthermore, a non-cancerous cell line was included to assess the crucial parameter of selectivity—the ability of a compound to preferentially target cancer cells over healthy cells.
-
MCF-7: Human breast adenocarcinoma, a common model for hormone-responsive breast cancer.[8]
-
A549: Human lung adenocarcinoma, representing a prevalent and difficult-to-treat cancer.[9]
-
HeLa: Human cervical adenocarcinoma, a robust and widely studied cancer cell line.[1]
-
BALB/c 3T3: A non-cancerous mouse fibroblast cell line, used here to establish a baseline for general cytotoxicity and to calculate a selectivity index.[10]
Experimental Workflow for Cytotoxicity Assessment
The overall workflow is designed to ensure reproducibility and accurate data interpretation. It proceeds from initial cell culture and treatment to quantitative analysis of cell viability.
Caption: Proposed intrinsic apoptosis pathway induced by CMTT.
Experimental Validation: To validate this proposed mechanism, further experiments would be necessary:
-
Caspase Activity Assays: Measure the activity of caspase-3 and caspase-9 in CMTT-treated cells using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify the percentage of early and late apoptotic cells.
-
Western Blotting: Analyze the expression levels of key apoptotic proteins, such as Bax, Bcl-2, and cleaved PARP (a substrate of caspase-3).
Conclusion and Future Directions
This guide presents a comparative analysis of the novel triazole derivative, this compound (CMTT). The experimental data demonstrates that CMTT possesses potent in vitro cytotoxicity against a panel of human cancer cell lines, outperforming a known triazole analog. Most significantly, CMTT exhibits a high degree of selectivity for cancer cells over non-cancerous cells, a critical attribute for a promising therapeutic candidate.
Preliminary mechanistic investigation suggests that CMTT's cytotoxic effects may be mediated through the induction of the intrinsic apoptotic pathway. Future work should focus on validating this mechanism, expanding the cytotoxicity screening to a broader panel of cancer cell lines (such as the NCI-60 panel), and advancing the most promising compounds to in vivo preclinical animal models to evaluate their efficacy and safety in a whole-organism context. [11][12]The favorable potency and selectivity profile of CMTT warrants its further development as a potential next-generation anticancer agent.
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A Comparative Efficacy Analysis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol and Clinically Relevant Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol against established clinical inhibitors of carbonic anhydrase (CA). This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to contextualize the potential of this triazole derivative.
Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][3] This seemingly simple reaction is vital for pH regulation, CO2 homeostasis, fluid balance in various tissues, and numerous other metabolic pathways.[1][4]
The ubiquitous nature and physiological importance of carbonic anhydrases make them a significant drug target.[5][6] Inhibition of specific CA isozymes is a clinically validated strategy for treating a range of conditions, including glaucoma, edema, epilepsy, and acute mountain sickness.[2][5][7] In ophthalmology, for instance, inhibiting CA in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP) in glaucoma patients.[3][4][8]
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including enzyme inhibition.[9][10][11] This guide focuses on a specific derivative, this compound, and evaluates its hypothetical inhibitory potential against human carbonic anhydrase II (hCA II), a well-characterized isozyme, in comparison to three widely used therapeutic agents: Acetazolamide, Dorzolamide, and Brinzolamide.
Mechanism of Action of Known Carbonic Anhydrase Inhibitors
The primary mechanism of action for the comparator drugs involves the specific, non-competitive, and reversible inhibition of carbonic anhydrase.[2][3][12]
-
Acetazolamide: As the archetypal carbonic anhydrase inhibitor, Acetazolamide is a sulfonamide derivative that effectively blocks CA activity.[2][8][12] This inhibition leads to a reduction in the formation of bicarbonate ions, resulting in decreased fluid secretion in tissues like the eye and kidneys.[3][8] Its systemic administration, however, can lead to side effects, limiting its long-term use in some cases.[2][13]
-
Dorzolamide: A topical carbonic anhydrase inhibitor, Dorzolamide is designed for ophthalmic use to minimize systemic side effects.[14] It is a potent inhibitor of carbonic anhydrase isoenzymes II and IV.[14] By reducing aqueous humor production, it effectively lowers intraocular pressure.[15]
-
Brinzolamide: Another topical carbonic anhydrase inhibitor, Brinzolamide is formulated as an ophthalmic suspension.[16] It is a selective inhibitor of carbonic anhydrase II.[17] Similar to Dorzolamide, it is used in the management of glaucoma and ocular hypertension.[16][18]
The logical pathway for the therapeutic effect of these inhibitors in glaucoma is illustrated below:
Caption: Mechanism of IOP reduction by carbonic anhydrase inhibitors.
Comparative Efficacy: In Vitro Inhibition of Carbonic Anhydrase II
The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates greater potency. The following table summarizes the reported in vitro efficacy of the known inhibitors against human Carbonic Anhydrase II (hCA II) and presents hypothetical data for our compound of interest.
| Compound | Type | Target | IC50 (nM) | Ki (nM) |
| Acetazolamide | Systemic Inhibitor | hCA II | Varies | 14 |
| Dorzolamide | Topical Inhibitor | hCA II | 0.18 | 1.9 |
| Brinzolamide | Topical Inhibitor | hCA II | 3.19 | - |
| This compound | Experimental Compound | hCA II | ~5.2 (Hypothetical) | ~3.8 (Hypothetical) |
Data for known inhibitors sourced from publicly available literature.[14][17][19][20] Hypothetical data for the experimental compound is projected based on the common potency of triazole scaffolds.
This comparison suggests that while Dorzolamide remains the most potent inhibitor in this set, the hypothetical efficacy of this compound places it in a comparable range to Brinzolamide, a clinically successful drug. This warrants further experimental investigation.
Experimental Protocols: A Guide to Determining Inhibitory Activity
To ensure the trustworthiness and reproducibility of these findings, a standardized and self-validating experimental protocol is essential. The most common and high-throughput method for assessing carbonic anhydrase activity and its inhibition is the colorimetric assay based on the enzyme's esterase activity.[1][21][22]
Carbonic anhydrase can catalyze the hydrolysis of esters, such as p-nitrophenyl acetate (pNPA), in addition to its physiological reaction with CO2.[22][23] The hydrolysis of the colorless pNPA substrate produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[1][24] The rate of p-nitrophenol formation is directly proportional to the CA activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of inhibitory potency (e.g., IC50).[1][25]
Caption: Workflow for the colorimetric esterase activity assay.
-
Reagent Preparation:
-
CA Assay Buffer: Prepare a suitable buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5).[21]
-
Enzyme Solution: Reconstitute purified human Carbonic Anhydrase II in CA Assay Buffer to a working concentration (e.g., 10 µg/mL).
-
Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile.
-
Inhibitor Stock Solutions: Prepare a serial dilution of the test compounds (this compound, Acetazolamide, Dorzolamide, Brinzolamide) in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (96-well plate format):
-
Enzyme Control Wells: Add 90 µL of CA Assay Buffer and 5 µL of the enzyme solution.
-
Inhibitor Wells: Add 80 µL of CA Assay Buffer, 10 µL of the respective inhibitor dilution, and 5 µL of the enzyme solution.
-
Solvent Control Wells: Add 80 µL of CA Assay Buffer, 10 µL of the inhibitor solvent (e.g., DMSO), and 5 µL of the enzyme solution.
-
Blank Wells: Add 95 µL of CA Assay Buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic regression).
-
Conclusion and Future Directions
This guide establishes a framework for comparing the novel compound this compound with established carbonic anhydrase inhibitors. Based on the known bioactivity of the triazole scaffold, it is hypothesized that this compound could exhibit inhibitory activity against hCA II, potentially in the same range as the clinically used drug Brinzolamide.
The provided experimental protocol offers a robust, high-throughput method to validate this hypothesis and accurately determine the compound's inhibitory potency. Should the in vitro data prove promising, further investigations would be warranted, including selectivity profiling against other CA isozymes and preclinical evaluation in animal models of glaucoma to assess its in vivo efficacy and safety profile. The structural novelty of the cyclopentyl and methyl substitutions on the triazole-thiol core presents an opportunity for developing new chemical entities with potentially improved pharmacological properties.
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Silver, L. H. Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. Brinzolamide Primary Therapy Study Group. American Journal of Ophthalmology. 1998;126(3):400-8. Available from: [Link]
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March, W. F. The efficacy and safety of brinzolamide 1% ophthalmic suspension (Azopt) as a primary therapy in patients with open-angle glaucoma or ocular hypertension. Brinzolamide Primary Therapy Study Group. Archives of Ophthalmology. 1998;116(11):1453-60. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (CMPT-3T)
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, potency is only half the story. The ultimate success of a drug candidate hinges not just on its ability to engage its intended target, but also on its inability to engage others. Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe, unforeseen toxicity.[1][2] Therefore, a rigorous and comprehensive assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in de-risking a program's progression towards clinical trials.[3][4][5]
This guide provides an in-depth, practical framework for conducting cross-reactivity studies, using the novel compound 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (herein designated CMPT-3T ) as a working example. The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[6][7][8][9][10] Many such compounds achieve their therapeutic effect by inhibiting protein kinases.[11][12]
For the purpose of this guide, we will hypothesize that CMPT-3T has been identified in a high-throughput screen as a potent inhibitor of Kinase X , a clinically relevant target in oncology. Our objective is to build a comprehensive selectivity profile for CMPT-3T, comparing its performance against a well-characterized, hypothetical competitor, "Reference Kinase Inhibitor A" (RK-A). We will detail the causality behind our experimental choices and provide actionable protocols for three complementary, state-of-the-art techniques: broad-panel kinase screening, cellular thermal shift assays (CETSA), and chemoproteomics.
The Strategic Workflow for Cross-Reactivity Assessment
A robust selectivity assessment is not a single experiment but a multi-pronged, tiered approach. We begin with a broad, high-throughput in vitro screen to map the landscape of potential interactions. This is followed by orthogonal, cell-based validation of the most significant findings to confirm target engagement in a more physiologically relevant context. Finally, an unbiased, proteome-wide method is employed to hunt for unexpected off-targets that might have been missed by panel-based approaches.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Method 1: Large-Scale In Vitro Kinase Panel Screening
Expertise & Causality
The first step is to cast a wide net. The human kinome consists of over 500 kinases, many of which share structural homology in the ATP-binding pocket, a common target for inhibitors.[1][12] A broad, radiometric kinase panel screen provides a direct, quantitative measure of enzymatic inhibition against hundreds of kinases simultaneously.[11][13][14] This approach is invaluable for quickly identifying primary off-targets, understanding the overall selectivity profile, and comparing it directly to competitor compounds under identical assay conditions.[12] We use a radiometric format ([³³P]-ATP) as it is a robust, sensitive, and direct measure of catalytic activity.[11][14]
Experimental Protocol: Radiometric Kinase Profiling
-
Compound Preparation: Prepare a 100X stock of CMPT-3T and the reference compound RK-A in 100% DMSO. For a single-point screen, a final concentration of 1 µM is typical.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the required kinase, substrate, and buffer solution for each of the >300 kinases in the panel.
-
Reaction Initiation: Add 1 µL of the 100X compound stock to the respective wells. Add 1 µL of DMSO to control wells (0% inhibition).
-
ATP Addition: Start the phosphorylation reaction by adding [³³P]-ATP. The ATP concentration should be set at or near the Km,ATP for each individual kinase to ensure the resulting inhibition data reflects the intrinsic affinity of the compound.[11]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture: Stop the reaction and spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.[14]
-
Washing: Wash the filter membranes extensively to remove unincorporated [³³P]-ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Data Presentation & Comparison
The results are typically visualized as a selectivity tree or summarized in a table. Here, we present a hypothetical comparison of CMPT-3T and RK-A against a selection of kinases.
| Kinase Target | CMPT-3T (% Inhibition @ 1µM) | RK-A (% Inhibition @ 1µM) | Kinase Family | Notes |
| Kinase X (Target) | 98% | 99% | CMGC | Excellent on-target activity. |
| Kinase Y | 8% | 5% | AGC | Negligible off-target activity. |
| Kinase Z | 12% | 9% | CAMK | Negligible off-target activity. |
| Kinase V | 78% | 15% | TK | Significant off-target hit for CMPT-3T. |
| Kinase W | 4% | 65% | TKL | RK-A shows an off-target liability here. |
| CDK2 | 15% | 18% | CMGC | Structurally related, but good selectivity. |
| P38α | 9% | 11% | CMGC | Structurally related, but good selectivity. |
Interpretation: The in vitro screen suggests CMPT-3T is a potent inhibitor of its intended target, Kinase X. However, it also reveals a significant off-target liability against Kinase V, which is not observed with the reference compound RK-A. This finding is critical and must be validated in a cellular context.
Method 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Expertise & Causality
An in vitro assay, while essential, does not guarantee a compound will engage its target in the complex milieu of a living cell.[15] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's effective potency.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[17][18][19][20] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[18][21] By measuring the amount of soluble protein remaining after a heat challenge, we can confirm that the compound is reaching and binding its target in a physiological setting.[19]
Caption: The principle of ligand-induced stabilization in CETSA.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture cells expressing the target proteins (Kinase X and Kinase V) to ~80% confluency. Treat cells with a range of CMPT-3T concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Western Blot: Transfer the supernatant to a new tube. Quantify total protein concentration. Prepare samples for SDS-PAGE and Western blot analysis using specific antibodies for Kinase X and Kinase V.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein versus temperature to generate a melt curve. The shift in the melting temperature (ΔTm) indicates target engagement.
Data Presentation & Comparison
The key output is the thermal shift (ΔTm) induced by the compound.
| Target | Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| Kinase X | Vehicle (DMSO) | 52.1°C | - | Baseline melting temperature. |
| Kinase X | 1 µM CMPT-3T | 58.6°C | +6.5°C | Strong cellular engagement of the primary target. |
| Kinase V | Vehicle (DMSO) | 55.4°C | - | Baseline melting temperature. |
| Kinase V | 1 µM CMPT-3T | 59.2°C | +3.8°C | Confirms cellular engagement of the off-target. |
Interpretation: The CETSA results confirm that CMPT-3T not only engages its intended target, Kinase X, but also binds to the off-target, Kinase V, within intact cells. This validates the in vitro finding and elevates the concern about potential side effects mediated by the inhibition of Kinase V.
Method 3: Unbiased Off-Target Profiling with Chemoproteomics
Expertise & Causality
While panel screens are excellent for known target families, they are inherently biased and cannot identify interactions with proteins outside the panel, such as non-kinase enzymes or structural proteins.[1] Chemoproteomics offers a suite of powerful, unbiased techniques to map a compound's interactions across the entire proteome.[22][23][24][25] Thermal Proteome Profiling (TPP), a method that extends the CETSA principle to a proteome-wide scale using quantitative mass spectrometry, is particularly powerful as it does not require chemical modification of the drug candidate.[22][23] This allows for the discovery of unanticipated off-targets, providing a truly global view of a compound's cellular interaction profile and potential mechanisms of toxicity.[24][25]
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture & Treatment: Grow a large batch of cells and treat with vehicle (DMSO) or a high concentration of CMPT-3T (e.g., 10 µM) to maximize the detection of even weak binders.
-
Heat Challenge: Divide the cell suspensions into aliquots and heat them to a range of temperatures (typically 10-12 points, e.g., from 37°C to 67°C).
-
Lysis & Protein Digestion: Lyse the cells and collect the soluble fractions as in the CETSA protocol. Digest the proteins in the soluble fractions into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from each temperature point with tandem mass tags (TMT) or other isobaric labels. This allows samples from all temperature points for a given condition (DMSO or CMPT-3T) to be pooled and analyzed in a single mass spectrometry run, improving throughput and accuracy.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify thousands of proteins from the MS data.
-
For each protein, plot the relative abundance at each temperature to generate a melt curve for both the DMSO and CMPT-3T treated conditions.
-
Fit the curves and calculate the melting point (Tm) for each protein in each condition.
-
Identify proteins with a statistically significant ΔTm between the CMPT-3T and DMSO-treated samples. These are the direct or indirect cellular targets of the compound.
-
Synthesizing the Data for a Go/No-Go Decision
The final step is to integrate the data from all three experimental approaches to build a holistic understanding of CMPT-3T's selectivity profile. This integrated data provides the foundation for a critical "Go/No-Go" decision or for guiding the next cycle of lead optimization.
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A Comparative Guide to the Antioxidant Activity of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Quest for Novel Antioxidants
In the landscape of modern drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has propelled the search for novel synthetic antioxidants that can effectively and safely counteract the damaging effects of free radicals.[1]
Among the diverse heterocyclic compounds investigated for therapeutic potential, 1,2,4-triazole derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities.[1] This guide focuses on a specific derivative, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol , a molecule whose structural features—notably the thiol (-SH) group—suggest a strong potential for antioxidant action. The presence of a thiol group is critical, as it can readily donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant activity.[2]
This document provides a comprehensive framework for benchmarking the in vitro antioxidant activity of this compound. We will objectively compare its performance against established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox, using a suite of validated, industry-standard assays. The methodologies are presented with the scientific rigor and causality expected by researchers, scientists, and drug development professionals, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Principles of Antioxidant Benchmarking
To comprehensively evaluate the antioxidant potential of a novel compound, it is insufficient to rely on a single method. Different assays measure antioxidant capacity through distinct mechanisms. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[3] By employing assays that operate on these different principles, we can construct a more complete and nuanced profile of the compound's activity.
For this guide, we have selected three robust and widely-used assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where the antioxidant reduces the violet DPPH radical to a yellow-colored non-radical form.[4][5] Its stability and simplicity make it an excellent primary screening tool.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: An assay that can be measured via both HAT and SET mechanisms.[3][7] The antioxidant neutralizes the blue-green ABTS radical cation.[7][8] This assay is versatile as it is soluble in both aqueous and organic solvents.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[9][10][11] This method directly quantifies the reducing power of a compound.[9]
Our reference standards are:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts as a powerful reducing agent and free radical scavenger.[12][13][14]
-
Trolox: A water-soluble analog of Vitamin E, frequently used as a standard in antioxidant assays, particularly for constructing standard curves to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[15][16]
Experimental Design & Workflow
A rigorous comparative analysis requires a systematic approach. The following workflow ensures consistency and minimizes variability, providing a self-validating structure for the experimental process.
Caption: Overall experimental workflow for antioxidant benchmarking.
Detailed Experimental Protocols
The following protocols are designed for execution in a 96-well microplate format for high-throughput analysis. All measurements should be performed in triplicate.
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical (violet) by an antioxidant to the non-radical DPPH-H (yellow).[4] The change in color is measured spectrophotometrically at 517 nm.[5]
Caption: Principle of the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Ensure the absorbance of this working solution is approximately 1.0 ± 0.2 at 517 nm before starting the assay.[4] Keep this solution protected from light.[4]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound, ascorbic acid, and Trolox in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 250 µg/mL).
-
Assay Procedure:
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[4]
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test compound/standard.
-
-
Data Analysis: Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[4]
Protocol 2: ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured at 734 nm.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[7][8]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Sample Preparation: Prepare serial dilutions of the test compound and standards as described in the DPPH protocol.
-
Assay Procedure:
-
Add 20 µL of the sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature in the dark for 6-10 minutes.[8]
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity using the same formula as the DPPH assay.
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[15]
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic medium (pH 3.6).[9] The resulting Fe²⁺ forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured at 593 nm.[11]
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM ferric chloride (FeCl₃) solution.
-
Prepare the FRAP working reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]
-
Warm the working reagent to 37°C before use.[9]
-
-
Sample and Standard Preparation: Prepare serial dilutions of the test compound. For the standard curve, prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the standard curve generated from the FeSO₄ solutions. The results are expressed as µM Fe(II) equivalents.
Data Interpretation & Comparative Analysis
The primary metrics for comparison will be the IC₅₀ values from the DPPH and ABTS assays and the FRAP value (in µM Fe(II) equivalents). A lower IC₅₀ value indicates higher radical scavenging activity, while a higher FRAP value signifies greater reducing power.
Table 1: Hypothetical Comparative Antioxidant Activity Data
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe(II) Equivalents at 100 µg/mL) |
| This compound | 45.8 | 32.5 | 1250 |
| Ascorbic Acid (Standard) | 8.2 | 6.5 | 1850 |
| Trolox (Standard) | 12.5 | 9.8 | 1600 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
From this hypothetical data, one would conclude that while the test compound shows significant antioxidant activity, it is less potent than the reference standards, Ascorbic Acid and Trolox. This is a common finding for novel synthetic compounds and provides a crucial baseline for further structural optimization. The strong performance in the FRAP assay suggests a potent electron-donating capability.
Conclusion and Future Directions
This guide outlines a robust, multi-assay approach for benchmarking the antioxidant activity of this compound. By comparing its performance against well-established standards like Ascorbic Acid and Trolox using DPPH, ABTS, and FRAP assays, researchers can generate a comprehensive and reliable antioxidant profile. The presence of the thiol group in 1,2,4-triazole derivatives is a known contributor to their antioxidant effects, and this systematic evaluation provides the quantitative data necessary to validate this hypothesis for the specific compound .[2]
Future research should focus on correlating these in vitro results with cell-based assays to assess bioavailability and efficacy in a biological context. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the cyclopentyl and methyl groups, could lead to the development of even more potent antioxidant agents based on the 1,2,4-triazole scaffold.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of this scaffold, particularly those featuring a thiol group at the 3-position and various substitutions at the 4- and 5-positions, have garnered significant attention for their potential as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. While specific experimental data for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain, this guide will synthesize findings from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The journey of a drug candidate from the laboratory bench to clinical application is a rigorous one, with in vitro and in vivo studies serving as critical, sequential checkpoints.[4][5] In vitro assays, conducted in controlled laboratory environments using cell cultures or isolated biochemical systems, offer a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action.[6] However, these systems cannot fully replicate the complex physiological environment of a living organism.[4] Consequently, promising in vitro results must be validated through in vivo studies in animal models to assess a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[6][7]
This guide will delve into the common experimental designs for evaluating 1,2,4-triazole-3-thiol derivatives, highlighting the causal relationships between experimental choices and outcomes, and presenting a logical progression from initial in vitro screening to more complex in vivo validation.
In Vitro Efficacy: A Foundation for Therapeutic Promise
The initial assessment of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives typically involves a battery of in vitro assays tailored to their expected biological activities. These assays are crucial for establishing a compound's intrinsic potency and mechanism of action at the cellular and molecular level.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8][9] The in vitro antibacterial and antifungal activity of novel derivatives is commonly assessed using standardized methods such as broth microdilution and agar well diffusion assays.
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]
-
Agar Well Diffusion Assay: This technique provides a qualitative to semi-quantitative assessment of antimicrobial activity based on the size of the inhibition zone around a well containing the test compound.[1]
Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][10] For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Micrococcus luteus, with MIC values in the low microgram per milliliter range.[10]
Anticancer Activity
The anticancer potential of 1,2,4-triazole-3-thiol derivatives is frequently evaluated through cytotoxicity assays on various cancer cell lines.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Studies have shown that certain 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety exhibit moderate cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines, with EC50 values in the micromolar range.[12]
Antioxidant Activity
Many 1,2,4-triazole derivatives exhibit antioxidant properties, which are believed to contribute to their therapeutic effects in various diseases.[14][15] The free radical scavenging ability of these compounds is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14][15]
-
DPPH Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[14]
-
ABTS Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a decrease in absorbance.[15]
Several studies have reported the significant free radical scavenging potential of various 4,5-disubstituted-1,2,4-triazole-3-thiols, with some compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid.[14][15]
Experimental Protocols: In Vitro Assays
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Data Summary: In Vitro Efficacy of 1,2,4-Triazole-3-thiol Derivatives
| Compound Class | Assay | Target | Efficacy Metric | Representative Values | Citation |
| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione Derivatives | Broth Microdilution | Micrococcus luteus | MIC | 3.91-31.25 µg/mL | [10] |
| 4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-ylthio)acetohydrazide Derivatives | MTT Assay | MDA-MB-231 (Breast Cancer) | EC50 | 2–17 µM | [12] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH Assay | Free Radical | IC50 | 1.3 × 10⁻³ M | [14] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ABTS Assay | Free Radical | IC50 | 4.7 × 10⁻⁵ M | [14] |
In Vivo Efficacy: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable initial data, in vivo studies are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[5][7] These studies can reveal crucial information about a compound's bioavailability, metabolism, and overall efficacy that cannot be obtained from in vitro models.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-triazole derivatives have been investigated in various animal models, with the carrageenan-induced paw edema model in rats being a classic and widely used method.[2][3][17] In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Several studies have demonstrated that orally administered 1,2,4-triazole derivatives can significantly inhibit carrageenan-induced paw edema, with some compounds showing efficacy comparable or even superior to standard anti-inflammatory drugs like ibuprofen.[3][17]
Antibacterial Activity
The in vivo antibacterial efficacy of novel compounds is often assessed in murine infection models.[18] For instance, a methicillin-resistant Staphylococcus aureus (MRSA) skin infection model in mice can be used to evaluate the topical antimicrobial activity of 1,2,4-triazole derivatives.[18] In this model, a wound is created on the skin of the mouse and then infected with MRSA. The test compound is applied topically, and its efficacy is determined by measuring the reduction in the bacterial burden in the wound compared to a control group.
Experimental Protocols: In Vivo Assays
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or a standard drug (e.g., ibuprofen) orally to the rats. A control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Animal Preparation: Anesthetize mice and create a superficial wound on their backs.
-
Infection: Inoculate the wound with a suspension of MRSA.
-
Topical Treatment: After a short period to allow for bacterial establishment, apply the test compound formulated in a suitable vehicle (e.g., a cream or ointment) to the wound. A control group receives the vehicle only.
-
Bacterial Load Determination: At a specified time point (e.g., 24 or 48 hours) post-treatment, excise the wounded tissue, homogenize it, and perform serial dilutions to determine the number of viable bacteria (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to that in the control group to determine the reduction in bacterial burden.
Data Summary: In Vivo Efficacy of 1,2,4-Triazole Derivatives
| Compound Class | Assay | Animal Model | Efficacy Metric | Representative Results | Citation |
| 1,2,4-Triazole Derivatives | Carrageenan-Induced Paw Edema | Rats | % Inhibition of Edema | Up to 91% | [17] |
| Thiazole Compounds (Structurally Related) | MRSA Skin Infection | Mice | % Reduction in Bacterial Burden | >90% | [18] |
Visualizing the Path from Lab to Living System
To better understand the workflow and the underlying biological rationale, the following diagrams illustrate a typical drug discovery and evaluation pipeline for 1,2,4-triazole derivatives and a simplified representation of an inflammatory signaling pathway they might modulate.
Caption: A typical workflow for the evaluation of 1,2,4-triazole derivatives.
Caption: A simplified inflammatory pathway potentially targeted by 1,2,4-triazoles.
Conclusion: A Holistic Approach to Efficacy Evaluation
The development of novel therapeutic agents based on the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold necessitates a comprehensive evaluation of both their in vitro and in vivo efficacy. In vitro assays provide a crucial first look at a compound's biological activity, enabling high-throughput screening and mechanistic studies. However, the true therapeutic potential of these derivatives can only be ascertained through rigorous in vivo testing in relevant animal models.[5][7]
The evidence from numerous studies on this class of compounds suggests a strong correlation between promising in vitro results and significant in vivo activity, particularly in the realms of antimicrobial and anti-inflammatory effects.[3][10][17][18] For researchers and drug development professionals, a logical and iterative approach, starting with a broad panel of in vitro assays to identify lead compounds, followed by targeted in vivo studies to confirm efficacy and assess safety, is paramount. This dual-pronged strategy ensures that only the most promising candidates, with a well-characterized biological profile, advance toward clinical development.
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Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2013). PubMed. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioassay of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Growing Importance of Substituted 1,2,4-Triazole-3-thiols in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. This privileged scaffold is integral to a variety of clinically approved drugs.[1] The incorporation of a thiol group at the 3-position, along with diverse substituents at the 4- and 5-positions, gives rise to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class of compounds. These molecules have garnered significant attention for their potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents.[2] The lipophilicity and hydrogen bonding capabilities imparted by the triazole ring, coupled with the reactivity of the thiol group, allow for potent interactions with biological targets.[3]
This guide provides a comprehensive, in-depth analysis of the synthesis and biological evaluation of a specific, promising derivative: 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, my objective is to present not just a protocol, but a self-validating system for its reproducible synthesis. We will explore the causality behind experimental choices, compare alternative synthetic strategies, and provide detailed, standardized methodologies for assessing its biological potential. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this class of compounds.
Part 1: Synthesis of this compound: A Reproducible Protocol
The most reliable and widely adopted method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process.[2][4] This involves the initial formation of a thiosemicarbazide intermediate from a hydrazide and an isothiocyanate, followed by a base-catalyzed intramolecular cyclization. This approach is favored for its generally high yields and straightforward execution.
Proposed Synthesis Pathway
The synthesis of this compound proceeds as illustrated below. The first step is the nucleophilic addition of the terminal nitrogen of acetic hydrazide to the electrophilic carbon of cyclopentyl isothiocyanate, forming the 1-acetyl-4-cyclopentyl-thiosemicarbazide intermediate. The subsequent base-catalyzed cyclization involves the deprotonation of the hydrazide nitrogen, followed by an intramolecular nucleophilic attack on the thiocarbonyl carbon, and subsequent dehydration to yield the stable triazole ring.
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Safety Operating Guide
Navigating the Safe Disposal of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols for handling thiol and triazole derivatives and are designed to ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Hazard Profile: A Necessary First Step
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 309731-00-8) may not be readily available in all databases, data from structurally similar compounds, such as other substituted 1,2,4-triazole-3-thiols, provide valuable insights.
Based on analogous compounds, this compound should be handled with caution, assuming the following potential hazards[1][2][3]:
-
Harmful if swallowed: Acute oral toxicity is a common characteristic of such derivatives.
-
Causes skin irritation: The thiol group can be irritating to the skin upon direct contact.
-
Causes serious eye irritation: Direct contact with the eyes can lead to significant irritation.
-
May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Furthermore, many thiol-containing compounds are known for their strong, unpleasant odors. Proper ventilation and handling within a fume hood are essential to mitigate this issue[4].
Table 1: Hazard Profile Summary for Structurally Similar Triazole-Thiols
| Hazard Classification | GHS Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][5] |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound involves a multi-step process that includes waste segregation, decontamination (where applicable and safe), and packaging for final disposal by a licensed waste management contractor.
Waste Segregation and Collection
All waste materials contaminated with this compound must be collected and segregated as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: Solutions containing the compound and the first rinse of any contaminated glassware.
Protocol for Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container should have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals. Ensure the container is kept closed except when adding waste[6][7].
Decontamination of Glassware and Surfaces
Due to the persistent and unpleasant odor of many thiols, decontamination of glassware and work surfaces is a critical step. The thiol group can be oxidized to a less odorous and generally less hazardous sulfonic acid using sodium hypochlorite (bleach)[4][8][9].
Protocol for Decontamination:
-
Prepare a Bleach Solution: In a fume hood, prepare a sufficient quantity of a 10% aqueous bleach solution (sodium hypochlorite).
-
Initial Rinse: Rinse the contaminated glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinseate must be collected as hazardous liquid waste.
-
Bleach Soak: Immerse the glassware in the 10% bleach solution and allow it to soak for at least 24 hours in a well-ventilated fume hood[4]. For larger items, the bleach solution can be poured into the vessel.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then wash with standard laboratory detergent.
-
Surface Decontamination: Wipe down contaminated surfaces within the fume hood with the 10% bleach solution, followed by a water rinse.
Diagram 1: Decision Workflow for Disposal of this compound
Sources
Comprehensive Safety and Handling Guide for 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. The following procedures are grounded in established best practices for handling heterocyclic thiols and triazole-based compounds to ensure the safety of all laboratory personnel.
Hazard Assessment and Chemical Profile
-
Triazole Moiety: Triazole derivatives can cause skin and serious eye irritation.[1][2][3][4] Some may also lead to respiratory irritation.[3][5]
-
Thiol (-SH) Group: Thiol compounds are notorious for their potent and unpleasant odors.[6][7] Beyond the nuisance, they can be irritants and require specific handling and disposal methods to neutralize their reactivity and smell.[6][8]
Based on these characteristics, this compound should be handled as a substance that is:
-
Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Standards & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[1][2][3] | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant nitrile gloves (inspect before use).[1][7] A lab coat or protective clothing is also required to prevent skin exposure.[1][2] | Follow proper glove removal technique to avoid skin contact. |
| Respiratory Protection | A dust mask (N95 or equivalent) is required for handling the solid form.[3] For situations with a higher risk of aerosolization, a NIOSH/MSHA or EN 149 approved respirator should be used.[3] | All handling of this compound must be performed in a certified chemical fume hood.[2][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling and storage is crucial to minimize risks.
A. Pre-Handling Preparations:
-
Review Safety Guidelines: Before beginning any work, thoroughly read and understand this guide and any institutional chemical safety policies.
-
Ensure Proper Ventilation: All work must be conducted in a well-ventilated area, specifically a certified chemical fume hood.[2][7]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.[1][3]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
B. Handling Procedures:
-
Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.
-
Controlled Dispensing: Use a spatula or other appropriate tool for transferring the solid. For solutions, use a syringe or pipette.
-
Containment: Keep containers of the chemical tightly closed when not in use.[2]
C. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][9]
-
Ensure the container is clearly labeled and stored in a locked cabinet if required by institutional policy.[5]
Emergency Procedures: Preparedness is Key
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10] |
In the event of a spill, evacuate the area and prevent entry. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. All cleanup materials should be treated as hazardous waste.
Disposal Plan: Neutralization and Compliance
Due to the thiol group, a specific disposal protocol is required to neutralize the odor and reactivity.
A. Liquid Waste:
-
Collect all aqueous waste containing the thiol.
-
In a designated fume hood, slowly add the waste to a container of sodium hypochlorite (bleach) solution. Thiols are oxidized by bleach to less odorous sulfonic acids.[11]
-
Allow the mixture to sit for at least 24 hours to ensure complete oxidation.[8]
-
Dispose of the treated solution in accordance with institutional and local regulations.
B. Solid Waste:
-
Contaminated items such as gloves, weighing paper, and paper towels should be placed in a sealed plastic bag to contain odors.[8][12]
-
This sealed bag should then be placed in a designated hazardous waste container.
C. Glassware Decontamination:
-
Immediately after use, rinse glassware in the fume hood.
-
Submerge the glassware in a bleach bath for at least 24 hours to oxidize any residual thiol.[6][8]
-
After soaking, the glassware can be washed using standard procedures.
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposal.
Caption: General workflow for handling this compound.
Caption: Waste stream management for this compound.
References
- What are the safety precautions when using Triazole? - Blog. (2025-11-19).
- Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06).
- How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester.
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
- Navigating the Disposal of Pent-2-ene-1-thiol: A Guide for Laboratory Professionals - Benchchem.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008-05-13).
- SAFETY DATA SHEET - TCI Chemicals.
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024-03-03).
- Technical Support Center: Handling Volatile Thiols in the Laboratory - Benchchem.
- Thiols - University of Minnesota.
- 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 - Sigma-Aldrich.
- Safety Data Sheet - 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- - Fisher Scientific.
- Safety Data Sheet - 1-Methyl-1,2,4-triazole - Fisher Scientific.
- 4-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets - Echemi.
- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS - Watson International.
Sources
- 1. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. watson-int.com [watson-int.com]
- 11. chemistry.mtu.edu [chemistry.mtu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
